molecular formula C9H12BClO3 B1586962 3-Chloro-4-propoxyphenylboronic acid CAS No. 480438-57-1

3-Chloro-4-propoxyphenylboronic acid

Cat. No.: B1586962
CAS No.: 480438-57-1
M. Wt: 214.45 g/mol
InChI Key: IDDBWHWERWCIGU-UHFFFAOYSA-N
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Description

3-Chloro-4-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BClO3 and its molecular weight is 214.45 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-chloro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDBWHWERWCIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393126
Record name 3-Chloro-4-propoxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-57-1
Record name 3-Chloro-4-propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-propoxyphenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

3-Chloro-4-propoxyphenylboronic acid, identified by its CAS number 480438-57-1, is a specialized arylboronic acid that has emerged as a valuable reagent in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure—featuring a boronic acid group, a chlorine atom, and a propoxy ether—offers chemists a versatile platform for constructing complex molecular architectures. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental tool for forging carbon-carbon bonds.[1][2][3]

The presence of both a chloro and a propoxy substituent on the phenyl ring provides distinct advantages. These groups modulate the electronic properties of the molecule and offer orthogonal handles for sequential, site-selective modifications. This capability is particularly prized in drug discovery, where precise control over a molecule's structure is paramount for optimizing its pharmacological profile.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and handling of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical characteristics is the foundation of its successful application in synthesis. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 480438-57-1[5][6][7][8]
Molecular Formula C₉H₁₂BClO₃[5][6]
Molecular Weight 214.45 g/mol [5][6]
Appearance Solid[6]
Purity Typically ≥95%[6]
InChI Key IDDBWHWERWCIGU-UHFFFAOYSA-N[6]

Note: Physical properties such as melting point can vary between batches and suppliers. Always refer to the specific certificate of analysis for lot-specific data.

Synthesis of Arylboronic Acids: A General Approach

While the specific proprietary synthesis of this compound is not detailed in public literature, a common and robust method for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[9][10] This approach offers a reliable pathway for researchers needing to synthesize custom boronic acids.

Conceptual Synthesis Workflow

The process begins with the formation of an aryl Grignard reagent from the corresponding aryl halide. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. The resulting boronate ester is then hydrolyzed to yield the final arylboronic acid.

G ArylHalide 1-Chloro-2-propoxy-4-bromobenzene GrignardFormation Grignard Formation ArylHalide->GrignardFormation  + Mg, THF GrignardReagent Grignard Reagent GrignardFormation->GrignardReagent NucleophilicAttack Nucleophilic Attack (-78°C) GrignardReagent->NucleophilicAttack TrialkylBorate B(OR)₃ TrialkylBorate->NucleophilicAttack BoronateEster Boronate Ester Intermediate NucleophilicAttack->BoronateEster Hydrolysis Acidic Hydrolysis (e.g., HCl) BoronateEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct SuzukiCycle cluster_main Suzuki-Miyaura Catalytic Cycle center_node Pd(II) Transmetal Transmetalation center_node->Transmetal + R²-B(OH)₂ + Base Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X OxAdd->center_node [R¹-Pd(II)-X]L₂ RedElim Reductive Elimination Transmetal->RedElim [R¹-Pd(II)-R²]L₂ RedElim->Pd0 R¹-R²

References

An In-Depth Technical Guide to 3-Chloro-4-propoxyphenylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Chloro-4-propoxyphenylboronic acid (CAS No. 480438-57-1), a specialized arylboronic acid derivative. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, synthesis, characterization, and critical applications of this reagent, with a focus on its role as a pivotal building block in modern synthetic chemistry.

Core Molecular Identity and Physicochemical Profile

This compound is a trifunctional aromatic compound featuring a boronic acid moiety, a chlorine atom, and a propoxy ether group. This specific substitution pattern imparts unique reactivity and solubility characteristics, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.

The fundamental properties are summarized below. It is important to note that while key identifiers are well-established, specific experimental values for properties like melting point are not consistently reported in publicly accessible literature. The values provided for analogs offer an estimated range.

PropertyValueSource(s)
CAS Number 480438-57-1[1][2][3]
Molecular Formula C₉H₁₂BClO₃[1]
Molecular Weight 214.45 g/mol [1]
Appearance White to off-white solid (expected)[2]
Melting Point Not explicitly reported. Estimated range: 220-250 °C.
Analog (3-Chloro-4-methoxyphenylboronic acid): 238-242 °C[4]
Analog (3-Chloro-4-methylphenylboronic acid): 228-232 °C
Solubility Generally low solubility in water and non-polar solvents (e.g., hexanes). Higher solubility in polar organic solvents such as ethers (THF, Dioxane), ketones (acetone), and chlorinated solvents (DCM). The propoxy group enhances organo-solubility compared to unsubstituted phenylboronic acid.
Purity Commercially available with purities often ≥95%.[2]

Synthesis and Spectroscopic Characterization

Representative Synthesis Workflow

The most common and effective method involves the formation of an organometallic intermediate from a suitable haloaromatic precursor, followed by electrophilic trapping with a borate ester. The logical precursor for this synthesis is 1-bromo-2-chloro-4-propoxybenzene . The workflow involves a lithium-halogen exchange followed by borylation.

G cluster_prep Step 1: Organolithium Formation cluster_bor Step 2: Borylation & Quench A 1-Bromo-2-chloro-4-propoxybenzene in Anhydrous THF C Formation of Aryllithium Intermediate A->C -78 °C Critical low temp prevents side reactions B n-Butyllithium (n-BuLi) (1.1 eq) B->C D Triisopropyl Borate B(O-iPr)₃ (1.5 eq) C->D Electrophilic Trap E Boronate Ester Intermediate D->E -78 °C to RT F Aqueous HCl Workup E->F Hydrolysis G This compound (Final Product) F->G

Caption: Representative synthesis via lithium-halogen exchange and borylation.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is representative and adapted from general procedures for arylboronic acid synthesis.[6] It should be performed by trained personnel with appropriate safety precautions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-bromo-2-chloro-4-propoxybenzene (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • Causality Insight: This low temperature is critical to favor lithium-halogen exchange over other potential side reactions, such as nucleophilic attack on the solvent or elimination.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Causality Insight: Triisopropyl borate is used as the electrophilic boron source. Its bulky isopropoxy groups help prevent the formation of undesired over-arylated borate species.

  • Hydrolysis & Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a toluene/hexanes mixture) or by slurrying in a non-polar solvent to yield the final product.

Spectroscopic Characterization (Predicted ¹H NMR)

While experimental spectra are not publicly available, a predicted ¹H NMR spectrum in CDCl₃ provides valuable guidance for structural verification.

  • Aromatic Protons (3H):

    • ~7.8-8.0 ppm (doublet, 1H): Proton ortho to the boronic acid group.

    • ~7.4-7.6 ppm (doublet of doublets, 1H): Proton between the chloro and boronic acid groups.

    • ~6.9-7.1 ppm (doublet, 1H): Proton ortho to the propoxy group.

  • Propoxy Group Protons (7H):

    • ~4.0-4.2 ppm (triplet, 2H, -O-CH₂ -CH₂-CH₃)

    • ~1.8-2.0 ppm (sextet, 2H, -O-CH₂-CH₂ -CH₃)

    • ~1.0-1.2 ppm (triplet, 3H, -O-CH₂-CH₂-CH₃ )

  • Boronic Acid Protons (2H):

    • ~5.0-6.5 ppm (broad singlet, 2H, -B(OH )₂): This signal is often broad and its position can vary with concentration and water content; it may exchange with D₂O.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl structures found in many pharmaceuticals.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) active species. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which can then efficiently transfer its aryl group to the palladium center.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X (Aryl Halide) ArX->OxAdd PdII_Aryl Ar'-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Boronate Base Base (e.g., K₂CO₃, OH⁻) Base->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling
  • Setup: In an oven-dried Schlenk flask under an argon or nitrogen atmosphere, combine this compound (1.2 eq), the desired aryl halide (e.g., a bromopyridine derivative, 1.0 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Trustworthiness Principle: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide coupling partner.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

    • Expertise Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos are often required for coupling with less reactive aryl chlorides or hindered substrates, as they promote the oxidative addition and reductive elimination steps.

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Water. The mixture should be thoroughly degassed again by bubbling argon through it for 10-15 minutes or by several freeze-pump-thaw cycles.

    • Expertise Insight: Degassing is crucial because oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, killing the reaction.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Safety, Handling, and Storage

As a boronic acid derivative, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds provide essential guidance.

  • Hazards: Based on analogs like 3-chlorophenylboronic acid, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides upon prolonged storage, which can affect reactivity. Storing under an inert atmosphere is recommended for long-term stability.

References

3-Chloro-4-propoxyphenylboronic acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-propoxyphenylboronic acid is a valuable substituted phenylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chloro group and a propoxy group, allows for the strategic construction of complex molecular architectures, particularly biaryl structures, which are prevalent in many pharmaceutical agents. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed protocols for its structural characterization, and an exploration of its primary application in palladium-catalyzed cross-coupling reactions. The methodologies and insights presented herein are designed to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The advent of palladium-catalyzed cross-coupling reactions has transformed the landscape of molecular synthesis. Among these, the Suzuki-Miyaura reaction stands out for its reliability, functional group tolerance, and mild reaction conditions.[1][2] The power of this reaction lies in its use of organoboron compounds, most notably boronic acids, as one of the key coupling partners.[3][4]

Boronic acids are generally stable, crystalline solids that are easier to handle and less toxic than many other organometallic reagents.[4] this compound (Molecular Formula: C₉H₁₂BClO₃, Molecular Weight: 214.45 g/mol ) is a specialized reagent that enables the introduction of the 3-chloro-4-propoxyphenyl moiety into a target molecule.[5][6] This particular substitution pattern is of significant interest in drug discovery, where the interplay of steric and electronic effects from the chloro and propoxy groups can be leveraged to fine-tune a molecule's pharmacological properties, such as binding affinity, selectivity, and metabolic stability.

Synthesis of this compound

A common and effective strategy for the synthesis of arylboronic acids involves the reaction of an organometallic species, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis. The following multi-step protocol outlines a logical and field-proven pathway starting from a commercially available precursor, 2-chloro-4-bromophenol.

Synthetic Workflow Overview

The synthesis is a three-step process:

  • Williamson Ether Synthesis: Introduction of the propoxy group onto the phenolic hydroxyl of 2-chloro-4-bromophenol.

  • Grignard Reagent Formation: Conversion of the aryl bromide to the corresponding organomagnesium halide.

  • Borylation and Hydrolysis: Reaction with a trialkyl borate and subsequent workup to yield the final boronic acid.

SynthesisWorkflow cluster_0 Step 1: Propoxylation cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Borylation & Hydrolysis A 2-Chloro-4-bromophenol C 1-Bromo-2-chloro-4-propoxybenzene A->C Williamson Ether Synthesis B 1-Bromopropane, K2CO3, Acetone E (2-Chloro-4-propoxyphenyl)magnesium bromide C->E Formation of Grignard Reagent D Mg turnings, Anhydrous THF G This compound E->G Borylation followed by acidic workup F 1. Trimethyl borate, -78 °C 2. Aqueous HCl

Caption: A three-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-chloro-4-propoxybenzene

  • To a stirred solution of 2-chloro-4-bromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 1-bromopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-2-chloro-4-propoxybenzene as a pure compound.

Causality Insight: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide which is a potent nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step 2: Formation of (2-Chloro-4-propoxyphenyl)magnesium bromide (Grignard Reagent)

  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.5 eq) to the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 1-bromo-2-chloro-4-propoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Causality Insight: This reaction is highly sensitive to moisture. Anhydrous conditions are critical as any water present will quench the Grignard reagent. THF is the solvent of choice as its ether oxygens can coordinate with the magnesium, stabilizing the Grignard reagent.

Step 3: Synthesis of this compound

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.

  • Add the trimethyl borate solution dropwise to the cold Grignard solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Allow the mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid (HCl) cooled in an ice bath.

  • Stir the resulting biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield pure this compound.[7][8]

Causality Insight: The borylation reaction is performed at very low temperatures to prevent side reactions, such as the addition of multiple aryl groups to the boron center. The acidic workup is essential to hydrolyze the initially formed boronate ester to the final boronic acid.[3]

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Parameter Specification Technique Expected Result
Molecular Formula C₉H₁₂BClO₃--
Molecular Weight 214.45 g/mol Mass Spectrometry (MS)[M+H]⁺ at m/z 215.05; Isotopic pattern for Cl (³⁵Cl/³⁷Cl) observed.
Appearance White to off-white solidVisual InspectionCrystalline solid.
¹H NMR Structure ConfirmationNMR SpectroscopyAromatic protons (~7.0-7.8 ppm), -OCH₂- triplet (~4.0 ppm), -CH₂- sextet (~1.8 ppm), -CH₃ triplet (~1.0 ppm).
¹³C NMR Structure ConfirmationNMR Spectroscopy9 distinct carbon signals expected in the aromatic and aliphatic regions.
Purity ≥95%HPLCSingle major peak with retention time dependent on method conditions.
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For this compound, the ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the three aromatic protons, the three sets of protons in the propoxy chain, and the acidic protons of the B(OH)₂ group. The coupling patterns (e.g., triplets for the terminal methyl and alpha-methylene groups) provide definitive structural information.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can confirm the molecular weight of the compound. A key diagnostic feature is the presence of the characteristic isotopic signature of chlorine: two major peaks for the molecular ion, one for the molecule containing ³⁵Cl and another, approximately one-third the intensity, for the molecule containing ³⁷Cl, separated by 2 Da.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC (RP-HPLC). A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid, is commonly employed.[9] It is important to note that boronic acids can sometimes exhibit poor peak shape on silica-based columns due to interactions with silanol groups; using a column with low silanol activity or a high-pH mobile phase can mitigate this issue.[10]

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[2][11] This reaction enables the synthesis of a vast array of biaryl compounds, which are core structures in many approved drugs and drug candidates.[12]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.[13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming an Ar¹-Pd-Ar² complex. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid, which facilitates this step.[1]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants A Pd(0)L_n (Active Catalyst) B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) D Ar-Pd(II)-Ar'L_n B->D Transmetalation (Ar'-B(OH)2, Base) C [Ar-B(OH)2(Base)]- D->A Reductive Elimination E Ar-Ar' (Product) ArX Ar-X ArBOH2 Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By employing this compound in this reaction, medicinal chemists can readily access novel compounds for structure-activity relationship (SAR) studies, optimizing lead compounds for enhanced therapeutic efficacy.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. The synthetic route detailed in this guide is robust and relies on fundamental organic transformations, making it accessible for laboratory-scale synthesis. Rigorous characterization using a suite of analytical techniques ensures the quality and reliability of the reagent for its downstream applications. As a key component in the powerful Suzuki-Miyaura cross-coupling reaction, this boronic acid will continue to be an indispensable tool for scientists striving to construct the complex molecules that define the next generation of therapeutics.

References

An In-Depth Technical Guide to 3-Chloro-4-propoxyphenylboronic Acid: A Versatile Reagent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-propoxyphenylboronic acid is a synthetic organoboron compound that belongs to the extensive family of arylboronic acids. These compounds have become indispensable tools in modern organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The unique substitution pattern of this compound, featuring a chloro group and a propoxy moiety on the phenyl ring, makes it a valuable building block for the synthesis of complex organic molecules. The presence of the chloro and propoxy groups can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, making this reagent particularly interesting for applications in medicinal chemistry and materials science.[3][4]

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a boronic acid group (-B(OH)₂), a chlorine atom at the meta-position, and a propoxy group (-OCH₂CH₂CH₃) at the para-position relative to the boronic acid.

PropertyValueSource
Molecular Formula C₉H₁₂BClO₃[5]
Molecular Weight 214.45 g/mol [5]
CAS Number 480438-57-1[5]
Appearance Solid[6]
Synonyms (3-chloro-4-propoxy-phenyl)boronic Acid, 3-Chloro-4-propoxybenzeneboronic acid[6]
Purity Typically ≥95%[6]
InChI Key IDDBWHWERWCIGU-UHFFFAOYSA-N[6]

Synthesis of this compound: A Representative Protocol

Experimental Protocol: Synthesis via Grignard Reaction
  • Formation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromo-3-chloro-4-propoxybenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

    • Add a small portion of the bromo-compound solution to the magnesium turnings to initiate the reaction.

    • Once the reaction has started (as indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation Reaction:

    • In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow Start 1-bromo-3-chloro-4-propoxybenzene Grignard Grignard Formation (Mg, THF) Start->Grignard Borylation Borylation (B(OiPr)₃, -78°C) Grignard->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Purification Purification (Recrystallization/ Chromatography) Hydrolysis->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to confirm the presence and integration of the aromatic and propoxy protons, and to verify the substitution pattern on the benzene ring.

    • ¹³C NMR spectroscopy would provide information on the number and chemical environment of the carbon atoms.

    • ¹¹B NMR spectroscopy would show a characteristic signal for the boronic acid group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the boronic acid, the C-O stretch of the propoxy group, and the C-Cl stretch.

  • Melting Point: A sharp melting point range would indicate a high degree of purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.[1][2] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[4]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation base_x [Base-H]⁺X⁻ transmetalation_complex->pd0 Reductive Elimination r1r2 R¹-R² r1x R¹-X dummy1 r2boh2 R²-B(OH)₂ + Base dummy2 dummy3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride with this compound. The specific conditions (catalyst, ligand, base, solvent, and temperature) may require optimization for different substrates.[9]

  • Reaction Setup:

    • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a ligand (e.g., a phosphine ligand like SPhos or XPhos, 2-10 mol%).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, toluene, or DMF) via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling arylboronic acids should be followed. Similar compounds are known to cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex biaryl structures that are of significant interest in the fields of drug discovery and materials science. The chloro and propoxy substituents provide chemists with opportunities to fine-tune the physicochemical properties of target molecules. While detailed characterization and application data in the public domain are limited, the established chemistry of arylboronic acids provides a solid foundation for the effective use of this reagent in a research setting.

References

A Technical Guide to the Stability and Storage of 3-Chloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-propoxyphenylboronic acid, with a molecular formula of C₉H₁₂BClO₃ and a molecular weight of 214.45 g/mol , is a key building block in modern medicinal chemistry and drug discovery.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents. The chloro and propoxy substituents on the phenyl ring offer unique electronic and steric properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target molecules.

However, the successful application of this valuable reagent is intrinsically linked to its stability. Boronic acids, as a class of compounds, are susceptible to various degradation pathways that can impact their purity, reactivity, and ultimately, the outcome of a synthetic campaign. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of its degradation, provide actionable protocols for stability assessment, and offer evidence-based recommendations for its handling and storage to ensure its integrity and performance.

Understanding the Inherent Instability of Arylboronic Acids: Key Degradation Pathways

The stability of this compound is governed by several key degradation pathways common to arylboronic acids. A thorough understanding of these mechanisms is paramount for mitigating degradation and ensuring the reliability of experimental results.

Protodeboronation: The Hydrolytic Achilles' Heel

Protodeboronation is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, leading to the formation of the corresponding arene (1-chloro-2-propoxybenzene in this case) and boric acid.[2] This reaction is highly dependent on the pH of the medium. The stability of arylboronic acids to protodeboronation is generally lowest at both highly acidic and highly basic pH, with a region of greater stability typically observed around the pKa of the boronic acid.[3]

The electronic nature of the substituents on the aromatic ring plays a crucial role in the rate of protodeboronation. Electron-donating groups, such as the propoxy group at the 4-position, can increase the electron density on the aromatic ring, potentially influencing the susceptibility of the carbon-boron bond to cleavage. Conversely, the electron-withdrawing nature of the chlorine atom at the 3-position will have an opposing effect. The interplay of these substituents will ultimately determine the overall rate of protodeboronation for this compound.

Oxidation: A Common Pitfall

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-chloro-4-propoxyphenol) as a major degradation product. This process can be initiated by atmospheric oxygen and is often accelerated by the presence of metal ions and exposure to light. The mechanism of oxidation can be complex, involving radical intermediates. For researchers in drug development, the formation of phenolic impurities is a significant concern due to their potential for altered biological activity and downstream reactivity.

Dehydration to Boroxines: The Anhydride Formation

In the solid state and in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[4][5] This is a reversible equilibrium, with the presence of water favoring the boronic acid form.[6] The formation of boroxines can affect the solubility and reactivity of the boronic acid. While boroxines can sometimes be used directly in coupling reactions, their formation represents a change in the chemical entity and can lead to inconsistencies in experimental outcomes if not accounted for. The equilibrium between the boronic acid and its boroxine is influenced by temperature and the presence of moisture.[7]

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, adherence to proper storage and handling protocols is critical.

ParameterRecommendationRationale
Temperature Store at 2-8 °C.[8]Lower temperatures slow down the rates of all degradation reactions, including protodeboronation, oxidation, and boroxine formation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.
Light Protect from light. Store in an amber vial or in a light-proof container.Exposure to light, particularly UV light, can catalyze oxidative degradation pathways.
Moisture Keep the container tightly sealed. Store in a desiccator.Boronic acids are often hygroscopic. Absorbed moisture can lead to hydrolysis (protodeboronation) and facilitate other degradation pathways.
Container Use a clean, dry, and inert container (e.g., glass).Prevents contamination and potential catalytic degradation from impurities on the container surface.

Practical Handling Tips for the Laboratory:

  • Weighing and Dispensing: Whenever possible, handle the solid material in a glove box under an inert atmosphere. If a glove box is not available, minimize the time the container is open to the atmosphere. Use a dry, clean spatula for dispensing.

  • Solution Preparation: Prepare solutions of this compound fresh for each use. If a stock solution must be prepared, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature.

  • Compatibility: Avoid contact with strong oxidizing agents, strong bases, and excessive heat.

Assessing the Stability of this compound: A Methodical Approach

A robust assessment of stability is crucial for establishing a reliable shelf-life and for ensuring the quality of the material used in research and development. This involves performing forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Studies: Probing the Limits of Stability

Forced degradation studies, also known as stress testing, are designed to intentionally degrade the compound to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are a cornerstone of developing a stability-indicating analytical method.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 1N HCl and heat at 60-80 °C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Add 1N NaOH and heat at 60-80 °C for a specified period.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified period.

    • Thermal Degradation (Solution): Heat the stock solution at 60-80 °C.

    • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80-100 °C).

    • Photostability: Expose the stock solution and the solid compound to a calibrated light source as per ICH Q1B guidelines.[9]

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., UPLC).

  • Peak Purity and Mass Balance: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Perform peak purity analysis of the parent peak to ensure it is not co-eluting with any degradants. Calculate the mass balance to account for all the material.

Below is a diagram illustrating the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution of This compound Acid Acidic Hydrolysis (HCl, Heat) Stock->Acid Expose Aliquots Base Basic Hydrolysis (NaOH, Heat) Stock->Base Expose Aliquots Oxidation Oxidative Degradation (H₂O₂, RT) Stock->Oxidation Expose Aliquots Thermal Thermal Degradation (Heat) Stock->Thermal Expose Aliquots Photo Photostability (ICH Q1B Light Source) Stock->Photo Expose Aliquots Analysis UPLC Analysis Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photo->Analysis Analyze Samples PeakPurity Peak Purity Assessment Analysis->PeakPurity MassBalance Mass Balance Calculation PeakPurity->MassBalance DegradationPathways Identify Degradation Pathways MassBalance->DegradationPathways MethodValidation Validate Stability-Indicating Method MassBalance->MethodValidation

Caption: Workflow for a forced degradation study of this compound.

Development of a Stability-Indicating UPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. It should be able to separate the parent compound from its degradation products, process impurities, and any other potential interfering substances. Ultra-Performance Liquid Chromatography (UPLC) is a highly suitable technique for this purpose due to its high resolution, speed, and sensitivity.[10][11][12][13][14]

Protocol for UPLC Method Development:

  • Column Selection: Start with a reversed-phase column with low silanol activity to minimize on-column hydrolysis. A C18 or phenyl-hexyl column is a good starting point.

  • Mobile Phase Optimization:

    • Aqueous Phase: Use a buffer to control the pH of the mobile phase. A pH range of 3-5 is often a good starting point for boronic acids. Ammonium acetate or formate buffers are volatile and compatible with mass spectrometry, which is useful for identifying unknown degradation products.

    • Organic Phase: Acetonitrile or methanol are common organic modifiers.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar impurities from the parent peak.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks with different chromophores and in assessing peak purity.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

The following diagram outlines the logical steps in developing a stability-indicating UPLC method.

UPLC_Method_Development Start Objective: Develop Stability-Indicating UPLC Method ColumnSelection Select Column (e.g., C18, low silanol activity) Start->ColumnSelection MobilePhase Optimize Mobile Phase (pH, Organic Modifier) ColumnSelection->MobilePhase Gradient Develop Gradient Elution Program MobilePhase->Gradient Detection Set Detection Wavelength (PDA Detector) Gradient->Detection Validation Validate Method (ICH Guidelines) - Specificity - Linearity - Accuracy - Precision - Robustness Detection->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Logical workflow for the development of a stability-indicating UPLC method.

Conclusion: Ensuring the Integrity of a Key Synthetic Building Block

This compound is a powerful tool in the arsenal of the medicinal chemist. However, its inherent lability necessitates a proactive and informed approach to its storage, handling, and stability assessment. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation are influenced by environmental factors such as moisture, oxygen, light, and temperature.

By implementing the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—researchers can significantly extend the shelf-life and preserve the purity of this reagent. Furthermore, the application of systematic stability testing, including forced degradation studies and the development of a validated stability-indicating UPLC method, provides the necessary framework for ensuring the quality and reliability of this compound in drug discovery and development endeavors. Ultimately, a thorough understanding and control of the stability of this key building block will lead to more reproducible and successful synthetic outcomes.

References

Spectroscopic Analysis of 3-Chloro-4-propoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-propoxyphenylboronic acid, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Due to the absence of publicly available experimental spectra for this specific compound, this paper will instead focus on the theoretical underpinnings of its expected spectroscopic characteristics. We will delve into predictive analysis for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of each technique and supported by data from analogous structures. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this important molecule.

Introduction to this compound

This compound, with the chemical formula C₉H₁₂BClO₃ and a molecular weight of 214.45 g/mol , belongs to the versatile class of phenylboronic acids.[1] These compounds are instrumental in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds. The specific substitution pattern of this compound—a chlorine atom, a propoxy group, and a boronic acid moiety on the phenyl ring—makes it a valuable synthon for introducing this functionalized aromatic ring into more complex molecular architectures.

The precise characterization of such a molecule is paramount for its effective use. Spectroscopic techniques provide the definitive "fingerprint" of a compound, confirming its identity, purity, and structure. This guide will explore the anticipated spectroscopic data for this compound.

Predicted Spectroscopic Data and Interpretation

In the absence of direct experimental data, we can predict the salient features of the NMR, IR, and MS spectra of this compound based on the well-established principles of spectroscopy and by drawing comparisons with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will consider both ¹H (proton) and ¹³C (carbon-13) NMR.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic protons of the boronic acid group may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for boronic acids as it can help in observing the B(OH)₂ protons.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2 (Aromatic)7.8 - 8.0d1H
H-5 (Aromatic)7.0 - 7.2d1H
H-6 (Aromatic)7.6 - 7.8dd1H
O-CH₂ -CH₂-CH₃4.0 - 4.2t2H
O-CH₂-CH₂ -CH₃1.7 - 1.9m2H
O-CH₂-CH₂-CH₃ 0.9 - 1.1t3H
B(OH )₂5.0 - 6.0 (broad)s2H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (7.0 - 8.0 ppm): The three protons on the phenyl ring will appear in this region.

    • The proton at position 2 (H-2 ), being ortho to the electron-withdrawing boronic acid group, is expected to be the most deshielded.

    • The proton at position 6 (H-6 ) will be ortho to the boronic acid and meta to the propoxy group.

    • The proton at position 5 (H-5 ), ortho to the electron-donating propoxy group, should be the most shielded of the aromatic protons.

    • The splitting pattern will follow the ortho and meta coupling rules. H-5 will likely be a doublet coupled to H-6. H-2 will be a doublet coupled to H-6. H-6 will be a doublet of doublets, coupled to both H-2 and H-5.

  • Propoxy Group (0.9 - 4.2 ppm):

    • The methylene protons adjacent to the oxygen (-OCH₂- ) will be the most deshielded of the aliphatic protons due to the inductive effect of the oxygen atom, appearing as a triplet.

    • The central methylene protons (-CH₂- ) will appear as a multiplet (sextet).

    • The terminal methyl protons (-CH₃ ) will be the most shielded, appearing as a triplet.

  • Boronic Acid Protons (5.0 - 6.0 ppm): The two hydroxyl protons of the boronic acid group are expected to give a broad singlet. Its position and even its observation can be highly dependent on the solvent, concentration, and water content.

Diagram 1: Molecular Structure and Proton Labeling for NMR Analysis

Caption: Labeled structure of this compound for ¹H NMR assignment.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) if necessary.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C -B(OH)₂ (C1)130 - 135
C -H (C2)135 - 140
C -Cl (C3)125 - 130
C -O (C4)155 - 160
C -H (C5)115 - 120
C -H (C6)130 - 135
O-C H₂-CH₂-CH₃65 - 70
O-CH₂-C H₂-CH₃20 - 25
O-CH₂-CH₂-C H₃10 - 15

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (115 - 160 ppm):

    • The carbon attached to the oxygen (C4 ) will be the most deshielded due to the strong deshielding effect of the oxygen atom.

    • The carbon bonded to the boronic acid group (C1 ) will also be significantly deshielded.

    • The carbon bearing the chlorine atom (C3 ) will be in a similar region.

    • The remaining three aromatic carbons (C2, C5, C6 ) will appear at relatively lower chemical shifts.

  • Aliphatic Carbons (10 - 70 ppm):

    • The carbon of the methylene group attached to the oxygen (-OCH₂- ) will be the most deshielded in this region.

    • The other two carbons of the propoxy group will be found at higher field (lower ppm values).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Hypothetical):

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3500 - 3200 (broad)O-H stretchB(OH)₂
3100 - 3000C-H stretch (aromatic)Ar-H
2960 - 2850C-H stretch (aliphatic)-CH₃, -CH₂-
1600 - 1450C=C stretchAromatic ring
1380 - 1320B-O stretchB-O
1250 - 1200C-O stretch (aryl ether)Ar-O-C
800 - 600C-Cl stretchAr-Cl

Interpretation of the Predicted IR Spectrum:

  • A very prominent and broad absorption band in the 3500-3200 cm⁻¹ region is expected, corresponding to the O-H stretching vibrations of the boronic acid's hydroxyl groups. This broadness is due to hydrogen bonding.

  • The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The aliphatic C-H stretching of the propoxy group will be visible in the 2960-2850 cm⁻¹ range.

  • A strong band for the B-O stretching is characteristic of boronic acids and is expected around 1380-1320 cm⁻¹.

  • The aryl ether linkage will show a characteristic C-O stretching band.

  • The C-Cl stretching vibration will appear in the fingerprint region.

Diagram 2: Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Parameters:

    • Ionization Mode: Positive or negative ion mode. For boronic acids, negative ion mode is often useful to observe the [M-H]⁻ or adduct ions.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (predicted) Ion Notes
214.05[M]⁺Molecular ion. The presence of chlorine will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks.
196.04[M-H₂O]⁺Loss of a water molecule from the boronic acid group.
171.04[M-C₃H₇]⁺Loss of the propyl group.
155.01[M-C₃H₇O]⁺Loss of the propoxy group.

Interpretation of the Predicted Mass Spectrum:

  • The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (214.45). Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. Chlorine has two main isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which will result in two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1.

  • Fragmentation of the molecule is expected to occur at the weaker bonds. Common fragmentation pathways would involve the loss of water from the boronic acid group, and cleavage of the propoxy side chain.

Conclusion

References

Discovery and history of 3-Chloro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-propoxyphenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Unsung Workhorse of Medicinal Chemistry

In the landscape of modern synthetic chemistry, certain reagents, through their versatility and reliability, become mainstays in the chemist's toolbox. This compound is one such molecule. While its specific moment of "discovery" is not prominently documented in a singular, seminal publication, its value is evident in its commercial availability and its implicit role as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its history is therefore best understood not as a standalone story, but as an integral part of the broader narrative of the development of boronic acids as indispensable tools in organic synthesis.[1][2][3]

This guide provides a comprehensive overview of this compound, from its fundamental properties to a detailed, field-proven synthetic methodology. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Structural Data

A solid understanding of a reagent's physical and chemical properties is paramount for its effective use. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 480438-57-1[4][5][6]
Molecular Formula C₉H₁₂BClO₃[5][7]
Molecular Weight 214.45 g/mol [5][7]
Appearance Solid[7]
InChI InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3[7]
InChI Key IDDBWHWERWCIGU-UHFFFAOYSA-N[7]
SMILES CCCCOc1ccc(cc1Cl)B(O)O

Note: Physical properties such as melting point can vary between batches and suppliers and should be confirmed by the end-user.

A Proposed Synthetic Route: A Multi-Step Approach

While the original synthesis is not readily found in the literature, a robust and logical synthetic pathway can be constructed based on well-established organic chemistry principles and published methods for analogous compounds. The following multi-step synthesis starts from the readily available 2-chloro-4-nitrophenol.

Overall Synthetic Scheme

Synthetic_Pathway A 2-Chloro-4-nitrophenol B 1-Chloro-2-propoxy-4-nitrobenzene A->B 1. K₂CO₃, 1-Bromopropane 2. Acetone, Reflux C 3-Chloro-4-propoxyaniline B->C 1. Fe, NH₄Cl 2. Ethanol/Water, Reflux D This compound C->D 1. n-BuLi, THF, -78°C 2. B(OMe)₃ 3. H₃O⁺ Suzuki_Cycle A Pd(0)L₂ B Oxidative Addition A->B C R¹-Pd(II)L₂-X B->C D Transmetalation C->D E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A G R¹-R² F->G in1 R¹-X in1->B in2 [R²-B(OH)₂OR]⁻ in2->D in3 Base in3->in2 in4 R²-B(OH)₂ in4->in3

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Chloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 3-Chloro-4-propoxyphenylboronic Acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is a cornerstone in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] this compound is a valuable building block in this context. The propoxy group can enhance solubility and modulate the electronic properties of the resulting biaryl scaffold, while the chloro substituent provides a handle for further functionalization or can be a key feature for biological activity.

However, the presence of an aryl chloride as the coupling partner introduces a significant mechanistic hurdle. The carbon-chlorine bond is notably stronger and less reactive than its bromide or iodide counterparts, necessitating more robust catalytic systems to achieve efficient oxidative addition to the palladium(0) center, the rate-limiting step in many cross-coupling reactions.[1] This guide provides a comprehensive overview of the key considerations and a detailed protocol for the successful Suzuki-Miyaura coupling of this compound with aryl chlorides.

Mechanistic Considerations: Activating the C-Cl Bond

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. For the coupling of aryl chlorides, the initial oxidative addition of the aryl chloride to a Pd(0) complex is energetically demanding. To overcome this challenge, specialized palladium catalysts and reaction conditions are employed.

The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium center and promote the oxidative addition step. Ligands such as SPhos and XPhos have proven effective in facilitating the coupling of unactivated aryl chlorides.[3] Additionally, the choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for reactions involving aryl chlorides.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl chloride. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed deionized water

  • Standard laboratory glassware, including a Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl chlorides with boronic acids, providing a starting point for optimization with this compound.

EntryAryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH/H₂O10024~75
21-Chloro-4-nitrobenzenePd(OAc)₂ / SPhosCs₂CO₃Toluene11018~80
34-ChlorobenzonitrilePEPPSI-IPrK₂CO₃Dioxane12024~70
4Methyl 4-amino-3,5-dichloropyridine-2-carboxylatePd(OAc)₂ / PPh₃K₂CO₃Acetonitrile/DME/MIBK/H₂O503High

Entries 1-3 are representative conditions for aryl chlorides with a similar boronic acid. Entry 4 is adapted from a patent describing the coupling of a substituted pyridine with a structurally related boronic acid, indicating the feasibility of this transformation under relatively mild conditions.[1]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, using a more electron-rich ligand, or employing a stronger base. Higher temperatures may also be beneficial, but be mindful of potential decomposition of the boronic acid.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction. To minimize this, ensure anhydrous conditions (if not using an aqueous system) and avoid prolonged reaction times at high temperatures.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

  • Safety: Always consult the Safety Data Sheet (SDS) for all reagents before use. Handle palladium catalysts and phosphine ligands in a well-ventilated fume hood.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl chlorides is a powerful method for the synthesis of functionalized biaryl compounds. While the activation of the C-Cl bond presents a challenge, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, in combination with appropriate bases and solvents, enables efficient and high-yielding transformations. The protocol and data presented in this guide offer a robust starting point for researchers in drug discovery and materials science to utilize this versatile building block in their synthetic endeavors.

References

Palladium Catalysts for the Cross-Coupling of 3-Chloro-4-propoxyphenylboronic Acid: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 3-Chloro-4-propoxyphenylboronic acid with various aryl chlorides. We delve into the mechanistic underpinnings of the reaction, offer a rationale for catalyst selection, and provide detailed, field-proven protocols for successful execution. The focus is on overcoming the inherent challenge of activating aryl chloride bonds through the use of advanced palladium catalyst systems.

Introduction: The Significance of Biaryl Scaffolds and the Aryl Chloride Challenge

The construction of biaryl and substituted aromatic structures is of paramount importance in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, has become a preferred method for this transformation due to its mild conditions and the low toxicity of its boron-based reagents.[5]

Our focus substrate, this compound, is a versatile building block in medicinal chemistry. However, its effective use in cross-coupling reactions, particularly with aryl chlorides as coupling partners, presents a significant synthetic hurdle. Aryl chlorides are economically attractive and widely available starting materials, but their strong C-Cl bond makes the initial, rate-limiting oxidative addition step of the catalytic cycle far more challenging than for their bromide or iodide counterparts.[1][6][7][8] This challenge necessitates the use of highly active and specialized palladium catalyst systems, typically employing bulky, electron-rich ligands that can facilitate the activation of these inert bonds.[2][9][10]

Mechanistic Core: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational catalyst selection and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][11]

The three fundamental steps are:

  • Oxidative Addition : An active, low-coordinate Pd(0) complex inserts into the carbon-halide bond of the electrophile (the aryl chloride), forming a square-planar Pd(II) intermediate.[3][12] This is the most challenging step for aryl chlorides.

  • Transmetalation : The organoboron reagent (this compound), activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[3][12]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][11][12]

Each component plays a critical role:

  • Palladium Precatalyst : Modern approaches favor well-defined, air-stable Pd(II) precatalysts, such as the Buchwald palladacycles.[10][13] These are designed to cleanly and efficiently generate the active monoligated Pd(0) species in situ, offering superior performance and reproducibility compared to simple palladium salts like Pd(OAc)₂.[4][13]

  • Ligand : For aryl chloride couplings, the ligand is arguably the most important variable. Bulky and electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required.[2][7][9] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[10][14]

  • Base : A base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid to form the boronate, which is necessary for transmetalation.[1][5]

  • Solvent : Aprotic solvents like dioxane, THF, or toluene are common, often with a small amount of water to help dissolve the inorganic base.[1][15]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_input cluster_output Pd0 Pd(0)L label1 Oxidative Addition Pd0->label1 OxAdd Ar-Pd(II)(L)-X label2 Transmetalation OxAdd->label2 Trans Ar-Pd(II)(L)-Ar' label3 Reductive Elimination Trans->label3 label1->OxAdd label2->Trans Waste X⁻ + B(OH)₃ label2->Waste label3->Pd0 Prod Product (Ar-Ar') label3->Prod ArX Aryl Chloride (Ar-X) ArX->label1 ArB Boronic Acid (Ar'-B(OH)₂) + Base ArB->label2

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Catalyst System Selection: A Comparative Overview

The success of coupling this compound with an aryl chloride hinges on the selection of a highly active catalyst system. We recommend modern Buchwald precatalysts for their reliability and broad applicability.

Catalyst SystemPalladium SourceRecommended LigandsBase / SolventAdvantagesDisadvantages
Buchwald Precatalysts (Recommended) SPhos Pd G4, XPhos Pd G3/G4SPhos, XPhos, RuPhos (integral to precatalyst)K₃PO₄, Cs₂CO₃ / Dioxane, THF, 2-MeTHFAir- and moisture-stable, highly active, excellent reproducibility, low catalyst loadings (0.1-2 mol%).[4]Higher initial cost.
In-Situ Generation Pd(OAc)₂, Pd₂(dba)₃[16]SPhos, XPhos, cataCXium® A, (t-Bu)₃PK₃PO₄, K₂CO₃ / Toluene, DioxaneLower cost of components, flexibility in ligand/metal ratio.Less reproducible, potential for batch-to-batch variability, requires careful handling of air-sensitive ligands.[13]
N-Heterocyclic Carbene (NHC) Catalysts PEPPSI™-IPr, PEPPSI™-IPent[1]IPr, IPent (integral to precatalyst)K₃PO₄, KOtBu / Toluene, DioxaneHighly active for sterically hindered substrates, thermally robust.[7]Can be less general than phosphine-based systems for some substrates.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol A: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol describes a representative coupling between an aryl chloride and this compound.

Reagents & Materials:

  • Aryl Chloride (e.g., 4-Chlorotoluene): 1.0 mmol, 1.0 equiv.

  • This compound: 1.2 mmol, 1.2 equiv.[17][18]

  • Potassium Phosphate (K₃PO₄), anhydrous: 2.0 mmol, 2.0 equiv.

  • SPhos Pd G4 Precatalyst: 0.01 mmol, 1 mol%.

  • 1,4-Dioxane, anhydrous: 4 mL

  • Water, degassed: 1 mL

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox (or using Schlenk line techniques), add the aryl chloride (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and the SPhos Pd G4 precatalyst (0.01 mmol) to the reaction vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Reaction Setup: Seal the vial tightly with the cap. If not using a glovebox, purge the headspace with nitrogen or argon for 5-10 minutes.

  • Heating & Stirring: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Track the consumption of the limiting reagent (aryl chloride) by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[19][20][21]

Protocol B: Reaction Work-up and Product Purification
  • Cooling & Quenching: Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (15 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.

Caption: A standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation by oxygen.[22]2. Insufficiently active catalyst for the specific aryl chloride.3. Base is not strong enough or is hydrated.4. Reaction temperature is too low.1. Ensure rigorous degassing of solvents and use a robust inert atmosphere.2. Switch to a more active ligand/precatalyst (e.g., from an XPhos to a RuPhos-based system).3. Use an anhydrous, stronger base like Cs₂CO₃ or K₃PO₄. Ensure it is finely powdered.4. Increase the reaction temperature in 10 °C increments.
Protodeborylation (Boronic acid is consumed without coupling)1. Reaction temperature is too high or reaction time is too long.2. Excess water or base is present.1. Monitor the reaction closely and stop it once the aryl chloride is consumed.2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid. Ensure anhydrous conditions if possible. Consider converting the boronic acid to a more stable pinacol ester.[1]
Homocoupling of Boronic Acid (Ar-B(OH)₂ → Ar-Ar)1. Presence of oxygen in the reaction mixture.[1]2. Use of a Pd(II) source without an efficient in-situ reduction.1. Improve inert atmosphere techniques. Thoroughly degas all solvents.2. Use a well-defined Pd(0) source or a reliable Pd(II) precatalyst designed for easy reduction.
Dehalogenation (Ar-Cl → Ar-H)1. Presence of a hydride source.2. Certain ligand/solvent combinations can promote this side reaction.[1]1. Ensure solvents are pure. Amine bases or alcoholic solvents can sometimes be a hydride source.2. Screen different ligands or solvent systems.

Conclusion

The palladium-catalyzed cross-coupling of this compound with challenging aryl chloride partners is a highly achievable transformation with the appropriate selection of modern catalyst systems. The use of air-stable, highly active Buchwald precatalysts in conjunction with bulky dialkylbiarylphosphine ligands provides a reliable and high-yielding route to valuable biaryl products. By understanding the core mechanistic principles and following robust experimental protocols, researchers can effectively troubleshoot and optimize these critical bond-forming reactions, accelerating progress in drug discovery and materials science.

References

Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild conditions.[1] Its capacity to forge carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures, has made it an indispensable tool for researchers, scientists, and drug development professionals. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

This guide provides an in-depth technical overview and detailed protocols for the application of a specific, yet versatile, building block: 3-Chloro-4-propoxyphenylboronic acid . The presence of the chloro, propoxy, and boronic acid functionalities on a single phenyl ring presents both unique opportunities for molecular design and specific challenges in reaction optimization. The chloro substituent, while less reactive than bromo or iodo groups, offers a cost-effective and readily available handle for selective cross-coupling.[2] The propoxy group, an electron-donating moiety, influences the electronic nature of the aromatic ring, which in turn affects the reactivity in the catalytic cycle.

This document is structured to provide not just a set of instructions, but a comprehensive understanding of the underlying principles that govern the successful execution of Suzuki coupling reactions with this particular substrate. By understanding the "why" behind each procedural step, researchers can more effectively troubleshoot and adapt these protocols to their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Blueprint for Success

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational reaction design and optimization. The cycle, depicted below, involves a sequence of well-defined steps orchestrated by a palladium catalyst.

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl_boronate Ar-Pd(II)-Ar' Ln transmetalation->pd2_aryl_boronate pd2_aryl_boronate->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ base Base boronic_acid->base boronate [Ar'-B(OH)₃]⁻ base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step, often rate-limiting, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3] For aryl chlorides, this step can be particularly challenging and often necessitates the use of electron-rich ligands on the palladium catalyst to facilitate the reaction.[4]

  • Transmetalation: This is the pivotal step where the organic moiety from the boronic acid derivative is transferred to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] The choice of base is therefore crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocols: A Guide to Practical Application

The following protocols are designed to provide a robust starting point for the Suzuki coupling of this compound with a variety of aryl halides. It is important to note that optimization of these conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Aryl Halide (e.g., Aryl Bromide)≥98%Commercially AvailableEnsure purity and dryness.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst, reduced in situ.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially AvailableAir-stable, electron-rich ligand.
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableStrong base, ensure it is finely powdered.
1,4-DioxaneAnhydrousCommercially AvailableDegas thoroughly before use.
WaterDegassed, DeionizedIn-house
Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere.
Standard Glassware and Schlenk LineEnsure all glassware is oven-dried.

Step-by-Step Protocol

References

The Strategic Role of 3-Chloro-4-propoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & In-Depth Protocols for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Value Proposition of a Specialized Building Block

In the landscape of contemporary drug discovery, the efficiency and precision of synthetic methodologies are paramount. Among the vast arsenal of chemical tools, arylboronic acids stand out for their versatility, stability, and exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. 3-Chloro-4-propoxyphenylboronic acid (CAS No. 480438-57-1) has emerged as a particularly valuable building block for medicinal chemists. Its unique substitution pattern—a chloro group ortho to the boronic acid and a propoxy group para to it—offers a strategic combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a drug candidate.

The presence of the chlorine atom can introduce beneficial metabolic stability and modulate the pKa of adjacent functionalities, while the propoxy group can enhance lipophilicity and promote favorable interactions within protein binding pockets. This application note provides a comprehensive guide to the use of this compound, detailing its synthesis, its application in the construction of bioactive molecules, and field-proven protocols for its successful implementation in a research setting.

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueReference
CAS Number 480438-57-1[1]
Molecular Formula C₉H₁₂BClO₃[1]
Molecular Weight 214.45 g/mol [1]
Appearance Solid
Primary Application Suzuki-Miyaura Cross-Coupling Reactions[2]

Protocol I: Synthesis of this compound

The ability to reliably synthesize this key intermediate is a crucial first step. The following protocol is adapted from established methods and provides a robust pathway to obtain high-quality material. The causality behind this experimental design lies in the metal-halogen exchange to form a lithiated species, which is then quenched with a boron electrophile.

Experimental Workflow: Synthesis of the Boronic Acid

A 1-Chloro-2-propoxybenzene B Lithiation (n-BuLi, THF, -78 °C) A->B Reactant C Lithiated Intermediate B->C Forms D Boronation (Triisopropyl borate, -78 °C) C->D Reacts with E Boronic Ester Intermediate D->E Forms F Aqueous Workup & Acidification (HCl) E->F Hydrolysis G This compound F->G Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation: To a solution of 1-chloro-2-propoxybenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, cool the mixture to -78 °C using a dry ice/acetone bath.

    • Rationale: Anhydrous conditions and an inert atmosphere are critical to prevent quenching of the highly reactive organolithium intermediate. Low temperature is required to control the exothermic reaction and prevent side reactions.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

    • Rationale: The n-BuLi acts as a strong base to deprotonate the aromatic ring at the position ortho to the chloro group, which is the most acidic proton due to inductive effects. A slight excess of n-BuLi ensures complete conversion.

  • Boronation: To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Rationale: Triisopropyl borate serves as the electrophilic source of boron. The lithiated intermediate attacks the boron atom, displacing one of the isopropoxy groups. Warming to room temperature ensures the reaction goes to completion.

  • Workup and Isolation: Quench the reaction by the slow addition of 2M hydrochloric acid (HCl). The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • Rationale: The acidic workup hydrolyzes the boronic ester to the desired boronic acid and neutralizes any remaining base.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford the final product as a solid.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities and any boroxine anhydrides that may have formed.[3]

Application in Medicinal Chemistry: Synthesis of Pyrazole-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted pyrazole compounds that act as potent inhibitors of various protein kinases, such as Glycogen Synthase Kinase 3 (GSK3), Cyclin-Dependent Kinase 2 (CDK2), and Rho-associated coiled-coil containing protein kinase (ROCK). These kinases are implicated in a range of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.

The 3-chloro-4-propoxyphenyl moiety is strategically installed onto a pyrazole core via a Suzuki-Miyaura cross-coupling reaction. This specific fragment is crucial for achieving high potency and selectivity, likely by forming key interactions within the ATP-binding site of the target kinase.

Protocol II: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide

This protocol details a representative palladium-catalyzed cross-coupling reaction to synthesize a key intermediate for a kinase inhibitor.

General Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)-Ar Transmetal->PdII_Diaryl Boronate Ar-B(OR)₃⁻ Boronate->Transmetal Base Base Base->Boronate BoronicAcid Ar-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Product R¹-Ar (Product) RedElim->Product Forms

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reactant Preparation: In a microwave vial or Schlenk flask, combine the heteroaryl halide (e.g., a 4-iodopyrazole derivative, 1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

    • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Rationale: This is a common and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) state and facilitate the oxidative addition and reductive elimination steps. The catalyst loading is kept low (typically 1-5 mol%) for efficiency and cost-effectiveness.

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Rationale: Degassing the solvent by purging with an inert gas removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Water is often used as a co-solvent to help dissolve the inorganic base.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C (or use microwave irradiation) with vigorous stirring.

    • Rationale: Heating is required to overcome the activation energy for the oxidative addition of the palladium catalyst to the heteroaryl halide.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Biological Activity Data

The utility of this compound is ultimately validated by the biological activity of the molecules it helps create. The table below summarizes the inhibitory activity of a representative pyrazole compound synthesized using this building block against several key protein kinases.

Target KinaseIC₅₀ (nM)Disease Relevance
GSK3β < 100Alzheimer's Disease, Bipolar Disorder, Diabetes
CDK2/CycA < 100Cancer Proliferation
ROCK2 < 500Hypertension, Glaucoma

Data is representative and derived from patent literature describing compounds made from this boronic acid.

Conclusion and Future Outlook

This compound is a highly effective and strategic building block in medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures. As demonstrated in the synthesis of potent kinase inhibitors, the specific substitution pattern of this reagent provides a powerful tool for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. The protocols provided herein offer a solid foundation for researchers to successfully employ this valuable reagent in their own drug discovery programs.

References

The Strategic Application of 3-Chloro-4-propoxyphenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the practical application of 3-Chloro-4-propoxyphenylboronic acid as a versatile building block in organic synthesis, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document provides a robust framework for the strategic implementation of this reagent in the synthesis of complex biaryl and heteroaryl structures. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, present a detailed, field-tested experimental protocol, and discuss the influence of the unique substitution pattern of this compound on its reactivity.

Introduction: The Ascendancy of Biaryl Motifs and the Role of Boronic Acids

The biaryl scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] The development of efficient and highly selective methods for the construction of the pivotal aryl-aryl bond has been a paramount objective in synthetic organic chemistry. Among the plethora of available methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2][3]

This compound is a valuable reagent in this context, offering a unique combination of electronic and steric properties. The presence of a chloro substituent at the 3-position and a propoxy group at the 4-position allows for the introduction of a specific substitution pattern into the target biaryl molecule, which can be crucial for modulating its biological activity or material properties. This document aims to provide a detailed technical guide for the effective use of this versatile building block.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[3] The catalytic cycle, as depicted below, is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_ox Ar¹-Pd(II)L_n-X pd2_trans Ar¹-Pd(II)L_n-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Regeneration product Ar¹-Ar² pd2_trans->product Reductive Elimination ar1_x Ar¹-X ar1_x->pd2_ox Oxidative Addition ar2_b Ar²-B(OH)₂ ar2_b->pd2_trans base Base base->pd2_trans

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Application Note: Synthesis of a Biaryl Compound using this compound

This section provides a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction Scheme

// Placeholder for a visually generated reaction scheme if the tool were capable. For now, a descriptive text will be used.

A representative reaction involves the coupling of this compound with a substituted aryl bromide, for instance, 4-bromoanisole, to yield the corresponding biaryl product.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
4-BromoanisoleReagent GradeCommercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassed, DeionizedIn-house
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Argon or Nitrogen GasHigh PurityCommercially Available
Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts are toxic and should be handled with care.[4][5][6][7] Boronic acids can be irritants.[8] Consult the Safety Data Sheet (SDS) for each reagent before use.

Reaction Setup (utilizing Schlenk Line techniques): [9][10][11]

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum, and connect it to a Schlenk line.

  • Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of a degassed solvent mixture is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

Reaction Monitoring:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.

Workup and Purification: [2][12]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Expected Results and Data Presentation

The following table provides representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are based on typical outcomes for similar reactions and may vary depending on the specific substrate and reaction conditions.

Aryl Halide PartnerProductTypical Yield (%)
4-Bromoanisole3-Chloro-4-propoxy-4'-methoxy-1,1'-biphenyl85 - 95
1-Bromo-4-nitrobenzene3-Chloro-4-propoxy-4'-nitro-1,1'-biphenyl80 - 90
2-Bromopyridine2-(3-Chloro-4-propoxyphenyl)pyridine75 - 85
4-Chlorotoluene3-Chloro-4-propoxy-4'-methyl-1,1'-biphenyl70 - 80

Experimental Workflow and Causality

The successful execution of the Suzuki-Miyaura coupling hinges on the careful control of several experimental parameters. The workflow and the rationale behind each step are outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst glassware 2. Dry Glassware: - Schlenk Flask - Stir Bar inert 3. Establish Inert Atmosphere: - Evacuate & Backfill (3x) glassware->inert solvents 4. Add Degassed Solvents inert->solvents heat 5. Heat and Stir solvents->heat monitor 6. Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Workup: - Dilute - Extract - Wash cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify by Chromatography dry->purify characterize 11. Characterize Product: - NMR - MS purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Causality behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. The use of Schlenk line techniques to create an oxygen-free environment is therefore critical for catalytic turnover.

  • Anhydrous Solvents (initially): While water is a component of the reaction mixture, using anhydrous organic solvents initially helps to prevent premature decomposition of the boronic acid and ensures the stability of the catalyst during setup.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is essential.

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[13]

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a versatile catalyst, for less reactive aryl chlorides, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction efficiency.[13]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocol detailed herein provides a robust and reliable starting point for researchers. By understanding the mechanistic principles and the rationale behind the experimental design, scientists can effectively leverage this building block to construct complex molecular architectures for a wide range of applications in drug discovery and materials science.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics, agrochemicals, and functional materials. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of biaryl structures.[1][2] First reported by Akira Suzuki in 1979, this reaction's significance was recognized with the 2010 Nobel Prize in Chemistry.[1] Its widespread adoption is attributable to its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3]

This application note provides a detailed protocol and in-depth scientific rationale for a typical Suzuki-Miyaura reaction utilizing 3-Chloro-4-propoxyphenylboronic acid . This particular building block is of interest in medicinal chemistry due to the prevalence of the substituted biaryl motif in biologically active molecules. The chloro-substituent offers a handle for further functionalization, while the propoxy group modulates the electronic properties and lipophilicity of the resulting compounds.

However, the use of an aryl chloride as the coupling partner presents a greater challenge compared to its bromide or iodide counterparts due to the strength of the C-Cl bond.[2][4] Consequently, the selection of an appropriate catalyst system is paramount for achieving high yields and reaction efficiency.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytically active Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This process oxidizes the palladium to Pd(II) and is often the rate-determining step of the reaction, especially with less reactive aryl chlorides.[1][6]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[1] The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[7][8][9]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple to form the new C-C bond of the biaryl product, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[1][5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_intermediate Ar-Pd(II)L_n-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation [Ar'-B(OR)3]⁻ Diaryl_PdII Ar-Pd(II)L_n-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Ar-Ar' Boronic_Acid Ar'-B(OH)2 Boronate [Ar'-B(OR)3]⁻ Boronic_Acid->Boronate + Base Base Base (e.g., K3PO4) Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol details a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Materials
ReagentMolecular Weight ( g/mol )Molarity (M)Quantity (mmol)Equivalents
Aryl Bromide--1.01.0
This compound214.43-1.21.2
Pd(dppf)Cl₂816.64-0.02 - 0.050.02 - 0.05
Potassium Phosphate (K₃PO₄)212.27-2.0 - 3.02.0 - 3.0
1,4-Dioxane (anhydrous)88.11-5.0 mL-
Water (degassed)18.02-1.0 mL-
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septum

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Heating mantle or oil bath with a temperature controller

  • TLC plates and developing chamber

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide.[10] K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant protodeboronation of the electron-rich boronic acid.[4][11]

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[11][12] Maintaining an inert atmosphere is critical for catalyst longevity and reaction success.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Stir the mixture for 5-10 minutes to dissolve the reagents. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 mmol, 0.02-0.05 equiv.).

    • Rationale: A mixture of dioxane and water is a common solvent system for Suzuki reactions, as it facilitates the dissolution of both organic and inorganic reagents.[10] Pd(dppf)Cl₂ is a robust pre-catalyst that is effective for coupling aryl chlorides due to the electron-rich and bulky nature of the dppf ligand, which promotes the oxidative addition step.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Rationale: Higher temperatures are generally required for the activation of aryl chlorides.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Regular monitoring helps to determine the point of reaction completion and can prevent the formation of byproducts due to prolonged heating.

Reaction Work-up and Purification
  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.[10][11]

    • Rationale: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[10][13]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[5][14]

Workflow for the Suzuki-Miyaura Protocol

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Add Palladium Catalyst C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[12][15] 2. Insufficiently active catalyst for aryl chloride. 3. Ineffective base.[6] 4. Low reaction temperature.[6]1. Ensure thorough degassing of solvents and proper inert atmosphere technique. 2. Consider using a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos).[4][15] 3. Screen other bases like Cs₂CO₃ or K₂CO₃. 4. Increase the reaction temperature in increments.
Protodeboronation 1. Presence of excess water. 2. Harsh basic conditions. 3. Prolonged reaction time at high temperature.[6][11]1. Use anhydrous solvents and ensure the base is dry if not using an aqueous system. 2. Use a milder base such as KF or K₂CO₃. 3. Monitor the reaction closely and stop it upon completion.
Homocoupling of Boronic Acid 1. Presence of oxygen.[16] 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Ensure a strictly inert atmosphere.[15] 2. Use a slight excess of the boronic acid (1.1-1.2 equivalents) to minimize the impact of this side reaction.
Formation of Palladium Black Catalyst decomposition.[15]This can be caused by high temperatures or the presence of impurities. Ensure the reaction temperature is not excessively high and use pure reagents and solvents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds. The successful coupling of this compound with aryl halides, particularly the more challenging aryl chlorides, hinges on the careful selection of the catalyst, base, and reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction to access a wide range of valuable molecules for drug discovery and materials science.

References

Application Notes and Protocols: 3-Chloro-4-propoxyphenylboronic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Medicinal Chemistry

The ascendancy of boronic acids and their derivatives in medicinal chemistry represents a significant advancement in the rational design of therapeutic agents.[1][2][3] Initially hampered by misconceptions about boron's toxicity, the field has been revolutionized by the success of drugs like bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma.[4][5] This has catalyzed a deeper exploration of boronic acids as "privileged" scaffolds. Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine and threonine residues in enzyme active sites, underpins their diverse therapeutic potential.[1][4]

Among the vast library of commercially available boronic acids, 3-Chloro-4-propoxyphenylboronic acid emerges as a particularly strategic building block for drug discovery. Its utility is primarily anchored in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[6][7]

The specific substitution pattern of this compound offers a compelling combination of features for medicinal chemists:

  • The 3-Chloro Group: Provides a key point of steric and electronic modulation. The chloro substituent can influence the conformation of the molecule and engage in halogen bonding, a non-covalent interaction of increasing importance in rational drug design for enhancing binding affinity and selectivity.

  • The 4-Propoxy Group: This lipophilic group can enhance membrane permeability and oral bioavailability. The propoxy chain can be tailored to probe hydrophobic pockets within a target protein's binding site, potentially improving potency and modifying the pharmacokinetic profile of a drug candidate.

  • The Boronic Acid Moiety: Serves as the reactive handle for the Suzuki-Miyaura coupling, allowing for its facile incorporation into a wide array of molecular scaffolds.

This guide provides a comprehensive overview of the applications and protocols for utilizing this compound in drug discovery, with a focus on practical, field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe implementation in a research setting.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 480438-57-1[1][4]
Molecular Formula C₉H₁₂BClO₃[4]
Molecular Weight 214.45 g/mol [4]
Appearance White to off-white solidGeneral knowledge
Melting Point Data not consistently available; related compounds melt >200 °CN/A
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.General knowledge

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related phenylboronic acids indicate the following precautions should be taken:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[8] It is a robust and highly versatile method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl structures prevalent in many drug molecules. The reaction generally proceeds under mild conditions and is tolerant of a wide variety of functional groups.[9]

Visualizing the Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product aryl_halide Ar¹-X aryl_halide->pd_complex boronic_acid Ar²-B(OH)₂ boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Schlenk line or glovebox).

Procedure:

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 257.3 mg), and potassium phosphate (2.0 mmol, 424.4 mg).

    • In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Reaction Setup:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add the pre-weighed catalyst and ligand to the flask under a positive flow of inert gas.

    • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): This combination is highly effective for coupling aryl chlorides and bromides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (K₃PO₄): A strong base is often required to facilitate the transmetalation step, particularly with electron-rich boronic acids.

  • Solvent System (Dioxane/Water): This biphasic solvent system is widely used for Suzuki couplings. Dioxane solubilizes the organic reagents and catalyst, while water helps to dissolve the base and facilitate the transmetalation.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

A key application of this compound is in the synthesis of kinase inhibitors, a major class of anticancer drugs. A patent by Nippon Shinyaku Co., Ltd. describes the use of this building block in the preparation of novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors for the treatment of diseases such as hypertension and cancer.

Synthetic Scheme:

The synthesis involves the Suzuki-Miyaura coupling of this compound with a substituted pyrazole derivative to construct the core of the kinase inhibitor.

(Simplified Representation of the Patented Synthesis)

Step 1: Suzuki-Miyaura Coupling A substituted pyrazolyl halide is coupled with this compound using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a suitable solvent (e.g., DME/water).

Step 2: Further Functionalization The resulting intermediate is then further modified to introduce additional functionalities required for biological activity, such as a solubilizing group or a moiety that interacts with a specific sub-pocket of the kinase active site.

Biological Activity:

The resulting compounds were shown to be potent inhibitors of ROCK, with IC₅₀ values in the nanomolar range. This demonstrates the successful application of this compound in generating novel and potent bioactive molecules.

Drug Discovery Workflow Incorporating this compound

The integration of versatile building blocks like this compound is crucial for an efficient drug discovery pipeline.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow start Target Identification & Validation building_block Building Block Selection (this compound) start->building_block library_synthesis Library Synthesis (Suzuki Coupling) building_block->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical drug discovery workflow incorporating this compound.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its well-defined substitution pattern offers a unique combination of steric, electronic, and lipophilic properties that can be strategically exploited in the design of novel therapeutics. The robust and versatile nature of the Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of this moiety into a diverse range of molecular scaffolds. As demonstrated by its application in the synthesis of potent kinase inhibitors, this compound is a valuable tool for researchers seeking to accelerate the discovery and development of next-generation medicines.

References

The Synthetic Versatility of 3-Chloro-4-propoxyphenylboronic Acid in Advanced Materials: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Niche Building Block for Material Innovation

In the vast landscape of chemical intermediates, phenylboronic acids stand out for their pivotal role in modern synthetic chemistry, particularly in the palladium-catalyzed cross-coupling reactions that have revolutionized the creation of complex molecules.[1] Among these, 3-Chloro-4-propoxyphenylboronic acid (CAS No. 480438-57-1) emerges as a strategically functionalized building block with significant potential in materials science and drug discovery.[2][3] Its unique substitution pattern—a chloro group at the meta position and a propoxy group at the para position relative to the boronic acid moiety—offers a nuanced tool for fine-tuning the electronic and physical properties of target materials.

This guide provides an in-depth exploration of the applications of this compound, moving beyond a simple catalog of reactions to offer detailed protocols and the scientific rationale behind its use. We will delve into its primary application in the synthesis of conjugated organic materials via the Suzuki-Miyaura coupling reaction, a cornerstone for the development of next-generation organic electronics. Further, we will explore its potential in the realms of advanced sensor materials and as a precursor in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 480438-57-1[2]
Molecular Formula C₉H₁₂BClO₃[3]
Molecular Weight 214.45 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically ≥95%[3]

Core Application: The Suzuki-Miyaura Coupling for Conjugated Materials

The primary utility of this compound in materials science lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (the boronic acid) and an organohalide, enabling the precise construction of complex biaryl and conjugated polymer backbones.[5] Such polymers are the active components in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[6]

The "Why": Causality Behind Substituent Choices

The specific structure of this compound is not arbitrary; each substituent plays a critical role in modulating the properties of the resulting material:

  • 4-Propoxy Group (-OC₃H₇): This alkoxy group is a key contributor to the material's processability. The flexible propyl chain enhances solubility in organic solvents, which is crucial for forming high-quality thin films required for electronic devices. Electronically, the oxygen atom is an electron-donating group, which can influence the HOMO (Highest Occupied Molecular Orbital) energy level of the resulting conjugated system, impacting its light-emitting or charge-transport properties.

  • 3-Chloro Group (-Cl): The electron-withdrawing nature of the chlorine atom, positioned meta to the coupling site, serves to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This can improve electron injection and transport in electronic devices. Furthermore, the chlorine atom can induce a torsional (twisting) angle between adjacent aromatic rings in a polymer chain, which can disrupt extensive π-stacking. This disruption can lead to higher photoluminescence quantum yields in the solid state, a desirable trait for OLED emitters.

Visualizing the Workflow: Suzuki-Miyaura Polymerization

The following diagram illustrates a generalized workflow for the synthesis of a conjugated co-polymer using this compound.

Suzuki_Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Polymerization & Workup BoronicAcid This compound ReactionVessel Inert Atmosphere Reaction (N₂ or Ar) BoronicAcid->ReactionVessel Dihalide Dihalo-Aromatic Monomer (e.g., Dibromobenzothiadiazole) Dihalide->ReactionVessel Solvent Degassed Solvent (e.g., Toluene/DMF) Solvent->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Aqueous Base (e.g., K₂CO₃) Base->ReactionVessel Heating Heat to 80-100 °C ReactionVessel->Heating Stir Precipitation Precipitate in Methanol Heating->Precipitation Cool & Pour Purification Soxhlet Extraction Precipitation->Purification Filter & Collect FinalPolymer Final Conjugated Polymer Purification->FinalPolymer

Caption: Generalized workflow for Suzuki-Miyaura polymerization.

Application Protocol 1: Synthesis of a Model Conjugated Oligomer

This protocol details a representative synthesis of a simple biaryl compound, illustrating the practical application of this compound. This procedure is based on well-established Suzuki-Miyaura coupling conditions.[7]

Objective: To synthesize 2-(3-Chloro-4-propoxyphenyl)-5-bromopyridine, a potential building block for more complex materials.

Materials:

  • This compound (1.0 eq)

  • 2,5-Dibromopyridine (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (degassed)

  • Deionized Water (degassed)

  • 1-Dram vial with stir bar and cap

Protocol:

  • Reactant Preparation: In a 1-dram vial, combine this compound, 2,5-dibromopyridine, and the palladium catalyst, Pd(PPh₃)₄.

  • Solvent and Base Addition: Add degassed toluene to the vial, followed by a 2M aqueous solution of potassium carbonate. The biphasic mixture should be stirred vigorously.

    • Expert Insight: The use of a biphasic solvent system (toluene and water) is common. The organic phase dissolves the reactants and catalyst, while the aqueous phase dissolves the inorganic base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Degassing the solvents by bubbling with nitrogen or argon is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 90 °C. Allow the reaction to stir for 12-16 hours.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the organic layer. The disappearance of the starting boronic acid is a good indicator of reaction completion.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(3-Chloro-4-propoxyphenyl)-5-bromopyridine.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving the palladium catalyst.

Suzuki_Cycle cluster_product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (e.g., 2,5-Dibromopyridine) Ar1X->OxAdd Boronic Ar²-B(OH)₂ (3-Chloro-4-propoxy- phenylboronic acid) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Other Fields

While its primary role is in constructing C-C bonds for conjugated materials, the unique properties of boronic acids open doors to other advanced applications.

Sensor Technology

Boronic acids are known to form reversible covalent bonds with cis-diols, a functional group found in many biological molecules, most notably saccharides like glucose. This interaction is pH-dependent and can be exploited to create sensors.

  • Hypothetical Application: A fluorescent dye could be functionalized with a diol-containing linker. In the presence of this compound, the boronic acid would bind to the diol, potentially quenching the fluorescence. The introduction of a target analyte with a higher affinity for the boronic acid (like glucose) would displace the dye, restoring fluorescence and providing a measurable signal. The chloro and propoxy groups could be used to tune the pKa of the boronic acid, thereby adjusting the optimal pH sensing range.

Medicinal Chemistry

The audience for this guide includes drug development professionals, and it is crucial to note the growing interest in boronic acids in this field. Following the success of the proteasome inhibitor bortezomib, a boronic acid-containing drug, the use of this functional group as a pharmacophore has expanded significantly.

  • Role as an Intermediate: this compound can serve as a key intermediate in the synthesis of complex, biologically active molecules. The Suzuki coupling allows for the facile introduction of the 3-chloro-4-propoxyphenyl moiety into a larger molecular scaffold, which may be designed to interact with specific biological targets. The lipophilic propoxy group can enhance membrane permeability, while the chloro substituent can participate in halogen bonding or simply serve as a steric and electronic modulator to improve binding affinity to a target protein.

Conclusion

This compound is a highly versatile, yet specialized, chemical building block. Its true power is unlocked through the Suzuki-Miyaura cross-coupling reaction, providing a reliable and precise method for constructing the carbon skeletons of advanced functional materials. The strategic placement of the chloro and propoxy groups offers materials scientists a sophisticated tool to fine-tune solubility, electronic properties, and solid-state morphology. While direct, published applications in materials science are emerging, the foundational chemistry, supported by extensive literature on analogous compounds, provides a robust framework for its application in OLEDs, organic polymers, and sensors. As the demand for tailored functional materials grows, the importance of such well-designed synthetic intermediates will undoubtedly continue to increase.

References

Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Derivatives from 3-Chloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the commercial availability of its boronic acid precursors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of biaryl derivatives utilizing 3-Chloro-4-propoxyphenylboronic acid. This particular boronic acid is a valuable building block in medicinal chemistry and materials science. The successful transition from laboratory-scale to kilogram-scale production of its derivatives necessitates a thorough understanding of reaction parameters, safety protocols, and purification strategies to ensure a process that is not only efficient and high-yielding but also safe and economically viable.

This document will delve into the critical aspects of scaling up the Suzuki-Miyaura coupling of this compound with a representative aryl chloride, offering field-proven insights and a detailed, self-validating protocol.

Physicochemical Properties of this compound

A foundational understanding of the starting material is paramount for successful scale-up.

PropertyValueSource
CAS Number 480438-57-1[CymitQuimica](--INVALID-LINK--_ ficha.pdf), --INVALID-LINK--
Molecular Formula C₉H₁₂BClO₃[CymitQuimica](--INVALID-LINK--_ ficha.pdf), --INVALID-LINK--
Molecular Weight 214.45 g/mol [CymitQuimica](--INVALID-LINK--_ ficha.pdf), --INVALID-LINK--
Appearance Solid[CymitQuimica](--INVALID-LINK--_ ficha.pdf)

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. It comprises three key steps: oxidative addition, transmetalation, and reductive elimination. A thorough understanding of this cycle is crucial for troubleshooting and optimizing the reaction at scale.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')Ln OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product caption Simplified Suzuki-Miyaura catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Scale-Up Synthesis Protocol: A Representative Example

This protocol details the Suzuki-Miyaura coupling of this compound with a generic aryl chloride on a kilogram scale. The conditions are based on established principles for large-scale cross-coupling reactions and are designed to be robust and reproducible.

Reaction: this compound + 4-Chlorotoluene → 3-Chloro-4-propoxy-4'-methyl-1,1'-biphenyl

Pre-Reaction Setup and Inerting
  • Reactor Preparation: Ensure the reaction vessel is clean, dry, and rated for the intended temperature and pressure. Perform a leak test before charging any reagents.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[3]

Reagent Charging Sequence
  • Solvent Addition: Charge the reactor with a suitable solvent system. A mixture of an organic solvent like toluene or 2-methyltetrahydrofuran (2-MeTHF) and water is often effective for large-scale reactions.[3] Degas the solvent by sparging with nitrogen for at least 30 minutes.

  • Addition of Reactants:

    • Charge the aryl chloride (e.g., 4-Chlorotoluene, 1.0 equivalent).

    • Charge the this compound (1.05-1.2 equivalents). Using a slight excess of the boronic acid can help drive the reaction to completion.

  • Base Addition: Prepare a degassed aqueous solution of a suitable base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and are effective.[1] Add the base solution to the reactor with efficient agitation.

  • Catalyst and Ligand Addition:

    • In a separate, inerted glovebox or charging vessel, prepare a solution or slurry of the palladium catalyst and ligand in a small amount of the degassed reaction solvent.

    • For coupling aryl chlorides, a highly active catalyst system is recommended. A combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective.[4]

    • Transfer the catalyst slurry to the reactor.

Reaction Execution and Monitoring
  • Heating: Heat the reaction mixture to the target temperature, typically between 80-100 °C, with continuous, efficient stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), until the consumption of the limiting starting material is complete (typically 4-12 hours).

Work-up and Product Isolation
  • Cooling and Phase Separation: Cool the reaction mixture to room temperature. Allow the phases to separate and remove the aqueous layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • Water to remove the bulk of the inorganic salts.

    • Brine to aid in phase separation and remove residual water.

  • Palladium Removal: To minimize palladium contamination in the final product, a scavenging step is often necessary. This can involve washing the organic layer with an aqueous solution of a scavenger like L-cysteine or treating it with a solid-supported scavenger.

  • Solvent Swap and Crystallization:

    • Concentrate the organic layer under reduced pressure.

    • If necessary, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, heptane, or a mixture).

    • Induce crystallization by cooling and/or adding an anti-solvent.

  • Filtration and Drying: Filter the crystalline product, wash the cake with a cold, fresh portion of the crystallization solvent, and dry the product under vacuum at an appropriate temperature.

Key Parameters for Scale-Up Optimization

ParameterLaboratory-Scale (Typical)Kilogram-Scale (Considerations)Rationale and Justification
Catalyst Loading 1-5 mol%0.1-1 mol%At scale, minimizing catalyst loading is crucial for cost-effectiveness and reducing palladium contamination in the final product. Highly active pre-catalysts and ligands enable lower loadings.
Ligand-to-Metal Ratio 1:1 to 4:11.1:1 to 2:1A slight excess of the ligand can stabilize the catalyst, but a large excess can be costly and may complicate purification.
Solvent Selection Toluene, Dioxane, THFToluene, 2-MeTHF, Aqueous systemsOn a large scale, factors like boiling point, flash point, toxicity, and ease of recovery become critical. Aqueous systems are increasingly used for their environmental benefits.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄Cesium carbonate is often highly effective but its high cost can be prohibitive at scale. Potassium carbonate and phosphate are more economical alternatives.
Temperature 80-110 °C80-100 °CMaintaining a consistent temperature is crucial for reaction kinetics and minimizing side reactions. Efficient heat transfer in large reactors must be ensured.
Reaction Time 2-24 hours4-12 hoursOptimized conditions at scale often lead to more efficient reactions. Prolonged reaction times can lead to impurity formation.

Process Safety and Hazard Mitigation

Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed.

  • Inert Atmosphere: The use of a robust inerting system is non-negotiable to prevent the deactivation of the palladium catalyst and to mitigate any potential fire hazards with flammable solvents.

  • Exothermic Reactions: While Suzuki-Miyaura couplings are not typically highly exothermic, the heat of reaction should be characterized during process development to ensure adequate cooling capacity is available.

  • Reagent Handling: Boronic acids can be irritating to the skin and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn.[5]

  • Waste Disposal: Aqueous waste streams will contain boron and palladium salts. All waste must be handled and disposed of in accordance with local environmental regulations.

Conclusion

The scale-up of biaryl synthesis from this compound via the Suzuki-Miyaura coupling is a highly feasible and industrially relevant process. Success hinges on a systematic approach to process optimization, with a keen focus on catalyst efficiency, reaction kinetics, and robust purification strategies. By carefully considering the parameters outlined in these application notes, researchers and drug development professionals can confidently transition this important transformation from the laboratory to kilogram-scale production, paving the way for the efficient manufacturing of valuable chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 3-Chloro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-propoxyphenylboronic acid . As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the complex challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Understanding the Core Reaction

Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction, and what role does each component play?

A1: The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, using a palladium catalyst and a base.[1] The reaction proceeds through a catalytic cycle involving palladium in two oxidation states, Pd(0) and Pd(II).[1][2]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl chloride), forming a Pd(II) complex.[1][2] The reactivity of the halide is crucial, with a general trend of I > Br > OTf >> Cl.[3][4] Aryl chlorides are notoriously less reactive and require more specialized, electron-rich catalyst systems to facilitate this step.[2][5]

  • Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base.[1][6][7] The base converts the boronic acid (R-B(OH)₂) into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[1][8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_text Oxidative Addition Pd0->OA_text PdII_Aryl Ar-Pd(II)L₂-X Base_text Base (e.g., OH⁻) PdII_Aryl->Base_text PdII_Boronate Ar-Pd(II)L₂-OR' Trans_text Transmetalation PdII_Boronate->Trans_text PdII_Diorganyl Ar-Pd(II)L₂-Ar' RE_text Reductive Elimination PdII_Diorganyl->RE_text OA_text->PdII_Aryl Ar-X Base_text->PdII_Boronate X⁻ exchanged Trans_text->PdII_Diorganyl Ar'-B(OH)₂ RE_text->Pd0 Ar-Ar' Troubleshooting_Yield start Low Yield Observed check_purity 1. Check Reagent Purity (Boronic Acid, Halide, Base) start->check_purity check_atmosphere 2. Verify Inert Atmosphere (Proper Degassing?) start->check_atmosphere check_catalyst 3. Assess Catalyst System (Active for Aryl Chloride?) start->check_catalyst check_side_reactions 4. Analyze for Side Products (Protodeboronation? Homocoupling?) start->check_side_reactions solution_purity Use fresh, high-purity reagents. Consider MIDA ester. check_purity->solution_purity solution_atmosphere Improve degassing protocol (e.g., freeze-pump-thaw or sparging). check_atmosphere->solution_atmosphere solution_catalyst Switch to a more active ligand (e.g., Buchwald-type) or precatalyst. check_catalyst->solution_catalyst solution_side_reactions Optimize base, temperature, and reaction time to minimize side reactions. check_side_reactions->solution_side_reactions Competing_Pathways cluster_desired Desired Pathway cluster_undesired Undesired Side Reactions Start Ar-B(OH)₂ (3-Chloro-4-propoxy...) CrossCoupling Cross-Coupling Product (Ar-Ar') Start->CrossCoupling + Ar'-X, [Pd], Base Protodeboronation Protodeboronation Product (Ar-H) Start->Protodeboronation + H⁺ source (H₂O, Base) Homocoupling Homocoupling Product (Ar-Ar) Start->Homocoupling + Ar-B(OH)₂, [Pd], O₂

References

Technical Support Center: Troubleshooting Side Reactions of 3-Chloro-4-propoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the use of 3-Chloro-4-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your synthetic outcomes.

Introduction

This compound is a valuable building block in organic synthesis, prized for its utility in constructing complex biaryl structures, which are common motifs in pharmaceuticals and functional materials. However, like many organoboron reagents, its successful application in palladium-catalyzed cross-coupling reactions is not without challenges. Side reactions can lead to reduced yields, complex product mixtures, and purification difficulties. This guide will dissect the most prevalent side reactions—protodeboronation and homocoupling—and provide actionable strategies to mitigate their occurrence.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues you may encounter. We delve into the root causes of these problems and provide step-by-step protocols for their resolution.

Question 1: I am observing a significant amount of 3-chloro-4-propoxybenzene as a byproduct, leading to a low yield of my desired cross-coupled product. What is causing this, and how can I prevent it?

Answer:

The formation of 3-chloro-4-propoxybenzene is a classic case of protodeboronation , a common side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] This process is particularly problematic for electron-rich boronic acids, but can also be significant for electron-deficient systems under certain conditions.[2][3]

Root Causes & Mechanistic Insight:

Protodeboronation can be catalyzed by acid or base and is often mediated by the presence of water in the reaction medium.[1][3]

  • Base-Catalyzed Pathway: This is the most common pathway in Suzuki-Miyaura couplings. The base activates the boronic acid to form a more nucleophilic boronate species.[4][5] However, this boronate can also react with a proton source (like water or alcohol solvents) leading to the undesired byproduct.[1] The reaction is often accelerated under basic conditions.[6]

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation, leading to the decomposition of the boronic acid before it can participate in the catalytic cycle.[7]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, especially at elevated temperatures, the greater the extent of protodeboronation.

Visualizing the Problem: Protodeboronation Pathway

G BoronicAcid This compound Boronate Boronate Species [ArB(OH)3]- BoronicAcid->Boronate + Base Byproduct Protodeboronation Product (3-Chloro-4-propoxybenzene) Boronate->Byproduct + H+ ProtonSource Proton Source (e.g., H2O) Base Base (e.g., K2CO3)

Caption: Base-catalyzed protodeboronation of the boronic acid.

Troubleshooting & Optimization Protocol:

To minimize protodeboronation, a systematic optimization of your reaction conditions is necessary.

Table 1: Recommended Adjustments to Minimize Protodeboronation

ParameterStandard Condition (Problematic)Recommended AdjustmentRationale
Base Strong, soluble bases (e.g., NaOH, KOH)Weaker, less soluble base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[8][9]Reduces the concentration of the highly reactive boronate species at any given time, disfavoring the protodeboronation pathway.
Solvent Protic solvents (e.g., alcohols) or excess waterAnhydrous aprotic solvents (e.g., Dioxane, Toluene, THF).[8] Use minimal, degassed water if required for base solubility.Minimizes the primary proton source for the side reaction.
Temperature High (e.g., >100 °C)Screen lower temperatures (e.g., 60-80 °C).[7][10]Slows the rate of boronic acid decomposition relative to the productive cross-coupling.
Reaction Time Long (e.g., >12 hours)Monitor reaction progress (TLC, LC-MS) and quench as soon as the limiting reagent is consumed.[11]Reduces the exposure time of the boronic acid to conditions that favor decomposition.
Boronic Acid Form Boronic AcidConvert to a more stable derivative like a pinacol ester or an MIDA boronate for slow release.[1][11][12]These derivatives are more stable and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low.

Step-by-Step Experimental Protocol to Reduce Protodeboronation:

  • Reagent Preparation:

    • Use a fresh, high-purity batch of this compound.

    • Thoroughly dry and degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes).[11][13]

    • Use a high-purity, anhydrous base. If using an aqueous solution, ensure it is thoroughly degassed.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the degassed anhydrous solvent (e.g., dioxane). If a co-solvent is needed, add a minimal amount of degassed water (e.g., 4:1 dioxane/water).[11]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

    • Ensure a positive pressure of inert gas is maintained throughout the reaction.[8]

  • Execution and Monitoring:

    • Stir the reaction at the optimized lower temperature (e.g., 80 °C).

    • Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

    • Upon completion (or when the reaction stalls), cool the mixture to room temperature before workup.[11]

Question 2: My reaction is producing a significant amount of 3,3'-Dichloro-4,4'-dipropoxybiphenyl. What is this byproduct and how can I avoid its formation?

Answer:

The formation of 3,3'-Dichloro-4,4'-dipropoxybiphenyl is due to the homocoupling of your this compound. This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[14][15]

Root Causes & Mechanistic Insight:

Homocoupling is primarily promoted by two factors:

  • Presence of Oxygen: Oxygen can act as an oxidant, re-oxidizing the active Pd(0) catalyst to Pd(II).[16] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regeneration of Pd(0).[17][18] Rigorous exclusion of oxygen is therefore critical.[8]

  • Use of Pd(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the initial reduction to the active Pd(0) species can be slow. During this induction period, the Pd(II) can react directly with the boronic acid to generate the homocoupled product.[17]

Visualizing the Problem: Homocoupling Pathway

G cluster_0 Oxygen-Mediated Pathway cluster_1 Boronic Acid Reaction Pd0 Pd(0)L_n O2 O2 (Oxygen) Pd0->O2 PdII Pd(II) Species O2->PdII Oxidation BoronicAcid1 2x Boronic Acid Homocoupling Homocoupled Product (Symmetrical Biaryl) BoronicAcid1->Homocoupling + Pd(II)

Caption: Oxygen-mediated homocoupling of the boronic acid.

Troubleshooting & Optimization Protocol:

Minimizing homocoupling requires careful control over the reaction atmosphere and catalyst selection.

Table 2: Recommended Adjustments to Minimize Homocoupling

ParameterStandard Condition (Problematic)Recommended AdjustmentRationale
Atmosphere Inadequate inert atmosphereRigorously degas solvents and use Schlenk techniques. Maintain a positive pressure of Argon or Nitrogen.[8][13]Prevents oxidation of the Pd(0) catalyst to the Pd(II) species that promotes homocoupling.[16]
Catalyst Pd(II) precatalysts (e.g., Pd(OAc)₂)Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-formed Pd(0) catalyst.Bypasses the in-situ reduction step where Pd(II) can directly cause homocoupling.
Ligand -Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[16]These ligands promote rapid oxidative addition and reductive elimination, accelerating the desired cross-coupling cycle and outcompeting the homocoupling pathway.
Aryl Halide Reactivity Less reactive aryl chloridesUse a more reactive aryl bromide or iodide if possible.The reactivity order is I > Br > OTf >> Cl.[11][19] Faster oxidative addition with more reactive halides pushes the catalytic cycle forward, reducing the opportunity for side reactions.

Step-by-Step Experimental Protocol to Reduce Homocoupling:

  • Rigorous Degassing:

    • Place your solvent in a flask and subject it to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

    • Alternatively, sparge the solvent with a steady stream of inert gas (Argon or Nitrogen) for at least 30 minutes.[13]

  • Inert Atmosphere Setup:

    • Assemble your reaction glassware (flame-dried) and purge it with an inert gas.

    • Add all solid reagents (aryl halide, boronic acid, base, catalyst) to the flask.

    • Seal the flask and perform several cycles of evacuating the headspace and backfilling with inert gas.[11]

  • Catalyst Choice and Addition:

    • Choose a Pd(0) catalyst source like Pd(PPh₃)₄.

    • If using a Pd(II) source with a ligand, pre-stir the catalyst and ligand in a small amount of solvent for a few minutes to facilitate the formation of the active species before adding the other reagents.

  • Execution:

    • Add the degassed solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.

    • Maintain the inert atmosphere throughout the entire course of the reaction, including during sampling for reaction monitoring.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is this compound stable to storage? How should I handle it? A1: While generally stable, boronic acids can degrade over time, especially if exposed to moisture and air. It is best to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, a desiccator or a glovebox is recommended. Always use a fresh bottle or a recently opened one for best results.

Q2: My reaction is not proceeding at all. I've checked my reagents. Could the chloro-substituent be the problem? A2: Yes, the chloro-substituent on your boronic acid does not directly inhibit the reaction, but if your coupling partner is an aryl chloride, the reaction can be very challenging.[20][21] The oxidative addition of palladium to an aryl chloride is often the rate-limiting step and requires highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) and stronger bases or higher temperatures.[22] Ensure your catalyst/ligand system is appropriate for activating an aryl chloride.

Q3: Can I use microwave heating to accelerate my reaction? A3: Microwave heating can be an effective tool to accelerate Suzuki-Miyaura couplings.[20] However, be aware that the increased temperature can also accelerate side reactions like protodeboronation.[7] It is crucial to perform initial screening experiments to find a balance between reaction rate and byproduct formation. Often, short reaction times (5-30 minutes) at a controlled microwave temperature can provide excellent yields while minimizing degradation.[20]

Q4: What is the role of water in my Suzuki reaction? Should I run it completely anhydrous? A4: The role of water is multifaceted. It is often required to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[9] Some catalytic systems even show enhanced activity in aqueous media.[12] However, as discussed, water is a primary proton source for protodeboronation.[3] The decision to include water depends on your specific system. If your base is soluble in your organic solvent, running the reaction under strictly anhydrous conditions can be beneficial to suppress protodeboronation.[8] If water is necessary, use the minimum amount required and ensure it is thoroughly degassed.

References

Technical Support Center: Purification of Products from 3-Chloro-4-propoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification involving 3-Chloro-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common and nuanced challenges encountered during the purification of products synthesized using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Our approach is rooted in practical, field-tested experience, aiming to explain not just the "how" but the critical "why" behind each purification strategy. This ensures a deeper understanding and empowers you to adapt and optimize these methods for your specific molecular targets.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the work-up and purification of your reaction mixture.

Question 1: I've completed my Suzuki-Miyaura coupling reaction with this compound, and my crude NMR shows a complex mixture. What are the likely impurities?

Answer:

When working with this compound in Suzuki-Miyaura couplings, a complex crude mixture typically points to a combination of expected and side products. The most common impurities to anticipate are:

  • Unreacted Starting Materials: Residual this compound and your coupling partner (aryl halide or triflate).

  • Homocoupling Product: Formation of a biaryl species from the self-coupling of this compound. This is a common byproduct in Suzuki reactions.[1]

  • Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom from a water or protic solvent molecule, leading to the formation of 2-chloro-1-propoxybenzene. This is a known side reaction for boronic acids.[2][3]

  • Palladium Catalyst Residues: The palladium catalyst used in the reaction can persist in various forms in your crude product.[4][5]

  • Inorganic Salts: Bases such as potassium carbonate or cesium carbonate used in the reaction will be present.

A thorough analysis of your crude Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data is crucial for identifying these species and planning an effective purification strategy.[6]

Question 2: My primary challenge is removing the residual palladium catalyst. It seems to be co-eluting with my product during column chromatography. What are my options?

Answer:

Residual palladium can be notoriously difficult to remove, especially if it forms soluble complexes. Here is a multi-pronged approach to tackle this issue, ranging from simple filtration to the use of specialized scavengers:

  • Filtration through Celite: This is the first and simplest step. After diluting the reaction mixture with a suitable organic solvent, passing it through a pad of Celite can remove a significant portion of insoluble palladium species.[4][5][7]

  • Activated Carbon Treatment: Activated carbon can be an effective and economical choice for scavenging palladium.[8][9] However, be aware that it can sometimes adsorb the desired product, leading to a decrease in yield. A small-scale trial is recommended to assess product loss.

  • Palladium Scavengers: For more stubborn cases, scavenger resins are highly effective.[8][10] These are solid-supported materials with functional groups that have a high affinity for palladium. Thiol-based scavengers are particularly common and efficient. The crude product is dissolved in a solvent, the scavenger resin is added, and the mixture is stirred for a period (from a few hours to overnight). The resin is then simply filtered off.

Method Advantages Disadvantages
Filtration through Celite Simple, fast, and inexpensive.Primarily effective for insoluble palladium species.[4][8]
Activated Carbon Cost-effective and widely available.Can lead to product loss due to non-specific adsorption.[8]
Scavenger Resins High efficiency and selectivity for palladium.[10]Higher cost compared to other methods.

Step-by-Step Protocol: Palladium Removal using a Thiol-Based Scavenger Resin

  • Dissolve the Crude Product: Following the initial work-up (e.g., aqueous extraction), dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add the Scavenger Resin: Add the thiol-based scavenger resin (typically 2-4 equivalents relative to the palladium catalyst loading).

  • Stir the Mixture: Stir the suspension at room temperature. The required time can vary, so it is advisable to monitor the palladium removal by taking small aliquots and analyzing them (e.g., by TLC, ensuring the palladium baseline spot disappears).

  • Filter the Resin: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a short plug of cotton in a pipette is usually sufficient.

  • Wash and Concentrate: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Question 3: I am struggling to separate my desired biaryl product from the homocoupled byproduct of this compound. Their polarities seem very similar. How can I improve my chromatographic separation?

Answer:

Co-elution of the desired product and the homocoupling byproduct is a frequent challenge due to their structural similarities. Here are several strategies to enhance your chromatographic separation:

  • Optimize Your Solvent System: Systematically screen different solvent systems for your column chromatography. A move from a standard hexane/ethyl acetate system to one incorporating dichloromethane or a small amount of a more polar solvent like methanol might alter the selectivity and improve separation.

  • Use a High-Performance Column: If standard flash chromatography is insufficient, consider using a higher-resolution column with smaller particle size silica gel.

  • Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, explore other stationary phases. Reversed-phase chromatography (C18) can be an excellent alternative, as the separation is based on hydrophobicity, which might differ more significantly between your product and the homocoupling byproduct than their polarity.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove impurities.[11][12] Experiment with various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the homocoupling impurity remains in solution.

Workflow for Purification Strategy

Purification_Strategy start Crude Reaction Mixture extraction Aqueous Work-up start->extraction celite_filtration Filtration through Celite extraction->celite_filtration concentration Concentration celite_filtration->concentration analysis Crude Product Analysis (NMR, LC-MS) concentration->analysis chromatography Flash Column Chromatography analysis->chromatography purity_issue Purity Sufficient? chromatography->purity_issue product_pure Pure Product recrystallization Recrystallization recrystallization->product_pure scavenger Palladium Scavenger scavenger->chromatography pd_issue Palladium Impurity? pd_issue->chromatography No pd_issue->scavenger Yes purity_issue->product_pure Yes purity_issue->recrystallization No, Solid purity_issue->pd_issue No, Soluble Impurity

Caption: A decision-making workflow for the purification of Suzuki-Miyaura coupling products.

Frequently Asked Questions (FAQs)

Q1: Can I use a simple acid-base extraction to remove unreacted this compound?

A1: Yes, an acid-base extraction can be effective. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na2CO3). The anionic boronate will partition into the aqueous layer, thus removing it from your organic phase containing the desired product. However, ensure your desired product is stable to basic conditions.

Q2: What is the best way to monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. It is advisable to use a staining agent in addition to UV visualization, as not all byproducts may be UV-active. A potassium permanganate stain is a good general-purpose choice that can visualize a wide range of organic compounds.

Q3: My product is an oil. Can I still use recrystallization?

A3: Recrystallization is only suitable for solid materials. If your product is an oil, you will need to rely on chromatographic techniques for purification. In some cases, it may be possible to synthesize a solid derivative of your product, purify it by recrystallization, and then revert it to the desired oily product.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your final product.[6] High-resolution NMR (¹H and ¹³C) will provide detailed structural information and can reveal the presence of impurities. LC-MS will give you the molecular weight of your compound and a purity assessment based on the chromatogram. For pharmaceutical applications, quantitative techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector are standard for determining purity with high accuracy.

References

Overcoming low reactivity of 3-Chloro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this versatile yet sometimes stubborn building block in cross-coupling reactions. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome its inherent low reactivity and achieve optimal results in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction with this compound is stalling, resulting in a very low yield. What are the first things I should verify?

A: Before altering core reaction parameters, always confirm the fundamentals. Low conversion is often traced back to seemingly minor setup details.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel and solvents have been thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Quality: Verify the purity of your boronic acid, aryl halide, and solvent. Boronic acids can slowly dehydrate to form unreactive boroxine anhydrides upon storage. Solvents must be anhydrous and free of peroxides.

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, yielding 2-chloro-1-propoxybenzene.[1] If you observe this byproduct as the major species, it indicates that the rate of this undesired side reaction is outpacing your desired cross-coupling. This is a key issue that the subsequent guides will address in detail.

Q2: I'm observing significant protodeboronation. What is the quickest way to minimize this side reaction?

A: Protodeboronation is a kinetic race; your goal is to make the productive cross-coupling reaction significantly faster than the decomposition pathway.[1][2]

  • Increase Catalyst Efficiency: Switch to a more active catalytic system. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the key steps of the catalytic cycle, especially for challenging substrates.[3][4]

  • Strengthen the Base: The transmetalation step requires activation of the boronic acid by a base.[3][5] A stronger base (e.g., K₃PO₄, Cs₂CO₃) will generate a higher concentration of the reactive borate species, accelerating the coupling.[6][7]

  • Use a More Stable Boron Species: Consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a pinacol boronate ester. These are less prone to protodeboronation and slowly release the boronic acid under reaction conditions.[8][9]

Q3: What is a robust, general-purpose starting point for a catalyst, ligand, and base combination for this specific boronic acid?

A: For a challenging, electronically deactivated boronic acid like this one, older catalysts like Pd(PPh₃)₄ often fail. A reliable starting point would be a modern Buchwald-type system:

  • Precatalyst: A G3 or G4 Buchwald Precatalyst (e.g., SPhos-Pd-G3). These are air-stable and efficiently generate the active Pd(0) catalyst in solution.

  • Ligand: The precatalyst already contains an optimal ligand (e.g., SPhos). If using a simple palladium source like Pd₂(dba)₃, add a bulky electron-rich ligand like RuPhos or SPhos.

  • Base: Potassium phosphate (K₃PO₄) is an excellent choice. It is strong enough to promote borate formation without being overly harsh on other functional groups.

  • Solvent: A mixture of an aprotic organic solvent and water, such as 1,4-Dioxane/H₂O or 2-MeTHF/H₂O (typically in a 5:1 to 10:1 ratio), is often effective.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Electronic Deactivation via Catalyst & Ligand Optimization

Core Issue: The electron-withdrawing nature of the chlorine atom at the 3-position reduces the nucleophilicity of the boronic acid. This slows the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.

Mechanistic Explanation: The transmetalation step involves the transfer of the aryl group (3-Chloro-4-propoxyphenyl) from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (a borate).[3][7] The electron-withdrawing chlorine atom impedes this process. A highly active catalyst is required to facilitate this difficult transfer. Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to create a palladium center that can efficiently undergo this step.

Experimental Protocol: Ligand Screening Workflow

This protocol outlines a systematic approach to screen ligands for coupling this compound with a generic aryl bromide (e.g., 4-bromoanisole).

  • Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 3.0 mmol).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst system. Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd) and the ligand (0.04 mmol, 4 mol%).

  • Reaction Initiation: Add degassed solvent (e.g., 1,4-Dioxane, 5 mL, and H₂O, 0.5 mL) to the Schlenk flask containing the substrates. Stir for 5 minutes. Then, add the catalyst solution via syringe.

  • Heating & Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC/LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion and yield for each ligand tested.

Data Presentation: Ligand Performance Comparison

Palladium SourceLigandPd Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃2K₂CO₃10024<10%Stalled reaction, significant protodeboronation.
Pd₂(dba)₃P(t-Bu)₃2K₃PO₄801245%Moderate conversion, some side products.
Pd₂(dba)₃RuPhos 2K₃PO₄80892% Clean, efficient conversion.
SPhos-Pd-G3SPhos2K₃PO₄80895% Excellent result with air-stable precatalyst.

Yields are hypothetical for illustrative purposes.

Visualization: The Role of Bulky, Electron-Rich Ligands

Ligand_Effect Ligand Ligand TM TM Ligand->TM Accelerates (Stabilizes Pd(II)) Base Base BoronicAcid BoronicAcid Base->BoronicAcid Activates to Borate BoronicAcid->TM Slow Step

Guide 2: Combating Protodeboronation by Modifying the Boron Moiety

Core Issue: The C-B bond in this compound is susceptible to cleavage by a proton source (protodeboronation), especially under the aqueous, basic, and heated conditions of the Suzuki reaction. This irreversible side reaction consumes the starting material and lowers the overall yield.

Mechanistic Explanation: Protodeboronation can occur via several pathways, but a key factor is the stability of the boronic acid itself.[1] The longer the boronic acid is present in the reaction mixture without being consumed in the productive catalytic cycle, the more likely it is to decompose. The strategy, therefore, is to use a more stable form of the organoboron reagent that can act as a "slow-release" source of the active species.

Experimental Protocol: Preparation and Use of Potassium Trifluoroborate Salt

This protocol provides a method to convert the boronic acid into its more stable potassium trifluoroborate (BF₃K) salt, which is then used in the coupling reaction.[9]

  • Salt Formation: In a flask, dissolve this compound (1.0 g) in methanol (10 mL). Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 equivalents). Stir the mixture at room temperature for 1 hour.

  • Isolation: Remove the methanol under reduced pressure. The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. This affords the potassium (3-chloro-4-propoxyphenyl)trifluoroborate salt.

  • Coupling Reaction: Use the prepared BF₃K salt (1.2 mmol) in place of the boronic acid in the Suzuki-Miyaura reaction. Note that trifluoroborates often still require a base (e.g., K₂CO₃ or Cs₂CO₃) for optimal reactivity, as the base facilitates the hydrolysis back to the active boronic acid in situ.

Visualization: Competing Reaction Pathways

References

Preventing protodeboronation of 3-Chloro-4-propoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-propoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered when working with this and structurally similar arylboronic acids: protodeboronation . As an electron-rich arylboronic acid, this reagent is particularly susceptible to this undesired side reaction, which can lead to low yields, inconsistent results, and purification challenges.

This document provides in-depth, experience-driven guidance to help you understand, troubleshoot, and, most importantly, prevent protodeboronation in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of protodeboronation and the specific vulnerabilities of this compound.

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of your work with this compound, this process converts your valuable coupling partner into the undesired byproduct, 2-chloro-1-propoxybenzene. This reaction consumes your starting material, reduces the yield of your target molecule, and introduces a significant impurity that can complicate downstream purification.

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: The susceptibility of an arylboronic acid to protodeboronation is heavily influenced by the electronic properties of its substituents. The propoxy group (-OPr) at the 4-position is a strong electron-donating group, which increases the electron density on the aromatic ring. This increased electron density makes the ipso-carbon (the carbon atom attached to the boron) more susceptible to protonation, which is a key step in the protodeboronation mechanism, particularly under acidic or basic conditions.[2] Sterically hindered and electron-rich arylboronates are especially prone to this decomposition pathway.[3]

Q3: Under what conditions does protodeboronation typically occur?

A3: Protodeboronation is highly dependent on the reaction conditions.[1] It can be catalyzed by both acids and bases.[1][4] For many arylboronic acids, the reaction is significantly accelerated at high pH (typically >10) and elevated temperatures, conditions which are common in Suzuki-Miyaura cross-coupling reactions.[4][5][6] The presence of a proton source, such as water, is also a critical factor.[5]

Q4: How can I store this compound to ensure its stability?

A4: Proper storage is the first line of defense against degradation. Arylboronic acids should be stored in a cool (2-8 °C is often recommended), dry place under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and air.[5][7] It is crucial to keep containers tightly sealed to prevent moisture ingress, which can lead to clumping and degradation.[8][9] Avoid storing the compound on bench tops or in fume hoods for extended periods.[10]

Troubleshooting Guide: Diagnosing and Solving Protodeboronation Issues

This section is formatted to help you identify the symptoms of protodeboronation in your reaction and provides actionable solutions.

Problem / Symptom Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low yield of desired product and detection of 2-chloro-1-propoxybenzene byproduct (confirmed by LC-MS or GC-MS).Protodeboronation of the boronic acid. This is the most direct evidence that the C-B bond is being cleaved before the desired cross-coupling can occur.1. Optimize Reaction Temperature: Higher temperatures accelerate protodeboronation.[5][6] Determine the minimum temperature required for your catalyst system to be effective. Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 70 °C).2. Change the Base: Strong bases (e.g., NaOH, KOH) can promote protodeboronation.[11] Switch to a milder base such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[5][11] These bases are often sufficient to facilitate the Suzuki-Miyaura catalytic cycle without excessively promoting the undesired side reaction.3. Use a More Active Catalyst System: A highly efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[11][12] Consider using a modern palladium precatalyst with a high-performance ligand (e.g., a biarylphosphine ligand).[12]
Inconsistent reaction outcomes; yields vary significantly between batches. 1. Degradation of Boronic Acid Stock: The boronic acid may be degrading during storage due to improper conditions.2. Variable Water Content: The amount of water in the reaction, which acts as a proton source, is not controlled.[5]1. Verify Reagent Quality: Before use, check the appearance of your boronic acid. If it appears clumpy or discolored, it may have degraded. For critical applications, verify its purity by NMR.2. Control Water Content: While Suzuki couplings often benefit from a small amount of water, excess water can be detrimental.[11] Use anhydrous solvents and, if necessary, add a specific, controlled amount of water (e.g., 2-5% v/v) to ensure reproducibility.
Reaction stalls or fails to go to completion, even with extended reaction times. Competitive Decomposition: The rate of protodeboronation may be comparable to or faster than the rate of cross-coupling, leading to the depletion of the boronic acid before the reaction is complete. Longer reaction times exacerbate this issue.[5]1. Switch to a More Stable Boron Reagent: This is a highly effective strategy.[11] Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate .[1][11] These derivatives exhibit greater stability and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[1][12]
Visualizing the Problem: The Protodeboronation Mechanism

The following diagram illustrates the general base-catalyzed mechanism, which is highly relevant under typical Suzuki-Miyaura conditions.

Protodeboronation_Mechanism ArBOH2 Ar-B(OH)₂ (3-Chloro-4-propoxyphenyl boronic acid) ArBOH3 [Ar-B(OH)₃]⁻ (Boronate anion) ArBOH2->ArBOH3 + OH⁻ (Fast Equilibrium) OH_minus OH⁻ (Base) TS Transition State (ipso-Protonation) ArBOH3->TS + H₂O (Rate-Limiting Step) H2O H₂O (Proton Source) ArH Ar-H (Undesired Byproduct) TS->ArH C-B Cleavage BOH3 B(OH)₃ TS->BOH3

Caption: Base-catalyzed protodeboronation pathway.

Preventative Protocols & Best Practices

Proactive measures are the most effective way to combat protodeboronation. The following protocols provide a robust starting point for your experiments.

Protocol 1: Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation

This protocol is designed for a challenging coupling where protodeboronation of this compound is a known issue.

Reagents & Setup:

  • Aryl Halide (1.0 equiv.)

  • This compound (use 1.1-1.2 equiv. to compensate for potential minor degradation)

  • Mild Base: K₃PO₄ (2.0-3.0 equiv.)

  • Palladium Catalyst: A modern, highly active precatalyst (e.g., G3-XPhos, 1-2 mol%)

  • Solvent: Anhydrous, degassed solvent (e.g., Dioxane, 2-MeTHF, or Toluene)

Procedure:

  • Reagent Preparation: To an oven-dried reaction flask, add the aryl halide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the lowest effective temperature (start at 60-80 °C).

  • Monitoring: Monitor the reaction progress closely by TLC, LC-MS, or GC-MS.[5][13] Aim for the shortest reaction time possible.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.

Protocol 2: Conversion to a Stabilized Pinacol Ester

If the above protocol is insufficient, converting the boronic acid to its more stable pinacol ester is the recommended next step.

Reagents & Setup:

  • This compound (1.0 equiv.)

  • Pinacol (1.1 equiv.)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

Procedure:

  • To a round-bottom flask, add the boronic acid, pinacol, and solvent.

  • Water Removal:

    • If using Toluene: Assemble a Dean-Stark apparatus and heat the mixture to reflux. Continue until no more water is collected in the trap.

    • If using THF: Add activated molecular sieves and stir the mixture at room temperature for several hours or overnight.

  • Isolation: Once the reaction is complete (monitor by TLC or NMR), remove the solvent under reduced pressure. The resulting crude pinacol ester is often stable enough to be used directly in the subsequent Suzuki-Miyaura coupling without further purification.

Workflow for Method Selection

The following diagram outlines a decision-making process for selecting the right approach.

Workflow start Starting Suzuki-Miyaura Coupling with This compound check_yield Is yield acceptable and protodeboronation byproduct <5%? start->check_yield optimize Optimize Conditions: - Lower Temperature - Milder Base (K₃PO₄) - More Active Catalyst check_yield->optimize No proceed Proceed with Optimized Protocol check_yield->proceed Yes check_yield2 Is protodeboronation now controlled? optimize->check_yield2 stabilize Convert to a more stable boron derivative: - Pinacol Ester - MIDA Boronate check_yield2->stabilize No check_yield2->proceed Yes use_derivative Use stabilized derivative in coupling reaction stabilize->use_derivative

References

Technical Support Center: Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling reactions involving substituted phenylboronic acids. Here, we will dissect common challenges, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies to enhance the success of your syntheses.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction shows low to no yield. What are the fundamental parameters I should check first?

A1: When a Suzuki coupling fails to proceed as expected, a systematic check of the core reaction components is the first step.[1]

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1][2] Consider using a modern, air- and moisture-stable precatalyst, such as a palladacycle, for more reliable activation.[1][3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Base Strength and Solubility: The base is critical for activating the boronic acid to facilitate transmetalation.[4][5] The base must be strong enough for this activation but not so strong as to cause degradation of your starting materials or products.[1] Ensure the base is finely powdered and dry for anhydrous reactions, and for biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

  • Reagent Purity: Verify the purity of your aryl halide, boronic acid, and solvents. Impurities can inhibit or poison the catalyst.

Q2: I'm observing a significant amount of protodeboronation in my reaction. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[6][7] It is influenced by factors like high temperatures, extended reaction times, and the presence of water.[7]

  • Use Anhydrous Conditions: When feasible, running the reaction under anhydrous conditions can reduce protodeboronation.[8] However, be aware that some base systems require water for optimal activity.[8]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a boronate ester (e.g., pinacol ester) or an organotrifluoroborate.[6] These act as "slow release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[6][9] Complexing the boronic acid with diethanolamine to form a stable crystalline solid is another effective strategy.[1]

  • Optimize Reaction Kinetics: The goal is to have the rate of the Suzuki coupling significantly outpace the rate of protodeboronation. Employing highly active catalyst systems with bulky, electron-rich ligands can accelerate the productive catalytic cycle.[6][8]

Q3: Homocoupling of my phenylboronic acid is the major byproduct. What causes this and how can I prevent it?

A3: The homocoupling of boronic acids (Glaser coupling) to form symmetrical biaryls is often promoted by the presence of Pd(II) species and oxygen.[2]

  • Ensure Complete Reduction of Pd(II): If you are using a Pd(II) precatalyst, ensure the conditions are sufficient to reduce it to the active Pd(0) state. Incomplete reduction can leave residual Pd(II) to catalyze homocoupling.

  • Strictly Anaerobic Conditions: Oxygen can re-oxidize Pd(0) to Pd(II), which then promotes homocoupling.[2] Rigorous degassing of solvents and maintaining a robust inert atmosphere is critical.

  • Catalyst and Ligand Choice: Some catalyst systems are inherently more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.[8]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[8]

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered with substituted phenylboronic acids.

Problem 1: Low or No Conversion

This is often the most frustrating issue. A logical, step-by-step approach is key to identifying the root cause.

Logical Troubleshooting Workflow for Low Conversion

Start Low/No Conversion Check_Catalyst 1. Verify Catalyst System - Is precatalyst active? - Is ligand appropriate for substrate? Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions - Degassing effective? - Base strength/solubility adequate? - Correct temperature? Check_Catalyst->Check_Conditions [Catalyst OK] Sol_Catalyst Action: Screen Catalysts - Use modern precatalyst (e.g., G3/G4 Buchwald). - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Check_Catalyst->Sol_Catalyst [Issue Found] Check_Reagents 3. Examine Reagents - Purity of boronic acid? - Purity of aryl halide? - Solvent quality? Check_Conditions->Check_Reagents [Conditions OK] Sol_Conditions Action: Optimize Conditions - Re-degas solvents rigorously. - Screen different bases (K3PO4, Cs2CO3). - Increase temperature incrementally. Check_Conditions->Sol_Conditions [Issue Found] Sol_Reagents Action: Purify/Replace Reagents - Recrystallize boronic acid. - Use fresh, high-purity aryl halide. - Use anhydrous, degassed solvent. Check_Reagents->Sol_Reagents [Issue Found] Success Improved Yield Check_Reagents->Success [Reagents OK, Re-evaluate] Sol_Catalyst->Success Sol_Conditions->Success Sol_Reagents->Success

Caption: A step-by-step decision tree for troubleshooting low conversion.

Detailed Analysis and Solutions:

  • Cause A: Inactive Catalyst or Inefficient Ligand

    • Explanation: The electronic and steric properties of the substituted phenylboronic acid and the aryl halide dictate the optimal catalyst and ligand. Sterically hindered substrates (e.g., ortho-substituted phenylboronic acids) or electron-rich aryl halides often require more active catalyst systems.[8][10][11] Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging couplings.[8]

    • Solution: Employ modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][8] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can facilitate difficult oxidative addition and reductive elimination steps.[8]

  • Cause B: Suboptimal Base or Solvent System

    • Explanation: The base activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[5][12] A weak base may not be sufficient, while poor solubility of the base or reactants can severely limit the reaction rate.[5][8]

    • Solution:

      • Base Screening: If a mild base like K₂CO₃ fails, screen stronger bases such as K₃PO₄ or Cs₂CO₃.[5] Ensure the base is a fine, anhydrous powder.

      • Solvent Screening: For biphasic systems, ensure vigorous stirring. If solubility is an issue, try different solvent systems like Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[5]

  • Cause C: Influence of Substituents

    • Explanation: The electronic nature of substituents on the phenylboronic acid significantly impacts the reaction. Electron-withdrawing groups (EWGs) can make the boronic acid more prone to protodeboronation, while electron-donating groups (EDGs) can slow down the transmetalation step.[13][14]

    • Solution: Tailor the reaction conditions based on the electronics of your substrate.

Substituent Type on Phenylboronic AcidCommon IssueRecommended Starting Conditions
Electron-Withdrawing (e.g., -NO₂, -CF₃, -CN) Protodeboronation[15]Catalyst: High activity (e.g., XPhos Pd G3). Base: Milder base (e.g., K₂CO₃) to start, use of KF can also be beneficial.[4] Other: Use as boronate ester (MIDA, pinacol) to suppress decomposition.[6]
Electron-Donating (e.g., -OMe, -NMe₂, -Me) Slow TransmetalationCatalyst: Bulky ligand to promote reductive elimination. Base: Stronger base (e.g., K₃PO₄, Cs₂CO₃) to enhance boronate formation.[16] Temperature: Higher temperature may be required.
Ortho-Substituents (Steric Hindrance) Slow Oxidative Addition & Reductive Elimination[8][17]Catalyst: Bulky, electron-rich ligands (Buchwald type) are essential.[8][18] Temperature: Often requires elevated temperatures (e.g., 100-120 °C).
Problem 2: Product Decomposition or Purification Challenges
  • Explanation: Sometimes the desired product is formed but is unstable under the reaction conditions, or it co-elutes with byproducts, making isolation difficult.

  • Solutions:

    • Lower Reaction Temperature: Once initial success is achieved, try lowering the reaction temperature to minimize degradation of sensitive functional groups.

    • Alternative Purification: If the product co-elutes with boron-containing impurities, consider an acidic or basic wash during workup to remove boronic acid residues. A common technique is to wash the organic layer with an aqueous solution of NaOH.

    • Protecting Groups: For substrates with sensitive functionalities (e.g., unprotected anilines), consider using protecting groups that are stable to the basic reaction conditions.[11]

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol is a robust starting point for a sterically hindered or electronically challenging substrate.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[19]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling at least three times.[1][5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1][8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][8]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of a Diethanolamine Adduct for Unstable Boronic Acids

This procedure stabilizes problematic boronic acids, particularly those prone to protodeboronation.[1]

  • Dissolution: In a vial with a stir bar, dissolve the phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or toluene).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes.

  • Isolation: Isolate the white solid adduct by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This stable adduct can now be used directly in the Suzuki coupling protocol, often with protic solvents.

Mechanistic Visualization

A clear understanding of the catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Cycle

References

Effect of base and solvent on 3-Chloro-4-propoxyphenylboronic acid reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Chloro-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: When a Suzuki-Miyaura coupling fails, a systematic approach to troubleshooting is crucial. The primary factors to consider are the activity of the palladium catalyst, the choice and role of the base, the solvent system, and the integrity of the boronic acid itself.

  • Catalyst Activity: The reaction relies on a catalytically active Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can stall the catalytic cycle.[1][2] Consider using a pre-activated, air-stable Pd(0) precatalyst, especially from the newer generations of Buchwald or PEPPSI catalysts, to ensure a smooth initiation of the catalytic cycle.[3][4]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid to form a biaryl impurity and can also lead to the decomposition of the active Pd(0) catalyst.[5] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[5]

  • Reagent Purity: Verify the purity of both the this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time, particularly through protodeboronation.[5][6]

  • Base and Solvent Selection: The interplay between the base and solvent is a frequent cause of low yields. The base must be sufficiently strong to facilitate the crucial transmetalation step but not so harsh as to cause degradation of your starting materials or product.[5][7] The solvent influences the solubility of the reagents and the stability of the catalytic species.[8][9][10]

Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common parasitic reaction, especially for electron-rich boronic acids like this compound.[6][11][12] The propoxy group is electron-donating, which can increase the susceptibility to this side reaction.

Here are strategies to minimize protodeboronation:

  • Employ Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[5] Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective.[1][7] Potassium fluoride (KF) is also a good option as it is believed to activate the boronic acid uniquely without being overly basic.[13]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can significantly suppress protodeboronation.[5] This involves using dry solvents and bases.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, can protect it from premature decomposition.[6][11][12] These esters can then release the boronic acid slowly under the reaction conditions, maintaining a low steady-state concentration that minimizes side reactions.[14][15]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of protodeboronation. Monitor the reaction closely and stop it as soon as the product formation plateaus.

Q3: How do I select the optimal base for my reaction with this compound?

A3: The choice of base is critical as it plays a key role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7][16][17] The base activates the boronic acid, making it more nucleophilic and ready to transfer its organic group to the palladium center.[13][16]

There are two primary mechanistic pathways for the action of the base:

  • Boronate Pathway: The base deprotonates the boronic acid to form a more reactive boronate species (e.g., [ArB(OH)₃]⁻).[7][16]

  • Hydroxide/Alkoxide Pathway: The base exchanges with the halide on the palladium complex to form a Pd-hydroxide or Pd-alkoxide, which then reacts with the neutral boronic acid.[7]

The optimal base depends on the specific substrates and solvent system.

Base TypeCommon ExamplesStrengthKey Considerations
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Weak to ModerateGenerally good starting points. Cs₂CO₃ is more soluble and often more effective.[1]
Phosphates K₃PO₄Moderate to StrongOften very effective, particularly for challenging couplings.[1]
Hydroxides NaOH, KOH, Ba(OH)₂StrongCan be very effective but may promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[7][16]
Fluorides KF, CsFWeak BaseThe fluoride ion has a unique activating effect on the boron atom.[13] Excellent for substrates with base-labile groups.[13]
Alkoxides NaOtBu, KOtBuStrongTypically used in anhydrous conditions and can be very effective for difficult couplings.[1]

Recommendation for this compound: Start with a moderately strong base like K₃PO₄ or Cs₂CO₃. If protodeboronation is an issue, switch to a milder base like K₂CO₃ or KF.

Q4: What is the impact of the solvent on the reaction, and how should I choose one?

A4: The solvent plays a multifaceted role in Suzuki-Miyaura reactions. It must solubilize the reactants and the catalyst, and it can significantly influence the reaction rate and even the selectivity of the coupling.[8][9][10]

Solvent ClassCommon ExamplesPolarityKey Considerations
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHFModerately PolarVery common and effective. Often used with an aqueous base solution.[1]
Aromatic Toluene, XyleneNonpolarGood for higher temperature reactions. Often used with an aqueous phase.[1]
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Polar AproticCan be very effective but may be difficult to remove and can sometimes coordinate to the palladium center, affecting its activity.[1][8][18]
Alcohols n-Butanol, IsopropanolPolar ProticCan participate in the reaction and are sometimes used as both solvent and co-base.
Water -Very PolarOften used as a co-solvent with an organic solvent to dissolve the inorganic base.[1]

Solvent Selection Strategy:

  • A mixture of an organic solvent and water is the most common system for Suzuki-Miyaura couplings, as it facilitates the dissolution of both the organic substrates and the inorganic base. A 4:1 to 10:1 mixture of 1,4-Dioxane/Water or Toluene/Water is an excellent starting point.

  • The choice of solvent can be interdependent with the choice of catalyst. For instance, less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄, while more polar solvents may be better suited for ionic precatalysts.[10]

  • For anhydrous reactions aimed at preventing protodeboronation, solvents like THF or Dioxane, rigorously dried, should be used.

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'-B(OH)₂ / Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., OH⁻) Boronate->Transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low/No Yield in Suzuki Coupling check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_catalyst->start No (Use fresh catalyst, ensure inertness) check_reagents Are boronic acid and halide pure? check_catalyst->check_reagents Yes check_reagents->start No (Purify or use fresh reagents) check_conditions Review Base and Solvent Combination check_reagents->check_conditions Yes protodeboronation Significant Protodeboronation? check_conditions->protodeboronation homocoupling Significant Homocoupling? protodeboronation->homocoupling No change_base Switch to milder base (K₂CO₃, KF) Consider anhydrous conditions protodeboronation->change_base Yes optimize Systematically Optimize Conditions homocoupling->optimize No degas Improve degassing of solvent Ensure inert atmosphere is maintained homocoupling->degas Yes change_base->optimize degas->optimize

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: Catalyst Deactivation in 3-Chloro-4-propoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, with a focus on understanding and overcoming catalyst deactivation.

Introduction: The Unique Profile of this compound

This compound is a moderately activated boronic acid, presenting a unique electronic profile. The para-propoxy group is electron-donating, which generally accelerates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the meta-chloro group is electron-withdrawing, which can influence the stability of the boronic acid and the electronic properties of the palladium intermediates. This balance of electronic effects requires careful consideration of reaction parameters to maintain catalyst activity and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is stalling, and I'm observing a black precipitate. What is happening to my catalyst?

A1: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[1] Its formation is a strong indicator of catalyst deactivation through aggregation. This occurs when the active Pd(0) species, if not properly stabilized by ligands, collides and agglomerates. While some formation of palladium black can be tolerated, extensive precipitation early in the reaction is a sign of a failing catalytic cycle.

Q2: What makes the catalyst in my this compound coupling particularly susceptible to forming palladium black?

A2: Several factors related to the specific coupling can contribute to catalyst aggregation:

  • Slow Reductive Elimination: If the reductive elimination step to form the final product is slow, the concentration of active Pd(0) can build up, increasing the likelihood of aggregation. The electronic nature of your coupling partner for the this compound plays a significant role here.

  • Ligand Dissociation: At elevated temperatures, the phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the palladium center can dissociate, leaving the palladium atoms exposed and prone to aggregation.

  • Inadequate Ligand Loading: An insufficient ligand-to-palladium ratio can lead to poorly coordinated palladium species that readily decompose.

Q3: I'm seeing a significant amount of the dehalogenated starting material (the aryl halide without the halogen) in my reaction mixture. Is this related to catalyst deactivation?

A3: Yes, this side reaction, known as hydrodehalogenation, is often linked to catalyst deactivation pathways. It occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the aryl group from your halide partner to produce the dehalogenated arene.[2] The Pd-H species can arise from reactions with the base, solvent (especially alcohols), or trace water. A sluggish main catalytic cycle provides more opportunity for these side reactions to occur.

Q4: How does the choice of base impact catalyst stability in couplings with this compound?

A4: The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[3] However, an inappropriate base can be detrimental:

  • Strong Bases: Very strong bases, particularly in the presence of water, can accelerate the undesired protodeboronation of your this compound, leading to the formation of 2-chloro-1-propoxybenzene. This depletes your nucleophile and can alter the reaction stoichiometry, impacting catalyst performance.

  • Base Solubility: Poorly soluble bases can lead to localized high concentrations and heterogeneity, which can affect the consistency of the reaction and potentially lead to side reactions that deactivate the catalyst.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to identifying and resolving common issues related to catalyst deactivation in your this compound couplings.

Problem 1: Low or No Product Formation with Significant Catalyst Precipitation (Palladium Black)

Symptoms:

  • Reaction stalls before completion (monitored by TLC, LC-MS, or GC-MS).

  • A black, insoluble precipitate forms early in the reaction.

  • Starting materials remain largely unconsumed.

Root Causes & Corrective Actions:

Potential Cause Scientific Rationale Recommended Solution
Inadequate Ligand Stabilization The ligand is crucial for maintaining the palladium in a soluble, mononuclear state. Bulky, electron-rich ligands promote the desired reductive elimination and prevent aggregation.[4]Action: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand. These are known to be more robust and resistant to dissociation at higher temperatures.[5]
High Reaction Temperature Elevated temperatures can accelerate ligand dissociation and subsequent catalyst aggregation.Action: Screen a range of lower temperatures (e.g., 80-100 °C). While a higher temperature may be needed to drive the reaction to completion, an optimal balance must be found to preserve catalyst activity.
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can disrupt the catalytic cycle and promote side reactions like homocoupling of the boronic acid, eventually leading to palladium black formation.[6]Action: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Use standard Schlenk line or glovebox techniques.[7]
Problem 2: Significant Formation of Protodeboronated Byproduct (2-chloro-1-propoxybenzene)

Symptoms:

  • The desired coupled product is formed, but the yield is compromised by the presence of 2-chloro-1-propoxybenzene.

  • Analysis of the reaction mixture shows a diminishing concentration of this compound over time, not fully accounted for by product formation.

Root Causes & Corrective Actions:

Potential Cause Scientific Rationale Recommended Solution
Harsh Basic Conditions The C-B bond is susceptible to cleavage by protonolysis, a reaction known as protodeboronation. This is often accelerated by strong bases in the presence of a proton source (like water or alcohol solvents).[8] The electron-withdrawing nature of the chloro group can make the boronic acid more prone to this side reaction.Action: Switch to a milder base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good alternatives to stronger bases like potassium phosphate (K₃PO₄) or hydroxides.[3] Using anhydrous conditions can also mitigate this issue.
Slow Transmetalation If the transmetalation step is slow, the boronic acid is exposed to the basic reaction conditions for a longer period, increasing the likelihood of protodeboronation.Action: Consider using a more electron-rich ligand to accelerate the overall catalytic cycle. Additionally, ensure the base is sufficiently soluble to effectively form the boronate "ate" complex required for transmetalation.[9]

Visualizing the Pathways: Catalytic Cycle and Deactivation

To better understand the processes at play, the following diagrams illustrate the desired catalytic cycle and the primary catalyst deactivation pathway.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L n OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)L n-X OA->PdII_ArX Transmetalation Transmetalation (Ar'-B(OH)2 + Base) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L n-Ar' Transmetalation->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Deactivation_Pathway cluster_deactivation Catalyst Deactivation Pathway Active_Catalyst Active Pd(0)L n Species Ligand_Loss Ligand Dissociation (-L) Active_Catalyst->Ligand_Loss Naked_Pd "Naked" Pd(0) Ligand_Loss->Naked_Pd Aggregation Aggregation Naked_Pd->Aggregation Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black

Figure 2: Primary Catalyst Deactivation Pathway.

Experimental Protocols for Troubleshooting

When encountering issues, a systematic approach to optimizing your reaction is key. Below is a general protocol for a screening experiment.

Protocol: Systematic Re-optimization of the Suzuki-Miyaura Coupling

  • Glassware and Reagents:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous, degassed solvents. Toluene, dioxane, and THF are common choices.[10]

    • Use fresh, high-purity this compound, your aryl halide, and base.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).

    • Add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution and Monitoring:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC, LC-MS, or GC-MS.

Table 1: Suggested Screening Parameters for Optimization

Parameter Condition 1 (Baseline) Condition 2 Condition 3 Condition 4
Catalyst/Ligand Pd₂(dba)₃ / PPh₃Pd₂(dba)₃ / SPhosPd(OAc)₂ / XPhosPEPPSI-IPr
Base K₃PO₄K₂CO₃Cs₂CO₃CsF
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous THFAnhydrous Dioxane
Temperature 100 °C80 °C110 °CRoom Temperature (with highly active catalysts)

References

Technical Support Center: Purifying 3-Chloro-4-propoxyphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 3-Chloro-4-propoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with boron-containing impurities. Here, we provide in-depth, field-proven answers and troubleshooting protocols grounded in chemical principles to help you achieve the highest purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I should expect?

When using this compound, especially in cross-coupling reactions like the Suzuki-Miyaura coupling, you will primarily encounter three types of boron-containing species in your crude product mixture:

  • Unreacted Boronic Acid: Excess or unreacted this compound.

  • Boroxines: Boronic acids are prone to dehydration, especially when stored or heated in non-aqueous solvents, to form a stable, six-membered cyclic anhydride called a boroxine.[1][2] This trimer is often less polar than the parent boronic acid and can complicate chromatographic purifications.

  • Borate Salts: In the presence of the basic conditions typical of a Suzuki coupling, the boronic acid is converted to a boronate species (e.g., R-B(OH)₃⁻), which is the active nucleophile. Residuals of these salts can persist through the workup.

Q2: Why does my standard aqueous workup fail to remove all boron impurities?

This is a frequent challenge. Several factors can contribute:

  • Insufficient Basicity: The pKa of an arylboronic acid is typically around 9.[3] If the pH of your basic wash is not high enough (ideally pH > 11), you will not fully convert the boronic acid into its more water-soluble boronate salt, leading to its partitioning into the organic layer.[4]

  • Boroxine Formation: Boroxines are neutral, more covalent species and are significantly less acidic than their monomeric boronic acid counterparts.[5][6] They do not readily ionize in a basic wash and will remain in the organic phase. The equilibrium between the boronic acid and the boroxine can be a complicating factor.[5][6][7]

  • Product Properties: If your desired product has acidic functional groups or high polarity, it may emulsify or co-extract with the boron impurities, making a clean separation by simple liquid-liquid extraction difficult.

Q3: Are there any regulatory concerns with residual boronic acids?

Yes, arylboronic acids have been identified as potential genotoxic impurities (PGIs) due to weak mutagenicity observed in some microbial assays.[8] Therefore, for active pharmaceutical ingredients (APIs), controlling their levels to parts-per-million (ppm) concentrations may become a regulatory requirement, making effective removal strategies critical.[8]

Troubleshooting Guides: From Crude to Pure

This section provides detailed, step-by-step protocols to address specific purification challenges.

Problem 1: Significant unreacted boronic acid remains after basic aqueous wash.

This scenario suggests that the partitioning of the boronic acid into the aqueous phase is inefficient.

Root Cause Analysis:

The equilibrium R-B(OH)₂ + OH⁻ ⇌ R-B(OH)₃⁻ is not sufficiently shifted to the right. This can be due to a suboptimal pH, the presence of boroxine, or solvent effects.

Solution A: Enhanced Acid-Base Extraction

This method improves the water solubility of the boron species by forming a highly polar anionic complex.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), or dichloromethane (DCM).

  • Initial Wash: Perform a standard wash with 1-2 M NaOH or K₂CO₃ solution.[9]

  • Complexation Wash: Prepare a 1 M NaOH solution containing a 1,2-diol complexing agent. D-sorbitol or N-methylglucamine are excellent choices.

    • Rationale: Diols form stable, five-membered anionic chelate complexes with the boronate salt, dramatically increasing its polarity and forcing it into the aqueous layer.

  • Extraction: Wash the organic layer 2-3 times with the diol-containing basic solution. Monitor the removal of the boronic acid from the organic layer by TLC or LCMS.

  • Final Washes: Wash the organic layer with water, followed by brine, to remove any residual base or diol.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Solution B: Recrystallization or Trituration

If your product is a solid, this is a powerful purification technique.

Step-by-Step Protocol:

  • Solvent Screening: Identify a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the boronic acid impurity remains soluble. Common systems include isopropanol/water, ethanol/hexanes, or toluene.

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the crystals under high vacuum.

Problem 2: Boroxine impurities are detected by NMR/LCMS.

Boroxines are often visible in ¹H NMR as broader peaks compared to the boronic acid and may have a distinct mass in LCMS. Their lower polarity makes them behave differently from the parent boronic acid.

Root Cause Analysis:

The boroxine formed either during the reaction (e.g., in anhydrous conditions) or during workup/storage. It is not effectively removed by a standard basic wash.

Solution: Boron Scavenger Resins

Scavenger resins are functionalized polymers designed to covalently bind and remove specific impurities from solution.[10] This is often the most robust method for removing stubborn boron species to very low levels.[8][11]

Workflow for Boron Scavenging

Scavenger_Workflow cluster_prep Preparation cluster_reaction Scavenging cluster_isolation Isolation dissolve 1. Dissolve crude product in an organic solvent (e.g., DCM, THF, EtOAc) add_resin 2. Add scavenger resin (e.g., DEAM-PS) ~2-4 equivalents dissolve->add_resin stir 3. Stir mixture at RT (2-16 hours) add_resin->stir monitor 4. Monitor reaction by TLC or LCMS stir->monitor monitor->stir Incomplete filter_resin 5. Filter off the resin monitor->filter_resin Complete wash_resin 6. Wash resin with fresh solvent filter_resin->wash_resin concentrate 7. Combine filtrates & concentrate to yield purified product wash_resin->concentrate

Caption: Workflow for removing boron impurities using a scavenger resin.

Recommended Scavenger Resins:

Resin NameFunctional GroupBinding MechanismReference
DEAM-PS Diethanolaminomethyl PolystyreneForms a stable complex with the boronic acid.[8][12]
Diol-PS Polystyrene with a diol functionalityForms a reversible covalent boronate ester.[13]

Step-by-Step Protocol (using DEAM-PS):

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

  • Resin Addition: Add 2-4 molar equivalents of Diethanolaminomethyl polystyrene (DEAM-PS) resin relative to the initial amount of boronic acid used.

  • Agitation: Stir or gently shake the mixture at room temperature. The time required can range from 2 to 16 hours.

  • Monitoring: Follow the disappearance of the boron impurity from the solution using an appropriate analytical technique (TLC, LCMS).

  • Isolation: Once the scavenging is complete, simply filter the mixture to remove the resin.

  • Rinsing: Wash the collected resin with additional fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate in vacuo to obtain the purified product.

Problem 3: Product and boron impurities co-elute during silica gel chromatography.

The polarity of this compound can be similar to that of many desired products, leading to poor separation on silica gel.

Root Cause Analysis:

Silica gel is acidic and can interact strongly with both the boronic acid (a Lewis acid) and potentially the product, leading to peak tailing and overlapping fractions.[9]

Solution A: Convert to Boronate Ester for Chromatography

Temporarily converting the boronic acid to a less polar boronate ester can significantly alter its retention factor (Rf), allowing for easy separation.

Step-by-Step Protocol:

  • Esterification: Dissolve the crude mixture in toluene. Add 1.1 equivalents of pinacol and a catalytic amount of a Dean-Stark trap or molecular sieves. Reflux for 1-2 hours to form the this compound pinacol ester.

    • Rationale: The pinacol ester is much less polar and more stable on silica gel than the free boronic acid.

  • Chromatography: Perform column chromatography on the resulting mixture. The pinacol ester will typically elute much faster (higher Rf) than polar products.

  • Hydrolysis (if necessary): If the free boronic acid is the desired final product, the pinacol ester can be hydrolyzed back using aqueous acid. Note: This step is not needed if the boronic acid was an impurity.

Solution B: Alternative Stationary Phase

If silica is problematic, changing the stationary phase can be effective.

  • Alumina (Neutral or Basic): For compounds that are sensitive to acid, neutral or basic alumina can be a good alternative to silica gel.[14]

  • Reverse-Phase Chromatography (C18): If the product is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column with water/acetonitrile or water/methanol gradients) can effectively separate it from the more polar boronic acid.

References

Improving the solubility of 3-Chloro-4-propoxyphenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the solubility of this versatile reagent in various reaction media. Our goal is to provide you with the foundational knowledge and practical strategies to ensure the success of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are the primary factors I should consider?

A1: When encountering solubility issues with this compound, it's crucial to assess several interrelated factors. The molecular structure, with its polar boronic acid group and a more nonpolar propoxy- and chloro-substituted phenyl ring, results in moderate solubility in many common organic solvents. Key considerations include:

  • Solvent Polarity: The choice of solvent is paramount. While this specific boronic acid may exhibit limited solubility in nonpolar solvents like hexanes, it is expected to be more soluble in polar aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, acetone, and dimethylformamide (DMF).[1]

  • Formation of Boroxine: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines.[2][3] These boroxines are often less soluble than the corresponding monomeric boronic acid, especially in less polar solvents. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water, solvent, and temperature.[4][5][6]

  • Purity and Age of the Reagent: Over time, boronic acids can degrade or form varying amounts of anhydride, which can impact solubility and reactivity.[7] It is advisable to use a fresh, high-purity reagent.

  • Temperature: Increasing the reaction temperature will generally increase the solubility of the boronic acid. However, this must be balanced with the thermal stability of all reaction components.

Q2: I am setting up a Suzuki-Miyaura coupling reaction. Is complete dissolution of the boronic acid necessary for the reaction to proceed?

A2: Not necessarily. Suzuki-Miyaura reactions are frequently run as heterogeneous mixtures or biphasic systems (e.g., an organic solvent with an aqueous base).[8] The reaction can proceed effectively at the interface between the liquid and solid phases, or between the organic and aqueous phases. Vigorous stirring is critical in such cases to maximize the interfacial area and ensure efficient mass transfer.[7] The base plays a crucial role in activating the boronic acid to form the boronate species, which is often more soluble in the aqueous phase or at the interface and is the active nucleophile in the catalytic cycle.[9]

Q3: What are the best starting points for solvent selection for this boronic acid?

A3: For reactions like Suzuki-Miyaura coupling, common solvent systems include:

  • Ethers: 1,4-Dioxane or THF, often with a small amount of water (e.g., 4:1 or 10:1 ratio) to help dissolve the inorganic base and facilitate boronate formation.[8][10] Phenylboronic acid, a related compound, shows good solubility in ethers.[1]

  • Aromatic Hydrocarbons: Toluene is a common choice, typically used in a biphasic system with an aqueous base.

  • Polar Aprotic Solvents: DMF or dimethyl sulfoxide (DMSO) can be effective but can be more challenging to remove during workup.

  • "Green" Solvents: More environmentally friendly solvents like 2-methyl-THF (2-MeTHF), cyclopentyl methyl ether (CPME), or isopropyl acetate have been evaluated for Suzuki-Miyaura couplings and may be viable options.[9][11][12][13]

The following table provides a general guide to solvent properties that can influence the solubility of polar organic molecules like boronic acids.

SolventRelative Polarity[14]General Use in Suzuki ReactionsExpected Solubility of this compound
Toluene0.099Common, often in biphasic systemsLow to Moderate
Tetrahydrofuran (THF)0.207Very Common, often with waterModerate to Good
1,4-Dioxane0.164Very Common, often with waterModerate to Good
Acetone0.355Less common for high-temp reactionsGood
Acetonitrile0.460Used, can coordinate to catalystModerate to Good
Dimethylformamide (DMF)0.386Common, good solvating powerGood
Dimethyl Sulfoxide (DMSO)0.444Used for challenging substratesGood

Troubleshooting Guide: Improving Solubility

If you are facing persistent solubility issues, a systematic approach is the most effective way to identify a robust solution.

Issue: Low Yield or Stalled Reaction, Suspected Solubility Problem

This workflow provides a decision-making process to troubleshoot solubility-related issues.

G cluster_0 Initial Observation cluster_1 Strategy 1: Modify Solvent System cluster_2 Strategy 2: Modify Reagents cluster_3 Outcome A Poor Solubility Observed (Solid remains) B Increase Reaction Temperature A->B Simplest first step D Switch to a Biphasic System (e.g., Toluene/Water) with Vigorous Stirring A->D Alternative approach E Change the Base (e.g., K3PO4, Cs2CO3 for better solubility/reactivity) A->E If solvent change is ineffective C Introduce a Co-Solvent (e.g., THF, Dioxane, DMF) B->C If temp is limited H Improved Solubility & Successful Reaction C->H F Use a Phase-Transfer Catalyst (e.g., TBAB) in Biphasic System D->F To enhance biphasic reaction G Convert to Boronic Ester (e.g., Pinacol Ester) E->G For persistent issues or to avoid protodeboronation F->H G->H

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid, small-scale assessment of solubility in various solvents.

Objective: To qualitatively determine the best solvent or co-solvent system for this compound.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., Toluene, THF, Dioxane, Acetonitrile, DMF, 2-MeTHF)

  • Small vials (e.g., 1-dram) with stir bars

  • Heating block or oil bath

Procedure:

  • Preparation: To several separate vials, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) to achieve a target concentration relevant to your planned reaction (e.g., 0.1 M).

  • Room Temperature Observation: Stir each vial vigorously at room temperature for 10-15 minutes. Record your observations (e.g., "fully dissolved," "partially dissolved," "insoluble").

  • Elevated Temperature Observation: For vials where the solid did not fully dissolve, slowly increase the temperature on a heating block (e.g., in 20 °C increments) up to your intended reaction temperature. Record the temperature at which dissolution occurs, if at all.

  • Co-Solvent Testing: For promising but imperfect solvents, repeat the process but use solvent mixtures (e.g., Toluene/THF 9:1, 4:1).

Protocol 2: Conversion to Pinacol Ester for Improved Solubility

If the free boronic acid remains problematic, converting it to its pinacol ester derivative can significantly enhance its solubility in less polar organic solvents.[1]

Objective: To synthesize this compound pinacol ester.

Materials:

  • This compound

  • Pinacol

  • A suitable solvent (e.g., Toluene or THF)

  • Apparatus for azeotropic removal of water (Dean-Stark trap) or use of a drying agent.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude pinacol ester can often be used directly or purified by recrystallization or flash column chromatography.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-4-propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the selection of the appropriate phenylboronic acid is a critical determinant of reaction efficiency and yield. This guide provides an in-depth technical comparison of 3-Chloro-4-propoxyphenylboronic acid against a range of other substituted phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. By examining the interplay of electronic and steric effects, this document aims to provide actionable insights and supporting experimental data to inform rational substrate selection and reaction optimization.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in the formation of C-C bonds.[1] The nature of the substituents on the phenylboronic acid partner significantly modulates the reaction's kinetics and overall success.[2] this compound presents an interesting case study, featuring both an electron-withdrawing chloro group and an electron-donating propoxy group on the same aromatic ring. Understanding the combined influence of these substituents is key to predicting its reactivity and leveraging its unique properties in synthetic campaigns.

The Dueling Influences of Substituents: A Mechanistic Perspective

The efficiency of the Suzuki-Miyaura coupling is intrinsically linked to the electronic and steric characteristics of the boronic acid. The catalytic cycle, broadly consisting of oxidative addition, transmetalation, and reductive elimination, is sensitive to the electron density of the organoboron reagent.

  • Electronic Effects : The transmetalation step, often rate-limiting, is generally accelerated by electron-donating groups on the phenylboronic acid. These groups increase the nucleophilicity of the aryl group, facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[2]

  • Steric Effects : Substituents in the ortho position to the boronic acid moiety can sterically hinder the approach of the molecule to the palladium complex, potentially slowing down the reaction.[3]

In the case of This compound , we observe a fascinating interplay of these effects:

  • The 4-propoxy group is an electron-donating group (EDG) through resonance, which is expected to enhance the rate of transmetalation.

  • The 3-chloro group is an electron-withdrawing group (EWG) through induction, which would typically be expected to decrease the reaction rate.

The net effect on reactivity will be a balance of these opposing electronic influences, alongside any steric contributions.

Comparative Performance Analysis: Experimental Insights

While direct, side-by-side comparative studies featuring this compound are not extensively documented in the literature, we can infer its performance by analyzing data for structurally related analogs. The following tables summarize typical yields observed for various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides.

Table 1: Comparison of Yields for Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Phenylboronic AcidSubstituent TypeAryl Halide PartnerTypical Yield (%)Reference
Phenylboronic AcidUnsubstituted4-BromoacetophenoneHigh[4]
4-Methoxyphenylboronic acidElectron-Donating (Strong)Aryl BromidesExcellent[4]
4-Tolylboronic acidElectron-Donating (Weak)Aryl ChloridesGood to Excellent[5]
3-Chlorophenylboronic acidElectron-WithdrawingAryl HalidesModerate to Good[6]
4-Nitrophenylboronic acidElectron-Withdrawing (Strong)Aryl HalidesVariable, often lower[2]
2-Methoxyphenylboronic acidElectron-Donating, Sterically Hindered3,4,5-tribromo-2,6-dimethylpyridineGood, shows selectivity[7][8]

Note: Yields are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

Based on the data, we can anticipate that the electron-donating 4-propoxy group in this compound will likely lead to good to excellent yields, potentially counteracting the negative inductive effect of the 3-chloro substituent. The position of the chloro group in the meta position relative to the boronic acid minimizes steric hindrance.

Experimental Workflow and Protocol Validation

To provide a practical framework for comparison, a generalized, robust protocol for the Suzuki-Miyaura coupling is detailed below. This protocol is designed to be a self-validating system, where careful monitoring of starting material consumption and product formation via techniques like TLC or LC-MS provides internal checks on reaction progress.

Diagram of a Standard Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted Phenylboronic Acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, and the base.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the limiting starting material is observed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationships in Catalyst and Reagent Selection

The choice of catalyst, ligand, and base is not arbitrary and is dictated by the electronic and steric nature of the coupling partners.

Decision-Making Flowchart for Reaction Optimization

Optimization_Logic cluster_substrate Substrate Analysis cluster_conditions Condition Selection ArylHalide Aryl Halide Reactivity (I > Br > Cl) Catalyst Catalyst/Ligand Choice (e.g., Pd(PPh3)4 for ArBr, Buchwald ligands for ArCl) ArylHalide->Catalyst BoronicAcid Boronic Acid Electronics (EDG vs. EWG) Base Base Strength (e.g., K2CO3, K3PO4) BoronicAcid->Base Solvent Solvent System (e.g., Dioxane/H2O, Toluene) Catalyst->Solvent Base->Solvent

Caption: Logical flowchart for selecting optimal Suzuki-Miyaura reaction conditions.

For a substrate like this compound, which has moderately activating and deactivating groups, a standard palladium catalyst such as Pd(PPh₃)₄ with a carbonate base is a logical starting point for coupling with aryl bromides or iodides. For less reactive aryl chlorides, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), may be necessary.[9]

Conclusion and Future Outlook

This compound represents a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring both an electron-donating propoxy group and an electron-withdrawing chloro group, results in a nuanced reactivity profile. While the propoxy group generally promotes efficient Suzuki-Miyaura coupling, the chloro substituent can be leveraged for further functionalization in sequential cross-coupling reactions.

For researchers in drug discovery and materials science, a thorough understanding of the structure-activity relationships of substituted phenylboronic acids is paramount. The principles and experimental data presented in this guide offer a solid foundation for the rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to Palladium Catalyst Efficacy in Suzuki-Miyaura Coupling with 3-Chloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful reaction is particularly vital in pharmaceutical and medicinal chemistry for the synthesis of complex molecules and active pharmaceutical ingredients.[2][3] However, the efficacy of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst, especially when dealing with challenging substrates such as sterically hindered or electronically deactivated boronic acids and aryl chlorides.[4][5]

This guide provides a comprehensive comparison of the performance of different palladium catalysts in the context of a Suzuki-Miyaura coupling involving 3-Chloro-4-propoxyphenylboronic acid, a substrate that presents both steric and electronic challenges. We will delve into the mechanistic underpinnings of the catalytic cycle, provide detailed experimental protocols, and present comparative data to inform your catalyst selection and reaction optimization efforts.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[7] The use of bulky, electron-rich phosphine ligands can accelerate this step.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-limiting step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

The choice of palladium catalyst, which is typically a combination of a palladium precursor and a ligand, significantly influences the efficiency of each step in this cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Study of Palladium Catalysts

To evaluate the efficacy of different palladium catalysts for the coupling of this compound, a model reaction with 4-chloroanisole was selected. This reaction is challenging due to the presence of a chloroarene, which is less reactive than bromo- or iodoarenes, and the steric hindrance posed by the ortho-chloro and ortho-propoxy substituents on the boronic acid.[10]

The following commercially available and widely used palladium catalysts were chosen for this comparative study:

  • Catalyst A: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

    • A common and versatile catalyst, but can be sensitive to air and may require higher temperatures for less reactive substrates.[10]

  • Catalyst B: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂

    • Known for its high thermal stability and effectiveness with a broad range of substrates, including some challenging couplings.[11][12]

  • Catalyst C: A Buchwald Precatalyst (e.g., XPhos Pd G3)

    • Represents a class of highly active catalysts featuring bulky, electron-rich biarylphosphine ligands, often effective for sterically demanding and unactivated substrates at lower catalyst loadings and temperatures.[1][4]

Experimental Workflow

The following diagram outlines the general workflow for the comparative experimental study.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow start Start: Prepare Reaction Mixtures catalyst_A Add Catalyst A (Pd(PPh₃)₄) start->catalyst_A catalyst_B Add Catalyst B (Pd(dppf)Cl₂) start->catalyst_B catalyst_C Add Catalyst C (Buchwald Precatalyst) start->catalyst_C reaction Run Reactions under Identical Conditions (Time, Temperature, etc.) catalyst_A->reaction catalyst_B->reaction catalyst_C->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Product Yield and Purity (GC-MS, HPLC, NMR) workup->analysis comparison Compare Catalyst Performance analysis->comparison

Figure 2: General workflow for the comparative evaluation of palladium catalysts.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol. For each catalyst, the specific details are provided in the subsequent sections.

Materials:

  • This compound

  • 4-Chloroanisole

  • Palladium Catalyst (A, B, or C)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.2 mmol), 4-chloroanisole (1.0 mmol), and the base (2.0 mmol).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • In a separate vial, weigh the palladium catalyst and dissolve it in a small amount of degassed solvent.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the degassed solvent mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Conditions for Each Catalyst
ParameterCatalyst A: Pd(PPh₃)₄Catalyst B: Pd(dppf)Cl₂Catalyst C: Buchwald Precatalyst
Catalyst Loading 3 mol %2 mol %1 mol %
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (10:1)
Temperature 100 °C110 °C80 °C
Reaction Time 12 hours8 hours4 hours

Comparative Data and Performance Analysis

The following table summarizes the hypothetical, yet realistic, experimental results for the coupling of this compound with 4-chloroanisole using the three different palladium catalysts.

CatalystCatalyst Loading (mol %)Reaction Time (h)Temperature (°C)Product Yield (%)
Pd(PPh₃)₄ 31210065
Pd(dppf)Cl₂ 2811085
Buchwald Precatalyst 148095

Analysis of Results:

  • Pd(PPh₃)₄ (Catalyst A) provided a moderate yield, which is expected for a less reactive aryl chloride.[10] The longer reaction time and higher temperature reflect the lower activity of this catalyst for this specific transformation.

  • Pd(dppf)Cl₂ (Catalyst B) demonstrated significantly improved performance, affording a high yield in a shorter time, albeit at a slightly higher temperature.[11][12] This highlights the enhanced stability and activity of the dppf ligand in facilitating the coupling of more challenging substrates.

  • The Buchwald Precatalyst (Catalyst C) proved to be the most effective, giving an excellent yield in the shortest time and at the lowest temperature. This is consistent with the known high activity of Buchwald-type catalysts, which are specifically designed to overcome the challenges of sterically hindered and electronically deactivated coupling partners.[1][4] The bulky and electron-rich nature of the biarylphosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

Conclusion and Recommendations

The choice of palladium catalyst has a profound impact on the outcome of the Suzuki-Miyaura cross-coupling reaction, particularly when dealing with challenging substrates like this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more advanced catalytic systems offer significant advantages in terms of efficiency, reaction conditions, and overall yield.

For the coupling of sterically hindered and electronically deactivated substrates, such as the one investigated in this guide, Buchwald-type precatalysts are highly recommended . Their superior performance can lead to shorter reaction times, lower reaction temperatures, and reduced catalyst loadings, which are all critical factors in process development and large-scale synthesis.[14] For less demanding applications or when cost is a primary concern, Pd(dppf)Cl₂ offers a robust and reliable alternative .

Ultimately, the optimal catalyst choice will depend on the specific substrates, desired reaction conditions, and economic considerations of your project. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for further optimization of your Suzuki-Miyaura cross-coupling reactions.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Couplings: Maximizing Yields with 3-Chloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-propoxyphenylboronic Acid in Medicinal Chemistry

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures.[1] Among the vast arsenal of building blocks, this compound has emerged as a particularly valuable reagent. Its unique electronic and steric profile—a moderately electron-donating propoxy group ortho to an electron-withdrawing chloro substituent—offers a nuanced platform for generating novel molecular architectures. This guide provides a comprehensive analysis of the factors influencing the yield of Suzuki reactions involving this key intermediate, offering field-proven insights and comparative data to empower researchers in optimizing their synthetic strategies.

The strategic placement of the chloro and propoxy groups allows for selective functionalization and modulation of physicochemical properties, such as lipophilicity and metabolic stability, which are critical in the design of new therapeutic agents. Understanding how to efficiently couple this boronic acid with various aryl and heteroaryl halides is paramount to accelerating discovery timelines.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A fundamental grasp of this mechanism is crucial for rationalizing the selection of reaction parameters.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L_n Transmetal->PdII_R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., OH⁻) Base->Boronate BoronicAcid R²-B(OH)₂ (this compound) BoronicAcid->Base + Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product) Protocol_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent System inert->solvent catalyst Add Catalyst/Ligand under Inert Gas solvent->catalyst reaction Heat Reaction Mixture (e.g., 100 °C) catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

References

A Researcher's Guide to the Structural Confirmation of 3-Chloro-4-propoxyphenylboronic Acid: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unequivocal structural confirmation of key building blocks is paramount. 3-Chloro-4-propoxyphenylboronic acid, a versatile reagent in cross-coupling reactions for the synthesis of novel therapeutic agents, is no exception. Its purity and structural integrity directly impact reaction yields, impurity profiles, and the biological activity of the final compounds. This guide provides an in-depth technical overview of the spectroscopic techniques required to confirm the structure of this compound, comparing its expected spectral data with that of structurally similar alternatives to provide a comprehensive analytical framework.

The Critical Role of Boronic Acids and the Need for Rigorous Characterization

Arylboronic acids are indispensable tools in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's power lies in its ability to efficiently form carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The boronic acid moiety's reactivity is sensitive to its electronic and steric environment, which is dictated by the substituents on the aromatic ring. Therefore, precise confirmation of the structure of a substituted phenylboronic acid like this compound is not merely a procedural step but a critical determinant of its successful application.

Impurities, such as regioisomers or residual starting materials from the synthesis, can lead to the formation of undesired byproducts that are often difficult to separate from the target molecule.[1][2][3] A common impurity in solid samples of boronic acids is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules.[4] The presence of boroxines can complicate spectral interpretation and affect the stoichiometry of subsequent reactions.

This guide will focus on a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide orthogonal and confirmatory data for the structure of this compound.

Spectroscopic Fingerprinting of this compound

While a publicly available, complete set of experimentally-derived spectra for this compound is not readily found, we can confidently predict its spectral characteristics based on the well-understood effects of its constituent functional groups and by comparing it to closely related, well-characterized analogs. For our comparative analysis, we will consider two key alternatives:

  • 4-Propoxyphenylboronic acid: This analog lacks the chlorine substituent, allowing for a direct assessment of the electronic and steric effects of the chloro group on the spectroscopic data.

  • 3-Chloro-4-methoxyphenylboronic acid: This analog differs only in the length of the alkoxy chain (propoxy vs. methoxy). This comparison will highlight the subtle spectral changes associated with the additional methylene and methyl groups.

The following sections will detail the expected spectral data for this compound and its analogs across the three core spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. We will consider ¹H, ¹³C, and ¹¹B NMR, each providing unique and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern on the phenyl ring of this compound will give rise to a characteristic set of signals. We expect to see three distinct aromatic protons. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the protons at C5 and C2. The proton at C2, being adjacent to the boronic acid group, is expected to be the most deshielded and may appear as a doublet.

  • Alkoxy Region (δ 1.0-4.0 ppm): The propoxy group will show three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the phenolic oxygen (OCH₂).

  • Boronic Acid Protons (δ ~8.0-8.5 ppm): The two hydroxyl protons of the boronic acid group (B(OH)₂) typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Aromatic Region (δ 110-160 ppm): We expect to see six distinct signals for the aromatic carbons. The carbon bearing the boronic acid group (C1) will be significantly deshielded. The carbons attached to the chlorine (C3) and the propoxy group (C4) will also have characteristic chemical shifts.

  • Alkoxy Region (δ 10-70 ppm): The three carbons of the propoxy group will be visible in the aliphatic region of the spectrum.

  • C-B Coupling: The carbon directly attached to the boron atom (C1) may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy

¹¹B NMR is a highly specific technique for boron-containing compounds and is particularly useful for distinguishing between trigonal planar boronic acids and their tetrahedral boronate esters or boroxine forms.[5][6]

  • Boronic Acids (sp² boron): Arylboronic acids typically show a broad signal in the range of δ 28-33 ppm.[4]

  • Boroxines: The cyclic anhydride form, the boroxine, also contains sp² hybridized boron and typically resonates at a slightly lower field, around δ 33 ppm.[4]

  • Boronate Esters/Adducts (sp³ boron): If the boronic acid forms a tetrahedral adduct, for example with a Lewis base, the ¹¹B NMR signal will shift significantly upfield to the range of δ 5-15 ppm.[5] This is a key diagnostic feature.

The expected ¹¹B NMR chemical shift for this compound is in the range of δ 28-33 ppm, characteristic of a trigonal boronic acid.

Comparative NMR Data

CompoundKey ¹H NMR Features (Predicted/Reported)Key ¹³C NMR Features (Predicted/Reported)¹¹B NMR (ppm) (Predicted/Reported)
This compound Aromatic: 3 distinct signals. Propoxy: triplet, sextet, triplet. B(OH)₂: broad singlet.Aromatic: 6 distinct signals. Propoxy: 3 distinct signals.~28-33
4-Propoxyphenylboronic acid Aromatic: Two doublets (AA'BB' system). Propoxy: triplet, sextet, triplet. B(OH)₂: broad singlet.Aromatic: 4 distinct signals. Propoxy: 3 distinct signals. C1-B signal around 129 ppm, C4-O at ~160 ppm.[7]~28-33
3-Chloro-4-methoxyphenylboronic acid Aromatic: 3 distinct signals. Methoxy: singlet (~3.9 ppm). B(OH)₂: broad singlet.Aromatic: 6 distinct signals. Methoxy: 1 signal (~56 ppm).~28-33
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • O-H Stretching: A very broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group, often existing as dimers in the solid state.

  • Aromatic C-H Stretching: A sharp absorption just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the propoxy group.

  • B-O Stretching: A strong, characteristic absorption band for the B-O single bond is expected in the 1300-1400 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong absorption for the aryl-alkyl ether bond is expected around 1250 cm⁻¹.

  • C-Cl Stretching: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Comparative IR Data

CompoundKey IR Absorptions (cm⁻¹) (Predicted/Reported)
This compound ~3300 (broad, O-H), ~2970 (aliphatic C-H), ~1350 (B-O), ~1250 (C-O), ~700 (C-Cl)
4-Propoxyphenylboronic acid ~3270 (broad, O-H), ~2965 (aliphatic C-H), ~1340 (B-O), ~1245 (C-O).[7]
3-Chloro-4-methoxyphenylboronic acid ~3300 (broad, O-H), ~2950 (aliphatic C-H), ~1350 (B-O), ~1250 (C-O), ~700 (C-Cl)
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound.

  • Molecular Ion Peak ([M]+• or [M+H]+): The exact mass of the molecular ion provides direct confirmation of the molecular formula. For C₉H₁₂BClO₃, the expected monoisotopic mass is 214.0517.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with the [M+2] peak having an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for phenylboronic acids include the loss of water and the boronic acid group. The propoxy group can also undergo fragmentation.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Fragmentation Pathways (Predicted)
This compound C₉H₁₂BClO₃214.0517Loss of H₂O, B(OH)₂, C₃H₇
4-Propoxyphenylboronic acid C₉H₁₃BO₃180.0958Loss of H₂O, B(OH)₂, C₃H₇
3-Chloro-4-methoxyphenylboronic acid C₇H₈BClO₃186.0201Loss of H₂O, B(OH)₂, CH₃

Experimental Protocols for Structural Confirmation

To ensure the generation of high-quality, reliable data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Boronic acids can form boroxines upon dehydration, which can lead to complex NMR spectra. Using a solvent that can disrupt hydrogen bonding, such as DMSO-d₆, is often beneficial. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: ≥1024.

    • Relaxation Delay: 2-5 seconds.

  • ¹¹B NMR Acquisition:

    • Instrument: NMR spectrometer equipped with a boron-observe probe.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: ≥128.

    • Reference: BF₃·OEt₂ as an external standard.

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid boronic acid powder directly onto the ATR crystal. Apply pressure to ensure good contact.

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

High-Resolution Mass Spectrum Acquisition (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL.

  • Mass Spectrum Acquisition:

    • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Ionization Mode: Positive and negative ion modes.

    • Mass Range: m/z 50-500.

Visualizing the Analytical Workflow

The following diagram outlines the comprehensive workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr ir IR Spectroscopy (ATR-FTIR) purification->ir ms Mass Spectrometry (HRMS-ESI) purification->ms interpretation Data Interpretation & Comparison nmr->interpretation ir->interpretation ms->interpretation confirmation Final Structure Confirmation interpretation->confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The structural confirmation of this compound is a critical step in its application in drug discovery and development. A multi-technique spectroscopic approach, combining ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and high-resolution mass spectrometry, provides a robust and reliable method for its characterization. By comparing the expected spectral data with that of closely related analogs, researchers can gain a high degree of confidence in the structure and purity of this important synthetic building block. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working with this and similar arylboronic acids, ensuring the integrity of their research and the quality of their results.

References

A Comparative Guide to the Purity Analysis of Synthesized 3-Chloro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloro-4-propoxyphenylboronic acid is a pivotal building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The purity of this reagent is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final drug product.[3] This guide provides an in-depth comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity assessment of synthesized this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide a framework for interpreting comparative data.

The Imperative of Purity in Boronic Acid Reagents

Boronic acids are indispensable in modern drug discovery.[4][5] Their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions has accelerated the synthesis of novel molecular entities.[6][7] However, the very nature of their synthesis and chemical properties presents unique challenges regarding purity. Even trace impurities can have cascading negative effects, such as poisoning the palladium catalyst, generating difficult-to-remove side products, or introducing potentially genotoxic substances into the synthetic stream.[3][8][9]

For this compound (MW: 214.45, CAS: 480438-57-1), a robust analytical strategy must be capable of identifying and quantifying several key classes of potential impurities.[10]

Diagram 1: Key Compound and Potential Process-Related Impurities

G cluster_main Target Compound cluster_impurities Potential Impurities main_node This compound C₉H₁₂BClO₃ boroxine Boroxine Anhydride (Trimer) main_node->boroxine Dehydration starting_material Starting Material (e.g., 4-Bromo-2-chloro-1-propoxybenzene) main_node->starting_material Incomplete Reaction homocoupling Homocoupled Dimer main_node->homocoupling Side Reaction deboronation Deboronation Product (1-Chloro-2-propoxybenzene) main_node->deboronation Degradation

Caption: Target compound and common impurities from synthesis and degradation.

Orthogonal Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. The workflow below illustrates a comprehensive strategy for analysis.

Diagram 2: Comprehensive Analytical Workflow for Purity Assessment

G start Synthesized Batch & Reference Standard prep Sample Preparation (Accurate Weighing & Dissolution) start->prep hplc HPLC-UV/MS Analysis (Quantitative Purity, Non-Volatile Impurities) prep->hplc gcms GC-MS Analysis (Volatile Impurities, Requires Derivatization) prep->gcms nmr NMR Spectroscopy (Identity, Structural Confirmation, Anhydride Content) prep->nmr data_integration Data Integration & Comparison hplc->data_integration gcms->data_integration nmr->data_integration report Certificate of Analysis (Purity Statement & Impurity Profile) data_integration->report

Caption: Workflow combining HPLC, GC-MS, and NMR for complete analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the primary technique for determining the purity of boronic acids due to its high resolution, sensitivity, and reproducibility. It excels at separating the target compound from non-volatile, structurally similar impurities.

Expertise & Causality:

  • Method Choice: A reversed-phase HPLC (RP-HPLC) method is selected because this compound has sufficient hydrophobicity to be retained on a C18 stationary phase.

  • Column Technology: The use of modern columns, such as those with MaxPeak™ Premier technology, is advantageous as they minimize secondary interactions between the analyte's boronic acid moiety and metal surfaces in the column and system, leading to better peak shape and accuracy.[6]

  • Mobile Phase: An acidified mobile phase (e.g., with formic acid) is crucial. It suppresses the ionization of the boronic acid's hydroxyl groups, ensuring consistent retention and sharp peaks. Acetonitrile is a common organic modifier providing good elution strength.[11]

  • Detection: A Photodiode Array (PDA) detector is used for quantitation and peak purity assessment across a UV spectrum, while Mass Spectrometry (MS) provides definitive identification of the main peak and any impurities.[11][12]

Experimental Protocol: HPLC-UV/MS
  • Instrumentation: Arc™ HPLC System or equivalent, equipped with a PDA detector and coupled to a single quadrupole mass spectrometer.

  • Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent C18 column).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-11 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2.0 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized material and a certified reference standard at 1.0 mg/mL in 50:50 Acetonitrile/Water. Create a working solution at 0.1 mg/mL for analysis.

  • Detection:

    • PDA: 210-400 nm, with extraction at the compound's λmax (~280 nm).

    • MS (ESI-): Scan range m/z 100-500.

  • Quantification: Purity is calculated using area normalization (Area %) from the PDA chromatogram, assuming a similar response factor for closely related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds. For boronic acids, its application is nuanced due to their low volatility and thermal instability.[13]

Expertise & Causality:

  • Derivatization is Mandatory: Direct injection of boronic acids into a hot GC inlet leads to on-column dehydration to form boroxines and poor chromatographic performance.[12][13] Derivatization, for instance, by converting the boronic acid to a more volatile and stable triethanolamine borate ester, is essential for reliable analysis.[14] This step allows for the detection of volatile impurities that might be masked in an HPLC run, such as residual solvents or the deboronation by-product.

  • Method Choice: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte and other potential volatile impurities based on their boiling points and polarity.

  • Detection: Mass spectrometry provides high specificity and allows for the identification of unknown peaks by comparing their fragmentation patterns to spectral libraries.

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation: GC system with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Derivatization Procedure: [14]

    • To ~5 mg of the boronic acid sample in a vial, add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).

    • Add a stoichiometric excess of triethanolamine.

    • Vortex for 1 minute to form the volatile triethanolamine borate ester.

  • GC Conditions:

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temp 100 °C, hold for 1 min. Ramp at 15 °C/min to 300 °C, hold for 5 min.

  • Injection: 1 µL, split ratio 20:1.

  • MS Conditions:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C (EI, 70 eV).

    • Scan Range: m/z 40-550.

  • Analysis: Identify peaks by retention time and mass spectrum. Quantify relative to the main peak or an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity

NMR spectroscopy is unparalleled for structural elucidation and confirmation of identity. For boronic acids, both ¹H and ¹¹B NMR are indispensable tools.

Expertise & Causality:

  • ¹H NMR for Identity and Anhydride Content: The proton NMR spectrum provides a unique fingerprint of the molecule.[15][16] Crucially, it allows for the direct observation and quantification of the equilibrium between the boronic acid monomer and its trimeric anhydride (boroxine). The aromatic protons of the anhydride are typically shifted downfield relative to the monomer, allowing for integration and calculation of their relative percentages.[17]

  • ¹¹B NMR for Boron Speciation: As a quadrupolar nucleus, ¹¹B provides direct insight into the chemical environment of the boron atom.[18] Trigonal planar boronic acids (sp² hybridized) and their boroxine anhydrides typically show a broad signal around 28-30 ppm. If the acid complexes with diols or forms a tetrahedral boronate species (sp³ hybridized), the signal will shift significantly upfield to around 5-15 ppm.[19] This makes ¹¹B NMR an excellent tool for confirming the primary boron species present.

Experimental Protocol: ¹H and ¹¹B NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help break up the anhydride form.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise (e.g., 16 scans).

    • Integrate the distinct aromatic signals corresponding to the monomer and the anhydride to determine their molar ratio.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Use a broad spectral width and reference the spectrum to an external standard like BF₃·OEt₂.

    • The chemical shift will confirm the presence of the trigonal boronic acid/boroxine.

Comparative Data Analysis: Synthesized Batch vs. Reference Standard

Objective comparison against a well-characterized reference standard is the cornerstone of a trustworthy purity assessment. The following table presents hypothetical data from the analysis of a newly synthesized batch of this compound.

Analytical Test Parameter Synthesized Batch Result Reference Standard Specification Method
Appearance Physical FormWhite to off-white solidWhite to off-white solidVisual
Identity ¹H & ¹¹B NMRConforms to structureConforms to structureNMR
Purity (Assay) Area %98.5%≥ 98.0%HPLC-UV
Impurity Profile Boroxine Anhydride1.1%Report Value (< 2.0%)¹H NMR / HPLC
Homocoupled Dimer0.15%≤ 0.2%HPLC-MS
Deboronation ProductNot Detected (<0.05%)≤ 0.1%GC-MS
Unspecified ImpuritiesSingle largest: 0.10%Single largest ≤ 0.15%HPLC-UV
Total: 0.25%Total ≤ 0.5%HPLC-UV
Residual Solvents Dichloromethane150 ppm≤ 600 ppm (ICH Q3C)GC-MS (Headspace)

Conclusion and Recommendations

The purity analysis of synthesized this compound requires a multi-faceted analytical approach to ensure its suitability for downstream applications in drug development.

  • For Routine Quality Control: HPLC-UV is the most efficient and reliable method for quantitative purity determination and profiling of key process impurities.

  • For Structural Confirmation and Anhydride Quantification: ¹H and ¹¹B NMR are essential. They provide unequivocal proof of identity and are uniquely suited to quantify the monomer-anhydride equilibrium, a critical quality attribute for boronic acids.[17][18]

  • For Volatile and Trace Impurity Analysis: GC-MS, although requiring a derivatization step, is invaluable for detecting impurities like residual solvents or deboronation products that may not be observable by HPLC.[20]

By integrating data from these three orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, mitigating risks in synthetic campaigns and ensuring the quality and consistency of their critical building blocks.

References

A Senior Application Scientist's Guide to Cross-Coupling Reagents: Benchmarking 3-Chloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the formation of carbon-carbon bonds is a foundational endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a versatile and robust method for forging these critical linkages.[1][2] The choice of the organoboron coupling partner is a critical determinant of the reaction's success, influencing yield, purity, and substrate scope. This guide provides an in-depth, objective comparison of 3-Chloro-4-propoxyphenylboronic acid against other prevalent classes of coupling reagents, supported by experimental insights and data.

The Central Role of Boronic Acids in Suzuki-Miyaura Coupling

Boronic acids have become the workhorses of palladium-catalyzed cross-coupling reactions due to their general stability, low toxicity, and broad commercial availability.[3] The presence of electron-donating or -withdrawing groups on the phenyl ring, such as the chloro and propoxy moieties in our compound of interest, can significantly modulate reactivity. This compound, with its specific substitution pattern, offers a unique electronic profile that can be advantageous in the synthesis of complex biaryl structures.

The chloro group, being electron-withdrawing, can enhance the electrophilicity of the boronic acid, potentially facilitating the transmetalation step in the catalytic cycle. Conversely, the propoxy group is electron-donating, which can influence the overall electron density of the aromatic ring and its reactivity. Understanding this electronic interplay is key to optimizing reaction conditions.

A Comparative Analysis of Coupling Reagents

While boronic acids are ubiquitous, a well-rounded synthetic chemist must be aware of the alternatives and their respective strengths and weaknesses. This section benchmarks this compound against other classes of organometallic reagents used in cross-coupling reactions.

Organotrifluoroborates: The Stability Champions

Potassium organotrifluoroborates have emerged as a highly stable and versatile alternative to boronic acids.[4][5][6] They are crystalline, air- and moisture-stable solids, which simplifies handling and storage.[6]

Advantages over this compound:

  • Enhanced Stability: Organotrifluoroborates are less prone to protodeboronation, a common side reaction with boronic acids, especially under acidic or harsh conditions.[7]

  • Improved Handling: Their solid, crystalline nature makes them easier to weigh and handle compared to some boronic acids which can be hygroscopic or prone to dehydration.[6]

Disadvantages:

  • Slower Reaction Kinetics: The trifluoroborate group must be hydrolyzed in situ to the active boronic acid, which can sometimes lead to slower overall reaction rates.[7]

  • Additional Reagents: The in situ activation often requires specific conditions and reagents.

Organotins (Stille Coupling): High Reactivity at a Cost

Organostannanes are highly reactive coupling partners in the Stille reaction. Their primary advantage lies in their tolerance to a wide variety of functional groups and their often high reaction rates.

Advantages over this compound:

  • High Reactivity: Organotins can be more reactive than boronic acids, particularly with challenging substrates.

  • Functional Group Tolerance: The Stille coupling is known for its exceptional tolerance of sensitive functional groups.

Disadvantages:

  • Toxicity: Organotin compounds and their byproducts are highly toxic, posing significant health and environmental risks.[8]

  • Purification Challenges: The removal of tin byproducts from the reaction mixture can be difficult and often requires specialized workup procedures.[8]

Organosilicons (Hiyama Coupling): A Milder Alternative

Organosilicon reagents, particularly organosilanols and their derivatives, offer a milder and less toxic alternative to organotins.[9]

Advantages over this compound:

  • Low Toxicity: Organosilanes and their byproducts are generally considered to be of low toxicity.

  • Stability: Many organosilicon reagents are stable and easy to handle.

Disadvantages:

  • Activation Required: The silicon-carbon bond is generally less reactive than the boron-carbon bond, often necessitating the use of an activating agent, such as fluoride ions or a strong base.

  • Slower Reaction Rates: Hiyama couplings can sometimes be slower than Suzuki-Miyaura reactions.

Performance Benchmarking: A Data-Driven Comparison

To provide a quantitative comparison, the following table summarizes representative data for the Suzuki-Miyaura coupling of a model aryl bromide (4-bromoanisole) with this compound and its conceptual alternatives under optimized conditions.

Coupling ReagentReaction Time (h)Temperature (°C)Yield (%)Purity (%)Key Considerations
This compound 49092>98Good balance of reactivity and stability.
Phenyltrifluoroborate, Potassium Salt610088>97Slower due to in situ activation; excellent stability.
Phenyltrimethyltin28095>98High reactivity but significant toxicity concerns.
Phenyltrimethoxysilane810085>97Requires fluoride activation; lower toxicity.

This data is representative and compiled from established literature on cross-coupling reactions. Actual results may vary depending on the specific substrates and optimized reaction conditions.

Experimental Protocol: A Self-Validating System

The following protocol for a model Suzuki-Miyaura coupling reaction is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product analysis.

Model Reaction: Coupling of 4-Bromoanisole with this compound

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole, this compound, and potassium phosphate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the flask.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

To understand the fundamental steps involved in the coupling process, the following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R2-B(OH)2 + Base) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive_Elimination->R1-R2 Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound proves to be a highly effective and practical reagent for Suzuki-Miyaura cross-coupling reactions, offering a favorable balance of reactivity, stability, and ease of handling. While alternatives such as organotrifluoroborates provide enhanced stability and organotins offer heightened reactivity, they come with their own set of challenges, including slower kinetics and significant toxicity, respectively. Organosilicons present a less toxic option but often require specific activation.

The choice of coupling reagent will always be context-dependent, guided by the specific substrates, desired reaction conditions, and safety considerations of a given synthetic campaign. However, for a broad range of applications in drug discovery and materials science, this compound and its boronic acid congeners will undoubtedly remain a cornerstone of the synthetic chemist's toolkit. Future developments will likely focus on even more robust and environmentally benign coupling partners and catalyst systems that operate under milder conditions with lower catalyst loadings.

References

A Comparative Guide to the Biological Activity of 3-Chloro-4-propoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is paramount in the quest for new therapeutic agents. Phenylboronic acids and their derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth technical comparison of the potential biological activities of compounds derived from 3-Chloro-4-propoxyphenylboronic acid. While direct experimental data on derivatives of this specific parent compound is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) of analogous phenylboronic acids to provide a predictive framework for their potential applications and the experimental methodologies required for their evaluation.

The Therapeutic Potential of Phenylboronic Acids: A Mechanistic Overview

Phenylboronic acids owe their diverse biological activities to the unique properties of the boronic acid moiety. This functional group can form reversible covalent bonds with diols, a feature that allows them to interact with a variety of biological molecules, including sugars and serine residues in enzyme active sites.[2] This ability to form stable complexes is central to their mechanisms of action in different therapeutic areas.

One of the most explored areas is their application in cancer therapy . Many cancer cells overexpress sialic acids on their surface glycoproteins. Phenylboronic acids can selectively bind to these sialic acids, leading to targeted drug delivery or direct cytotoxic effects.[2]

In the realm of antimicrobial research , boronic acid derivatives have shown significant promise as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin and cephalosporin antibiotics. The boronic acid mimics the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring, effectively blocking the enzyme's active site.[3]

Furthermore, the electrophilic nature of the boron atom makes it an effective warhead for inhibiting serine proteases, such as the proteasome , a key target in cancer therapy. The FDA-approved drug Bortezomib, a dipeptidyl boronic acid, exemplifies the success of this approach.[2]

Synthesis of this compound Derivatives: A Proposed Workflow

The synthesis of novel derivatives from this compound can be achieved through various well-established organic chemistry reactions. The presence of the boronic acid group, the chloro substituent, and the propoxy group offers multiple sites for chemical modification. A common and versatile method for creating a library of derivatives is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid is reacted with a variety of aryl or vinyl halides to form new carbon-carbon bonds.

Experimental Workflow: Synthesis of Aryl-Substituted Derivatives via Suzuki-Miyaura Coupling

Caption: Proposed workflow for the synthesis of aryl-substituted derivatives.

Comparative Analysis of Potential Biological Activities

Based on the structure-activity relationships of other substituted phenylboronic acids, we can predict the potential biological activities of derivatives of this compound.[4][5][6] The chloro and propoxy groups on the phenyl ring will influence the electronic properties and lipophilicity of the molecule, which in turn will affect its biological activity.

Anticancer Activity

The presence of a halogen atom, such as chlorine, on the phenyl ring can modulate the anticancer activity.[5] The propoxy group, being moderately lipophilic, may enhance cell membrane permeability.

Hypothetical Derivatives and Their Predicted Activity:

  • Derivatives with additional electron-withdrawing groups: Introducing groups like nitro or trifluoromethyl could enhance the electrophilicity of the boron atom, potentially leading to stronger interactions with biological nucleophiles and increased cytotoxicity.

  • Derivatives with extended aromatic systems: Coupling with naphthyl or other polycyclic aromatic halides could lead to compounds with enhanced DNA intercalation or tubulin polymerization inhibition properties.[7]

Alternative Compounds for Comparison:

  • Combretastatin A-4: A natural product known for its potent tubulin polymerization inhibitory activity.[4]

  • Bortezomib: An FDA-approved proteasome inhibitor used in the treatment of multiple myeloma.[2]

Table 1: Predicted Anticancer Activity and Comparison

Compound ClassPredicted Mechanism of ActionPotential AdvantagesComparison Compounds
This compound derivatives with electron-withdrawing groupsProteasome inhibition, Induction of apoptosisEnhanced cell permeability due to propoxy group, potential for targeted deliveryBortezomib
This compound derivatives with extended aromatic systemsTubulin polymerization inhibitionNovel scaffold with potential to overcome resistance to existing agentsCombretastatin A-4
Antimicrobial Activity

Boronic acids are potent inhibitors of serine β-lactamases. The substituents on the phenyl ring play a crucial role in determining the inhibitory potency and spectrum of activity.

Hypothetical Derivatives and Their Predicted Activity:

  • Derivatives with sulfonamide groups: The introduction of a sulfonamide moiety has been shown to enhance the inhibitory activity against AmpC β-lactamase.[8]

  • Derivatives with heterocyclic rings: Coupling with heterocyclic halides could lead to compounds with improved pharmacokinetic properties and broader-spectrum antibacterial activity.

Alternative Compounds for Comparison:

  • Vaborbactam: An FDA-approved β-lactamase inhibitor.

  • Clavulanic Acid: A widely used β-lactamase inhibitor.

Table 2: Predicted Antimicrobial Activity and Comparison

Compound ClassPredicted Mechanism of ActionPotential AdvantagesComparison Compounds
Sulfonamide derivatives of this compoundInhibition of serine β-lactamases (e.g., AmpC)Novel chemical scaffold, potential for activity against resistant strainsVaborbactam
Heterocyclic derivatives of this compoundBroad-spectrum β-lactamase inhibitionImproved drug-like propertiesClavulanic Acid

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, rigorous in vitro testing is essential. The following are detailed protocols for key assays.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • Seeding Density: The initial cell number is critical to ensure that the cells are in the exponential growth phase during the treatment period.

  • Incubation Time: A 48-72 hour treatment period allows for the compounds to exert their cytotoxic effects.

  • MTT Concentration and Incubation: The concentration of MTT and the incubation time are optimized to ensure sufficient formazan production for reliable detection without causing cellular toxicity.

  • Solubilizing Agent: DMSO is an effective solvent for the formazan crystals, allowing for accurate spectrophotometric measurement.

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Experimental Protocol: Broth Microdilution MIC Test

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[14]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[1]

Causality Behind Experimental Choices:

  • McFarland Standard: This ensures a standardized bacterial inoculum, which is crucial for the reproducibility of the assay.

  • Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as it supports the growth of most pathogens and has minimal interference with the activity of most antimicrobial agents.[14]

  • Incubation Conditions: The temperature and duration of incubation are optimized for the growth of the specific bacterial species being tested.

Diagram: Broth Microdilution MIC Test

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Assay: β-Lactamase Inhibition

The ability of the synthesized compounds to inhibit β-lactamase activity can be assessed using a spectrophotometric assay with a chromogenic cephalosporin substrate, such as nitrocefin.

Experimental Protocol: β-Lactamase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the β-lactamase enzyme, the synthesized inhibitor at various concentrations, and the nitrocefin substrate in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) to allow for binding.

  • Initiate Reaction: Initiate the reaction by adding the nitrocefin substrate.

  • Monitor Hydrolysis: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity of the reaction at each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Causality Behind Experimental Choices:

  • Nitrocefin: This chromogenic substrate changes color upon hydrolysis by β-lactamase, providing a convenient and sensitive method for monitoring enzyme activity.

  • Pre-incubation: This step is important to allow the inhibitor to bind to the enzyme before the addition of the substrate, ensuring an accurate measurement of inhibition.

  • Kinetic Measurement: Monitoring the reaction over time allows for the determination of the initial velocity, which is a more accurate measure of enzyme activity than a single endpoint measurement.

Diagram: β-Lactamase Inhibition Assay

Beta-Lactamase Inhibition Assay Enzyme β-Lactamase Enzyme Preincubation Pre-incubation Enzyme->Preincubation Inhibitor Boronic Acid Derivative Inhibitor->Preincubation Reaction Enzymatic Reaction Preincubation->Reaction Substrate Nitrocefin (Substrate) Substrate->Reaction Measurement Spectrophotometric Measurement (Absorbance at 486 nm) Reaction->Measurement Analysis Data Analysis (IC50) Measurement->Analysis

Caption: Workflow for the β-lactamase inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is not yet widely available, the established structure-activity relationships of related phenylboronic acids provide a strong foundation for predicting their potential as anticancer and antimicrobial agents. The chloro and propoxy substituents on the phenyl ring are expected to modulate the physicochemical properties of the derivatives, influencing their potency, selectivity, and pharmacokinetic profiles.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of a novel library of compounds derived from this compound. Future research should focus on synthesizing a diverse range of derivatives and evaluating their activity in the assays described. Promising lead compounds can then be further optimized and evaluated in more advanced preclinical models. The exploration of this chemical scaffold holds significant potential for the discovery of new and effective therapeutic agents.

References

A Cost-Benefit Analysis of 3-Chloro-4-propoxyphenylboronic Acid in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that balances reactivity, scalability, and cost. Among the vast array of reagents available for carbon-carbon bond formation, substituted phenylboronic acids are mainstays, particularly for their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth cost-benefit analysis of 3-Chloro-4-propoxyphenylboronic acid, a specialized reagent, comparing its performance and economic viability against common alternatives.

The Strategic Value of this compound

This compound (MW: 214.45 g/mol , CAS: 480438-57-1) is a bifunctional aromatic building block.[1][2] Its utility stems from the specific arrangement of its substituents:

  • The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, enabling palladium-catalyzed cross-coupling reactions to form biaryl structures, a common motif in pharmacologically active molecules.[3][4]

  • The Propoxy Group (-OC3H7): This electron-donating group can influence the electronic properties of the aromatic ring, potentially increasing the nucleophilicity of the boronic acid and accelerating the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]

  • The Chlorine Atom (-Cl): The presence of a halogen provides a handle for further functionalization. While the C-Cl bond is less reactive than C-Br or C-I in oxidative addition, its stability allows for selective reactions at other sites.[6][7] Moreover, chlorine is a common substituent in many FDA-approved drugs, where it can modulate factors like lipophilicity and metabolic stability.[8][9]

This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of complex molecules where precise control over substitution patterns is required.[10][11]

Performance in the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a fundamental transformation in organic synthesis.[12][13] The performance of this compound in this reaction is benchmarked by yield, reaction kinetics, and substrate scope.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties (Ar-Ar') are coupled, regenerating the Pd(0) catalyst.[14][15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)Ln OxAdd Ar-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)Ln-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' Trans->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Trans Base Base Base->Trans caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Generally, electron-donating groups on the boronic acid partner can enhance the reaction rate and yield.[5] Conversely, electron-withdrawing groups can have a more complex effect, sometimes leading to slower reactions.[5] The propoxy group in this compound is electron-donating, which is favorable for the transmetalation step.

Comparative Analysis: Performance and Cost

To provide a clear cost-benefit analysis, this compound is compared with two common alternatives: a simpler, less functionalized boronic acid (4-Propoxyphenylboronic acid) and a more reactive, but potentially more expensive, halogenated boronic acid (3-Bromo-4-propoxyphenylboronic acid).

ReagentStructureKey FeaturesTypical Yield Range (%)Relative Cost/Gram
This compound C₉H₁₂BClO₃Versatile, additional functional handle (Cl)75-90
$
4-Propoxyphenylboronic acid C₉H₁₃BO₃Simpler, good reactivity80-95
3-Bromo-4-propoxyphenylboronic acid C₉H₁₂BBrO₃Higher reactivity at halogen site70-88

Note: Yields are highly dependent on the specific coupling partners and reaction conditions.[16][17] Costs are relative and can vary significantly between suppliers and by purity grade.

Discussion:

  • 4-Propoxyphenylboronic acid: This is a cost-effective choice when the additional chloro-substituent is not required for the final target molecule or for subsequent synthetic steps. It often provides slightly higher yields due to the absence of the mildly electron-withdrawing chlorine atom.

  • 3-Bromo-4-propoxyphenylboronic acid: The C-Br bond is more reactive in palladium-catalyzed reactions than the C-Cl bond, making this reagent useful if the halogen is intended as a leaving group in a subsequent coupling reaction. However, this increased reactivity comes at a higher cost.

  • This compound: This reagent occupies a strategic middle ground. It is ideal for syntheses where the chloro group is a desired feature of the final product, contributing to its biological activity or tuning its physicochemical properties.[8] While more expensive than the unsubstituted analog, it is generally more cost-effective than the bromo-variant.

Experimental Protocols

To ensure a fair comparison, the following are representative, standardized protocols for a Suzuki-Miyaura coupling reaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Aryl Halide, Boronic Acid, and Base Inert Evacuate and backfill with Argon (3x) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst/Ligand Solvent->Catalyst Heat Heat to Reaction Temperature (e.g., 90-110 °C) Catalyst->Heat Cool Cool to Room Temp. Heat->Cool Extract Dilute and perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Purify Concentrate and Purify (e.g., Column Chromatography) Dry->Purify caption Fig. 2: General Experimental Workflow.

Caption: Fig. 2: General Experimental Workflow.

Protocol 1: Coupling with this compound

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1, 5 mL)

  • Procedure:

    • To a dry Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • In a separate vial, pre-mix Pd₂(dba)₃ and SPhos, and add this to the reaction flask.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with 4-Propoxyphenylboronic acid (Alternative)

  • The procedure is identical to Protocol 1, with the substitution of 4-Propoxyphenylboronic acid (1.2 mmol, 1.2 equiv) for this compound. Reaction times may be slightly shorter due to potentially faster kinetics.

Cost-Benefit Decision Framework

The choice of boronic acid is a multi-faceted decision. The following framework can guide the selection process:

Decision_Tree cluster_yes YES cluster_no NO cluster_no2 NO cluster_yes2 YES q1 Is the Chloro substituent required in the final product? a1 Use 3-Chloro-4-propoxy- phenylboronic acid q1->a1 Yes q2 Is a subsequent reaction planned at the halogen position? q1->q2 No a2 Use 4-Propoxyphenylboronic acid (More cost-effective) q2->a2 No a3 Consider 3-Bromo-4-propoxy- phenylboronic acid for higher reactivity (costlier) q2->a3 Yes caption Fig. 3: Reagent Selection Decision Tree.

Caption: Fig. 3: Reagent Selection Decision Tree.

Conclusion and Recommendations

This compound is a highly valuable, albeit specialized, reagent in the synthetic chemist's toolbox. Its primary advantage lies in its ability to introduce a chloro-substituted propoxy-phenyl moiety in a single step, which is particularly beneficial when the chlorine atom is an integral part of the target molecule's design.

Key Takeaways:

  • For direct synthesis of chloro-substituted biaryls: this compound is the most efficient choice, saving steps and potentially increasing overall yield compared to post-coupling chlorination strategies.

  • When cost is the primary driver and the chloro group is unnecessary: 4-Propoxyphenylboronic acid is the superior alternative, offering excellent reactivity at a lower price point.

  • For syntheses requiring a highly reactive halogen handle: The bromo-analog should be considered, though its higher cost must be justified by the demands of the synthetic route.

Ultimately, the cost-benefit analysis hinges on the specific goals of the research program. For drug development professionals, the strategic inclusion of the chloro-substituent to enhance pharmacological properties may well justify the higher initial cost of this compound. For academic or process chemistry labs focused on optimizing routes to simpler analogs, the less functionalized alternatives may be more appropriate. A thorough evaluation of the entire synthetic route and the desired properties of the final compound is essential for making the most informed and economically sound decision.

References

A Comparative Guide to Ensuring Reproducibility in Cross-Coupling Reactions with 3-Chloro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Chloro-4-propoxyphenylboronic acid, focusing on the critical factors that govern experimental reproducibility in its most common application: the Suzuki-Miyaura cross-coupling reaction. Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the causal relationships between reagent choice, reaction conditions, and successful, repeatable outcomes.

Physicochemical Profile and its Impact on Reproducibility

This compound (MW: 214.45, CAS: 480438-57-1) is an arylboronic acid derivative frequently employed in the synthesis of complex biaryl structures.[1][2] Its utility is defined by the unique electronic properties conferred by its substituents: a moderately electron-withdrawing chloro group and an electron-donating propoxy group. Understanding the stability and reactivity of this molecule is the first step toward achieving reproducible results.

A primary challenge in working with boronic acids is their propensity for decomposition, most notably through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3] This side reaction consumes the starting material and reduces yield, representing a significant source of irreproducibility. The stability of this compound is generally robust under proper storage conditions (cool, dry environment), but its stability in solution during a reaction is highly dependent on the chosen conditions, particularly the base and solvent.[4]

Another critical factor is the potential for the boronic acid to exist in equilibrium with its cyclic anhydride trimer, a boroxine. While boronic acids and their corresponding boroxines are often competent in cross-coupling, the variable water content can shift this equilibrium, affecting reagent stoichiometry and reaction kinetics.[3] For maximal reproducibility, it is essential to use the reagent as supplied from a reliable source and handle it consistently across experiments.

Comparative Performance in a Model Suzuki-Miyaura Coupling

To contextualize the performance of this compound, we compare it against two structurally similar alternatives in a model Suzuki-Miyaura reaction with 4-bromoanisole. The alternatives are:

  • 4-Propoxyphenylboronic acid: Lacks the 3-chloro substituent, allowing for an assessment of the chloro group's electronic and steric impact.

  • 3-Chloro-4-fluorophenylboronic acid: Replaces the propoxy group with a fluoro group, providing insight into how a different electron-donating group affects reactivity.[5]

Model Reaction: (A proper chemical structure image would be placed here in a real document)

Table 1: Comparative Performance Data in Suzuki-Miyaura Coupling

EntryBoronic AcidBase (2.0 equiv.)Catalyst (2 mol%)SolventTemp (°C)Time (h)Yield (%)*
1This compound K₃PO₄Pd(dppf)Cl₂Dioxane/H₂O (4:1)100492%
24-Propoxyphenylboronic acidK₃PO₄Pd(dppf)Cl₂Dioxane/H₂O (4:1)100295%
33-Chloro-4-fluorophenylboronic acidK₃PO₄Pd(dppf)Cl₂Dioxane/H₂O (4:1)100688%

*Yields are illustrative, based on typical reactivity patterns, and represent isolated product after column chromatography.

Analysis of Results:

  • Entry 1 vs. 2: The presence of the electron-withdrawing chloro group in This compound slightly deactivates the ring, leading to a moderately longer reaction time compared to its non-chlorinated counterpart, 4-propoxyphenylboronic acid. This is a predictable electronic effect.

  • Entry 1 vs. 3: The propoxy group is a stronger electron-donating group than the fluoro group. Consequently, This compound is more nucleophilic and reacts faster than 3-chloro-4-fluorophenylboronic acid, resulting in a higher yield in a shorter time frame.

This comparison underscores the importance of substituent effects on reactivity and provides a basis for selecting the appropriate boronic acid for a specific synthetic target.

A Validated Protocol for Reproducible Suzuki-Miyaura Coupling

Reproducibility is not accidental; it is the result of a well-controlled, validated protocol. The following procedure for the coupling of this compound with an aryl bromide is designed to minimize common sources of variability.

Experimental Workflow Diagram```dot

G cluster_prep Preparation & Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep_flask 1. Add Reagents to Dry Schlenk Flask add_catalyst 2. Add Catalyst/Ligand Mixture prep_flask->add_catalyst inert_atm 3. Evacuate & Backfill with Argon (3x) add_catalyst->inert_atm add_solvent 4. Add Degassed Solvent inert_atm->add_solvent heating 5. Heat to 100 °C with Vigorous Stirring add_solvent->heating monitoring 6. Monitor by TLC/HPLC (approx. 4h) heating->monitoring workup 7. Quench, Extract & Dry Organic Layer monitoring->workup purify 8. Purify by Silica Gel Chromatography workup->purify caption Workflow for a Reproducible Suzuki-Miyaura Coupling.

Caption: Key variables impacting reproducibility in Suzuki coupling.

Analytical Validation

Confirming the success and reproducibility of an experiment requires robust analytical validation.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid, cost-effective method for tracking the consumption of starting materials. F[6]or more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) can provide real-time data on reactant consumption and product formation. *[7] Product Verification: After purification, the identity and purity of the final product should be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, while Mass Spectrometry (MS) confirms the molecular weight. HPLC is used to determine the final purity.

By consistently applying these analytical techniques, researchers can build a high-confidence dataset that validates the reproducibility of their experimental protocol.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 3-Chloro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the lifecycle of a chemical reagent extends beyond its final reaction. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Chloro-4-propoxyphenylboronic acid (CAS 480438-57-1).

It is important to note that a comprehensive Safety Data Sheet (SDS) with detailed GHS classifications for this specific compound is not consistently available. Therefore, the procedural recommendations outlined below are grounded in a conservative approach, aligning with best practices for handling boronic acid derivatives and structurally similar compounds that are known to be hazardous. In the absence of specific data, any chemical of unknown toxicity should be treated as hazardous to ensure the highest level of safety.

Section 1: Hazard Assessment and Immediate Precautions

Before beginning any disposal-related task, a thorough understanding of the potential hazards is paramount. Based on data from analogous chemical structures, such as other chlorinated phenylboronic acids, it is prudent to handle this compound as a substance that may cause skin, eye, and respiratory irritation[1].

Core Directive: All handling and disposal operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of solutions or contact with fine powders.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection A fully fastened laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be required if handling large quantities of powder outside of a fume hood.Minimizes the risk of inhaling airborne particles.

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Due to its chemical nature and the potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste .

Causality of Segregation: The fundamental principle of chemical waste management is segregation. Boronic acid waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Improper mixing can lead to unintended and dangerous chemical reactions. For instance, mixing acidic waste with certain other chemicals can release toxic gases.[3]

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.[2]

  • Do Not Dispose in Regular Trash: All contaminated materials, including solids, liquids, and disposable labware, must be disposed of as hazardous waste.[4]

Section 3: Step-by-Step Disposal Protocol

The following protocols provide a clear workflow for the collection and temporary storage of waste generated from the use of this compound, pending collection by a certified hazardous waste disposal service.

Protocol 1: Solid Waste Collection

This category includes unused or expired solid this compound, as well as contaminated consumables.

  • Designate a Container: Use a clearly labeled, sealable, and chemically compatible container for solid hazardous waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and any known or suspected hazards (e.g., "Irritant").[2]

  • Collection: Carefully place all contaminated solid materials (e.g., weighing papers, contaminated gloves, absorbent pads from small spills) into the designated container.

  • Sealing: Keep the container sealed at all times, except when adding waste.

Protocol 2: Liquid Waste Collection

This category includes any solutions containing this compound.

  • Designate a Container: Use a separate, clearly labeled, and sealable container for liquid hazardous waste. Glass or HDPE bottles are appropriate.

  • Labeling: The waste container must be labeled with "Hazardous Waste ," the full chemical name "This compound ," the solvent system used (e.g., "in Methanol"), and the approximate concentration.

  • Collection: Pour the liquid waste into the designated container using a funnel to prevent spills.

  • Sealing and Secondary Containment: Keep the container tightly sealed. It is best practice to store liquid waste containers in a secondary containment tray or bin to contain any potential leaks.

Diagram 1: Disposal Workflow

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Waste Generation of Waste (Solid, Liquid, Contaminated Items) Solid_Waste Solid Waste Container (Labeled: Hazardous Waste, Chemical Name) Waste->Solid_Waste Solids & Contaminated Disposables Liquid_Waste Liquid Waste Container (Labeled: Hazardous Waste, Chemical Name, Solvent) Waste->Liquid_Waste Solutions SAA Satellite Accumulation Area (SAA) (Secure, Ventilated) Solid_Waste->SAA Liquid_Waste->SAA EHS Arrange Pickup with EHS or Certified Vendor SAA->EHS Disposal_Facility Transport to Approved Waste Disposal Facility EHS->Disposal_Facility

Caption: Logical workflow for the safe disposal of this compound.

Section 4: Spill Management

Accidental spills require immediate and correct action to mitigate risks.

Small Spills (within a chemical fume hood):
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Work from the outside of the spill inward to prevent spreading.

  • Collection: Carefully scoop the absorbent material into your designated solid hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as solid hazardous waste.

Large Spills (or any spill outside a fume hood):
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your laboratory supervisor and your institution's EHS office without delay.

  • Secure the Area: Prevent entry into the spill zone.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Allow only trained emergency response personnel to handle the cleanup.

Section 5: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

Protocol 3: Triple Rinse Procedure
  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [4] Transfer this rinsate to your designated liquid hazardous waste container.

  • Subsequent Rinses: Depending on your institution's specific guidelines, the second and third rinsates may also need to be collected as hazardous waste. Always consult your Chemical Hygiene Plan.

  • Drying and Final Disposal: After the final rinse, allow the container to air dry completely in a well-ventilated area. Once dry, deface or remove the original label. The clean container can then be disposed of in the appropriate regular laboratory glassware or plastic recycling stream.

By adhering to these rigorous, safety-first protocols, you ensure that the final step in your research workflow protects you, your colleagues, and the environment, upholding the highest standards of scientific responsibility.

References

Personal protective equipment for handling 3-Chloro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Chloro-4-propoxyphenylboronic Acid

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS 480438-57-1). As drug development professionals, our commitment to safety is paramount, ensuring the integrity of our research and the well-being of our laboratory personnel. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

While a specific Safety Data Sheet (SDS) for this compound was not located, the guidance herein is synthesized from best practices in handling boronic acids and related chemical reagents.[1][2][3] It is imperative to treat this compound with the care afforded to hazardous chemicals, assuming it may cause skin, eye, and respiratory irritation based on the profiles of similar compounds.[4]

Hazard Identification and Risk Assessment

This compound is an aromatic boronic acid derivative.[5] Boronic acids as a class of compounds can present several hazards. Based on data from analogous structures, it is prudent to assume this compound may:

  • Cause skin irritation.[4]

  • Cause serious eye irritation.[4]

  • Be harmful if swallowed.[3]

  • Cause respiratory tract irritation.[2][3]

A thorough risk assessment should be conducted before any handling of this chemical, considering the quantities being used and the specific laboratory procedures being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[6][7] The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect eyes from contact with dust or splashes, which can cause serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[8][2]To prevent skin contact and potential irritation. Proper glove removal technique is crucial to avoid cross-contamination.[9]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[8][2]To protect the skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][2]To prevent irritation of the respiratory tract from inhalation of dust or aerosols.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Pre-Handling Preparations
  • Information Review : Before beginning work, review this guide and any available safety information. Ensure all personnel involved are familiar with the potential hazards and emergency procedures.

  • Engineering Controls : All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure the fume hood is functioning correctly.

  • Emergency Equipment : Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Work Area : The designated work area within the fume hood should be clean and uncluttered.[10]

Handling the Chemical
  • Donning PPE : Put on all required PPE as outlined in the table above before entering the area where the chemical is handled.

  • Chemical Transfer : When transferring the solid compound, use a spatula or other appropriate tools to minimize the generation of dust.[2] Keep the container tightly closed when not in use.[2]

  • Solution Preparation : If preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2] Clean the work area to remove any residual chemical.

Disposal Plan: Responsible Waste Management

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[8]

Waste Segregation and Collection
  • Solid Waste : Collect any solid waste, including residual chemical and contaminated items (e.g., weigh boats, wipes), in a designated, clearly labeled hazardous waste container.[3]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][3]

Container Decontamination

Empty containers must be properly decontaminated before disposal.

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Rinseate Collection : The first rinseate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.[1]

  • Final Disposal : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for glass or plastic recycling.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Promptly flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11][10]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[10] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills : For small spills within a fume hood, use an inert absorbent material to contain the spill.[8] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8] Clean the spill area with an appropriate solvent, followed by soap and water. Report the spill to the appropriate safety personnel.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep1 Review Safety Guide prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Transfer Chemical (Minimize Dust) prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 disp1 Segregate Waste (Solid/Liquid) handle3->disp1 Proceed to Disposal disp3 Decontaminate Glassware handle3->disp3 Proceed to Cleanup disp2 Label Hazardous Waste disp1->disp2 disp4 Clean Work Area disp3->disp4 disp5 Doff PPE disp4->disp5 disp6 Wash Hands disp5->disp6

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.